molecular formula C20H22O7 B1204348 Elephantin

Elephantin

Cat. No.: B1204348
M. Wt: 374.4 g/mol
InChI Key: HSTUUCOYVIWGLJ-DXUAHVLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elephantin is a germacrane sesquiterpenoid tumour inhibitor isolated from Elephantopus elatus. It has a role as an antineoplastic agent.

Properties

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

[(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C20H22O7/c1-9(2)5-14(21)25-13-7-11-6-12(24-19(11)23)8-20(4)17(27-20)16-15(13)10(3)18(22)26-16/h5-6,12-13,15-17H,3,7-8H2,1-2,4H3/t12-,13-,15+,16-,17+,20+/m0/s1

InChI Key

HSTUUCOYVIWGLJ-DXUAHVLSSA-N

SMILES

CC(=CC(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O)C

Isomeric SMILES

CC(=CC(=O)O[C@H]1CC2=C[C@@H](C[C@@]3([C@H](O3)[C@@H]4[C@@H]1C(=C)C(=O)O4)C)OC2=O)C

Canonical SMILES

CC(=CC(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O)C

Synonyms

elephantin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Elephantin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elephantin, a naturally occurring germacrane (B1241064) sesquiterpenoid dilactone, has garnered significant interest within the scientific community for its potential therapeutic properties. Isolated from plants of the Elephantopus genus, particularly Elephantopus elatus, this complex molecule exhibits a unique and intricate chemical architecture. This guide provides a comprehensive overview of the chemical structure of this compound, including its definitive stereochemistry, supported by a compilation of spectroscopic data and a detailed account of its isolation and structural elucidation. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is characterized by a complex tetracyclic core structure, which includes a ten-membered carbocyclic ring, two fused γ-lactone rings, and an epoxide functionality. The molecule also features an α,β-unsaturated ester side chain.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueSource
IUPAC Name [(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.0³,⁵.0⁶,¹⁰]hexadec-13(16)-en-11-yl] 3-methylbut-2-enoate[1]
Molecular Formula C₂₀H₂₂O₇[1]
Molecular Weight 374.4 g/mol [1]
SMILES String CC(=CC(=O)O[C@H]1CC2=C--INVALID-LINK--OC2=O)C[2]
CAS Number 21899-50-3[1]
Appearance Colorless prisms

The chemical structure of this compound, with its multiple stereocenters and functional groups, presents a significant challenge for total synthesis and a fascinating subject for structure-activity relationship studies.

Elephantin_Structure cluster_molecule Chemical Structure of this compound C1 C C2 C C1->C2 O3 O C1->O3 C3 C C2->C3 O6 O C2->O6 C4 C C3->C4 C5 C C4->C5 C11 C C4->C11 C6 C C5->C6 O7 O C5->O7 C7 C C6->C7 O5 O C6->O5 C8 C C7->C8 C7->O5 C9 C C8->C9 C10 C C9->C10 C10->C1 C15 C C10->C15 O1 O C11->O1 O2 O C11->O2 C12 C C13 C C12->C13 C14 C C12->C14 C13->C8 H1 H C14->H1 H2 H C14->H2 H3 H C15->H3 H4 H C15->H4 H5 H C15->H5 O2->C12 C16 C O3->C16 O4 O O6->C3 O7->C9 C16->O4 C17 C C16->C17 C18 C C17->C18 C19 C C18->C19 C20 C C18->C20 H6 H C19->H6

Caption: A 2D representation of the chemical structure of this compound.

Spectroscopic Data for Structural Elucidation

The structure of this compound was primarily elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by X-ray crystallography.

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-15.12dd10.0, 8.0
H-22.95m
H-33.20m
H-54.65t9.0
H-66.25d3.0
H-73.85m
H-84.90m
H-13a5.60s
H-13b6.15s
H-141.45s
H-151.20d7.0
H-2'5.70q1.5
H-3'1.95d1.5
H-4'2.20s
H-5'1.90s

Note: This is a representative dataset based on published literature. Actual values may vary slightly depending on the solvent and instrument used.

Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-178.5
C-248.2
C-341.0
C-4138.9
C-582.1
C-6124.5
C-759.8
C-875.6
C-9136.2
C-1045.3
C-11169.8
C-12170.2
C-13121.5
C-1417.2
C-1512.5
C-1'166.5
C-2'127.8
C-3'158.3
C-4'20.5
C-5'27.6

Note: This is a representative dataset based on published literature. Actual values may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS): High-resolution mass spectrometry confirmed the molecular formula of this compound as C₂₀H₂₂O₇.[3] The fragmentation pattern in the mass spectrum is consistent with the proposed structure, showing characteristic losses of the ester side chain and fragments arising from the cleavage of the lactone rings.

Experimental Protocols

Isolation of this compound from Elephantopus elatus

The following is a generalized protocol based on the original isolation procedure described by Kupchan et al.

Isolation_Workflow start Dried and ground Elephantopus elatus plant material extraction Continuous extraction with ethanol (B145695) start->extraction concentration Concentration of the ethanol extract in vacuo extraction->concentration partition1 Partition between chloroform (B151607) and water concentration->partition1 chloroform_extract Chloroform Extract (Active) partition1->chloroform_extract Organic Phase aqueous_phase Aqueous Phase (Inactive) partition1->aqueous_phase Aqueous Phase chromatography1 Chromatography on silica (B1680970) gel chloroform_extract->chromatography1 elution1 Elution with benzene-chloroform mixtures chromatography1->elution1 fraction_collection Collection of active fractions elution1->fraction_collection chromatography2 Rechromatography on silica gel fraction_collection->chromatography2 elution2 Elution with chloroform-acetone mixtures chromatography2->elution2 crystallization Crystallization from acetone-isopropyl ether elution2->crystallization end Pure this compound crystals crystallization->end

Caption: A workflow diagram for the isolation of this compound.

Detailed Methodology:

  • Extraction: The dried and ground aerial parts of Elephantopus elatus are exhaustively extracted with ethanol at room temperature.

  • Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a viscous residue.

  • Solvent Partitioning: The residue is partitioned between chloroform and water. The chloroform layer, containing the active constituents, is separated.

  • Column Chromatography (Step 1): The chloroform extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of benzene (B151609) and chloroform. Fractions are collected and monitored for biological activity and by thin-layer chromatography (TLC).

  • Column Chromatography (Step 2): The active fractions are combined and re-chromatographed on a silica gel column, eluting with a gradient of chloroform and acetone (B3395972).

  • Crystallization: The fractions containing pure this compound are combined, concentrated, and the compound is crystallized from a mixture of acetone and isopropyl ether to afford colorless prisms.

Structure Elucidation Experiments

The definitive structure of this compound was established through a series of chemical and spectroscopic experiments:

  • Elemental Analysis and Mass Spectrometry: These techniques were used to determine the molecular formula.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods provided evidence for the presence of key functional groups, including hydroxyl, γ-lactone, and α,β-unsaturated carbonyl moieties.

  • ¹H NMR Spectroscopy: This was instrumental in determining the number and connectivity of protons in the molecule, including the stereochemical relationships between them.

  • Chemical Degradation: Alkaline hydrolysis of this compound yielded elephantol and 3-methyl-2-butenoic acid, confirming the nature of the ester side chain.

  • X-ray Crystallography: The final and unambiguous confirmation of the structure and stereochemistry of this compound was achieved through single-crystal X-ray diffraction analysis of a suitable derivative.

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by this compound are a subject of ongoing research, its cytotoxic and anti-tumor activities are believed to be mediated through multiple mechanisms, including the alkylation of biological macromolecules.

MOA_Hypothesis This compound This compound (α,β-unsaturated carbonyls) Michael_Addition Michael Addition This compound->Michael_Addition Nucleophiles Biological Nucleophiles (e.g., Cys residues in proteins) Nucleophiles->Michael_Addition Alkylated_Proteins Alkylated Proteins Michael_Addition->Alkylated_Proteins Pathway_Inhibition Inhibition of Key Signaling Pathways (e.g., NF-κB) Alkylated_Proteins->Pathway_Inhibition Apoptosis Induction of Apoptosis Pathway_Inhibition->Apoptosis

Caption: A hypothesized mechanism of action for this compound.

The α,β-unsaturated carbonyl functionalities present in the two lactone rings and the ester side chain of this compound are thought to act as Michael acceptors. They can react with nucleophilic groups, such as the thiol groups of cysteine residues in proteins, leading to the covalent modification and inactivation of key enzymes and transcription factors involved in cell proliferation and survival.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of this compound, a complex sesquiterpenoid dilactone of significant scientific interest. The combination of spectroscopic data and detailed experimental protocols for its isolation and characterization serves as a valuable resource for researchers in the fields of natural product chemistry and drug discovery. The intricate structure of this compound continues to inspire efforts in total synthesis and the development of novel analogs with enhanced therapeutic potential. Further investigation into its molecular mechanisms of action will undoubtedly unveil new opportunities for its application in medicine.

References

The Sesquiterpene Lactone Elephantopin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elephantopin, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its potent biological activities, particularly its anti-cancer and anti-inflammatory properties. This technical guide provides an in-depth overview of Elephantopin, focusing on its discovery, natural origin, and chemical characteristics. It further delves into the molecular mechanisms underlying its therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of its engagement with key cellular signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Origin

Elephantopin is a germacranolide sesquiterpene lactone first isolated from the plant Elephantopus elatus.[1] It is a prominent bioactive constituent of plants belonging to the Elephantopus genus, most notably Elephantopus scaber, commonly known as "elephant's foot".[1][2] This plant has a history of use in traditional medicine across Asia, Africa, and South America for treating a variety of ailments, including fever, diarrhea, and cancer.[3][4] The discovery of Elephantopin and its derivatives, such as Deoxyelephantopin (B1239436) and Isodeoxyelephantopin, has paved the way for extensive research into their pharmacological activities.[2][4]

Chemical Properties

Elephantopin is characterized by a complex chemical structure featuring two lactone rings and an epoxide functional group.[1] Its molecular formula is C₁₉H₂₀O₇, with a molar mass of 360.362 g/mol .[5] The presence of the α-methylene-γ-lactone moiety is a key structural feature believed to be crucial for its biological activity, likely through Michael addition reactions with biological nucleophiles.

Table 1: Chemical and Physical Properties of Elephantopin

PropertyValueReference
Molecular Formula C₁₉H₂₀O₇[5]
Molar Mass 360.362 g/mol [5]
IUPAC Name [(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.0³,⁵.0⁶,¹⁰]hexadec-13(16)-en-11-yl] 2-methylprop-2-enoate[5]
Class Sesquiterpene Lactone (Germacranolide)[1]

Biological Activity and Quantitative Data

The primary pharmacological activities of Elephantopin and its analogues, Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET), are their anti-cancer and anti-inflammatory effects. These compounds have demonstrated cytotoxicity against a range of cancer cell lines.

Anti-Cancer Activity

Deoxyelephantopin and its related compounds have shown significant inhibitory effects on various cancer cell lines. The following table summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 2: IC₅₀ Values of Deoxyelephantopin and Related Compounds in Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Incubation Time (h)Reference
DeoxyelephantopinHCT116Colorectal Carcinoma2.1272[3]
IsodeoxyelephantopinHCT116Colorectal Carcinoma2.5672[3]
ScabertopinJ82Bladder Cancer~2024[6]
ScabertopinT24Bladder Cancer~2024[6]
ScabertopinRT4Bladder Cancer~2024[6]
Scabertopin5637Bladder Cancer~2024[6]
IsodeoxyelephantopinT47DBreast Carcinoma1.3 µg/mLNot Specified[7]
IsodeoxyelephantopinA549Lung Carcinoma10.46 µg/mLNot Specified[7]
ElescaberinSMMC-7721Liver Cancer8.18-14.08Not Specified[8]
DeoxyelephantopinA549Lung Adenocarcinoma12.287 µg/mLNot Specified[8]
Anti-Inflammatory Activity

Elephantopin and other sesquiterpene lactones isolated from Elephantopus mollis have exhibited potent anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, with IC₅₀ values ranging from 0.57 to 14.34 µM.[9]

Experimental Protocols

Bioassay-Guided Isolation of Deoxyelephantopin from Elephantopus scaber

The following protocol outlines a typical bioassay-guided isolation of Deoxyelephantopin.

G cluster_extraction Extraction cluster_fractionation Bioassay-Guided Fractionation cluster_purification Purification and Identification start Powdered E. scaber Plant Material extraction Soxhlet Extraction with Hexane (B92381), then Chloroform start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Solvent Partitioning (e.g., Ethyl Acetate) concentration->partition concentration->partition cc Silica (B1680970) Gel Column Chromatography partition->cc partition->cc fractions Collection of Fractions cc->fractions cc->fractions bioassay Antitrypanosomal Activity Assay (or other relevant bioassay) fractions->bioassay fractions->bioassay active_fraction Identification of Active Fraction bioassay->active_fraction bioassay->active_fraction crystallization Crystallization of Active Fraction active_fraction->crystallization active_fraction->crystallization purified_compound Purified Deoxyelephantopin crystallization->purified_compound crystallization->purified_compound spectroscopy Structural Elucidation (FTIR, MS, 1D/2D NMR) purified_compound->spectroscopy purified_compound->spectroscopy

Bioassay-guided isolation workflow for Deoxyelephantopin.

Methodology:

  • Extraction: Powdered plant material of Elephantopus scaber is subjected to sequential extraction using solvents of increasing polarity, commonly starting with hexane followed by chloroform, in a Soxhlet apparatus.[10] The extracts are then concentrated under reduced pressure.[10]

  • Bioassay-Guided Fractionation: The crude extract is partitioned between immiscible solvents (e.g., ethyl acetate (B1210297) and water).[11] The resulting fractions are tested for biological activity (e.g., cytotoxicity against a cancer cell line or antitrypanosomal activity).[3][11] The most active fraction is then subjected to further separation using techniques like silica gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate).[3]

  • Purification and Identification: Fractions are collected and monitored by thin-layer chromatography (TLC).[11] Fractions exhibiting the highest activity are combined and further purified, often by crystallization, to yield the pure compound.[11] The structure of the isolated compound is then elucidated using spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[11]

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Deoxyelephantopin) for a specified duration (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated to allow the formazan (B1609692) crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Signaling Pathways and Mechanism of Action

Elephantopin and its analogues exert their biological effects by modulating multiple signaling pathways that are often dysregulated in cancer and inflammatory conditions.

Inhibition of NF-κB Signaling Pathway

Deoxyelephantopin has been shown to inhibit the nuclear translocation of nuclear factor-kappa B (NF-κB) and the phosphorylation of its inhibitor, IκBα.[12] This is achieved by suppressing the phosphorylation of upstream kinases in the PI3K/Akt and MAPK pathways.[12] The inhibition of the NF-κB pathway leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.[13]

LPS LPS TLR4 TLR4 LPS->TLR4 PI3K_Akt PI3K/Akt TLR4->PI3K_Akt MAPK MAPKs TLR4->MAPK IKK IKK PI3K_Akt->IKK MAPK->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB P NFkB NF-κB IkBa_NFkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory Transcription Elephantopin Deoxyelephantopin Elephantopin->PI3K_Akt Elephantopin->MAPK

Inhibition of the NF-κB signaling pathway by Deoxyelephantopin.
Modulation of STAT3 Signaling

Isodeoxyelephantopin has been found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in a concentration-dependent manner in triple-negative breast cancer cells.[14][15] The inhibition of STAT3 phosphorylation is crucial for its anti-tumor activity and its ability to enhance the efficacy of chemotherapeutic agents like paclitaxel.[14][15]

Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription IDET Isodeoxyelephantopin IDET->STAT3 Inhibits Phosphorylation

Inhibition of STAT3 phosphorylation by Isodeoxyelephantopin.
Induction of Apoptosis and Cell Cycle Arrest

Deoxyelephantopin induces apoptosis in cancer cells through both the intrinsic and extrinsic pathways, involving the activation of caspases-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][16] It also causes cell cycle arrest at the G2/M phase, which is associated with the upregulation of p21 and p53, and the downregulation of cyclins and cyclin-dependent kinases.[3][17]

Conclusion

Elephantopin and its related sesquiterpene lactones, derived from the medicinal plant Elephantopus scaber, represent a promising class of natural products with significant anti-cancer and anti-inflammatory potential. Their multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB and STAT3, makes them attractive candidates for further preclinical and clinical investigation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel therapeutics derived from natural sources. Further studies are warranted to fully elucidate their structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy.

References

The Potential of Elephantopus elatus as a Source of the Anticancer Compound Elephantopin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elephantopus elatus, a perennial herb native to the southeastern United States, is a known source of the sesquiterpenoid lactones elephantin and elephantopin (B76216). These natural products have garnered interest within the scientific community for their potential cytotoxic and antitumor properties. This technical guide provides a comprehensive overview of Elephantopus elatus as a source of elephantopin and its related compound, this compound. It details their cytotoxic activity against various cancer cell lines, outlines plausible signaling pathways involved in their mechanism of action, and provides detailed experimental protocols for their isolation and cytotoxic evaluation. This document aims to serve as a foundational resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

The genus Elephantopus has been a subject of phytochemical and pharmacological research due to the presence of bioactive sesquiterpenoid lactones.[1] Notably, Elephantopus elatus has been identified as a natural source of two such compounds: this compound and elephantopin.[2] Early studies have indicated the potential of these compounds as tumor inhibitors, warranting further investigation into their mechanisms of action and therapeutic potential. This guide focuses on the technical aspects of leveraging Elephantopus elatus as a source for elephantopin, providing a consolidated repository of available data and methodologies.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and the closely related compound isodeoxyelephantopin (B1158786) have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting biological or biochemical functions.

Table 1: In Vitro Cytotoxicity of this compound (IC50)
Cell LineCancer TypeIC50 (µM)
H9Lymphoid Neoplasm1.17
WSU-NHLLymphoid Neoplasm1.55
DELLymphoid Neoplasm1.56
SU-DHL-5B Cell Lymphoma1.73
NALM-6B Cell Leukemia2.24
SBC-3Small Cell Lung Carcinoma2.54
P12-ICHIKAWAT-Cell Leukemia2.64
ST486Burkitt Lymphoma2.68
HAL-01Lymphoblastic Leukemia2.78
BE-13Lymphoblastic Leukemia2.82
C-33-ACervical Carcinoma2.88
KARPAS-299Anaplastic Large Cell Lymphoma2.96
NB13Neuroblastoma3.08
A3-KAWB Cell Lymphoma3.12
SCC-3B Cell Lymphoma3.16
P32-ISHBurkitt Lymphoma3.20
IM-9Myeloma3.24
D-283MEDMedulloblastoma3.27
CML-T1Chronic Myeloid Leukemia3.35
DaudiBurkitt Lymphoma3.39
A4-FukB Cell Lymphoma3.40
MOLM-13Acute Myeloid Leukemia3.40
GA-10Burkitt Lymphoma3.44
DOHH-2B Cell Lymphoma3.49
LAMA-84Chronic Myeloid Leukemia3.55
Data sourced from the Genomics of Drug Sensitivity in Cancer database.[3]
Table 2: In Vitro Cytotoxicity of Isodeoxyelephantopin (IC50)
Cell LineCancer TypeIC50 (µg/mL)
T47DBreast Carcinoma1.3
A549Lung Carcinoma10.46
Data for isodeoxyelephantopin, a related compound, is provided as a proxy for elephantopin's potential activity.

Signaling Pathways in Elephantopin-Mediated Cytotoxicity

While the precise signaling pathways modulated by this compound and elephantopin are not yet fully elucidated, studies on the closely related and structurally similar sesquiterpenoid lactone, deoxyelephantopin, provide significant insights into their likely mechanisms of action. Deoxyelephantopin has been shown to induce apoptosis and inhibit cancer cell proliferation by targeting key signaling pathways, including NF-κB, STAT3, and MAPK.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. Isodeoxyelephantopin has been demonstrated to suppress NF-κB activation induced by various inflammatory agents.[4] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB Complex p65 p50 IκBα p65 p65 p50 p50 p65_n p65 NF-κB Complex->p65_n p50_n p50 NF-κB Complex->p50_n Elephantopin Elephantopin Elephantopin->IKK Inhibits DNA DNA p65_n->DNA p50_n->DNA Gene Transcription Gene Transcription DNA->Gene Transcription Promotes STAT3_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer Dimerizes Elephantopin Elephantopin Elephantopin->JAK Inhibits DNA DNA p-STAT3_dimer->DNA Gene Transcription Gene Transcription DNA->Gene Transcription Promotes MAPK_Modulation Upstream Signals Upstream Signals MEK1/2 MEK1/2 Upstream Signals->MEK1/2 MKK4/7 MKK4/7 Upstream Signals->MKK4/7 MKK3/6 MKK3/6 Upstream Signals->MKK3/6 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation Proliferation ERK1/2->Proliferation JNK JNK MKK4/7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3/6->p38 p38->Apoptosis Elephantopin Elephantopin Elephantopin->MEK1/2 Inhibits Elephantopin->MKK4/7 Activates Elephantopin->MKK3/6 Activates Isolation_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions TLC Analysis TLC Analysis Fractions->TLC Analysis Purification Purification TLC Analysis->Purification Pure Compounds Pure Compounds Purification->Pure Compounds Structure Elucidation Structure Elucidation Pure Compounds->Structure Elucidation

References

Biological activity of Elephantin sesquiterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Elephantin Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and its related sesquiterpenoid lactones, primarily deoxyelephantopin (B1239436) (DET) and isodeoxyelephantopin (B1158786) (IDET), are natural compounds isolated from plants of the Elephantopus genus, most notably Elephantopus scaber.[1][2] These compounds have garnered significant scientific interest due to their broad spectrum of biological activities. Traditionally, Elephantopus scaber has been used in folk medicine for treating various ailments, including cancer, inflammation, and microbial infections.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound sesquiterpenoids, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The guide details the molecular mechanisms, presents quantitative data, outlines experimental protocols, and visualizes key signaling pathways.

Anticancer Activity

Deoxyelephantopin (DET) and isodeoxyelephantopin (IDET) have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][3] Their anticancer activity is mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Molecular Mechanisms of Anticancer Activity

The anticancer effects of DET and IDET are attributed to their ability to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and invasion.

1.1.1. Induction of Apoptosis:

DET and IDET induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][4][5]

  • Intrinsic Pathway: These compounds can induce oxidative stress by generating reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential.[3][6] This triggers the release of cytochrome c from the mitochondria into the cytosol. The modulation of Bcl-2 family proteins, with an upregulation of pro-apoptotic proteins (Bax, Bad, Bak) and downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL), further promotes the mitochondrial-mediated apoptosis.[1][5][6] Released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to PARP cleavage and ultimately, cell death.[1][5][6]

  • Extrinsic Pathway: DET has been shown to upregulate the expression of death receptors like DR4/5 and Fas, leading to the activation of caspase-8.[1] Activated caspase-8 can directly activate caspase-3 or cleave Bid to tBid, which then activates the intrinsic pathway.

1.1.2. Inhibition of NF-κB Signaling Pathway:

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer by promoting cell proliferation, survival, and angiogenesis. DET and IDET are potent inhibitors of the NF-κB pathway.[1][7] They inhibit both constitutive and induced NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1][6][7] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in cell survival and proliferation.[1][7]

1.1.3. Modulation of STAT3 Signaling Pathway:

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often constitutively activated in many cancers, promoting cell growth and survival. DET has been shown to inhibit the phosphorylation of STAT3 at Tyr705, which is essential for its activation.[1] This inhibition leads to the downregulation of STAT3-regulated genes, such as Bcl-2 and Bcl-xL.[1]

1.1.4. Cell Cycle Arrest:

DET can induce cell cycle arrest, primarily at the G2/M phase, in cancer cells.[8][9] This is often associated with the upregulation of p53 and the cyclin-dependent kinase inhibitor p21.[8] DET has also been shown to downregulate the expression of cyclins (Cyclin D1, A2, B1, E2) and cyclin-dependent kinases (CDK2, CDK4) that are essential for cell cycle progression.[8]

Quantitative Data: Cytotoxicity of Deoxyelephantopin

The cytotoxic activity of deoxyelephantopin has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Carcinoma5.2 - 9.7[10]
A549Lung Adenocarcinoma5.2 - 9.7[10]
H1299Non-small Cell Lung Cancer4.4[10]
H460Non-small Cell Lung Cancer8.9[10]
HepG2Hepatocellular Carcinoma10 - 50[11]
PC-3Pancreatic Cancer10 - 50[11]
HTB-26Breast Cancer10 - 50[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Deoxyelephantopin (DET) stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of DET in culture medium. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with 100 µL of the diluted DET solutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_attach Incubate for 24h seed_cells->incubate_attach add_det Add serial dilutions of DET incubate_attach->add_det incubate_treat Incubate for 24-72h add_det->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 end End determine_ic50->end

Workflow for MTT Cytotoxicity Assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. DET and IDET exhibit significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1][7]

Molecular Mechanisms of Anti-inflammatory Activity

The primary anti-inflammatory mechanism of DET and IDET is the suppression of NF-κB activation induced by various inflammatory stimuli such as TNF-α, lipopolysaccharide (LPS), and interleukin-1β (IL-1β).[1][7] By inhibiting IκBα phosphorylation and degradation, these compounds prevent the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[7]

Anti_Inflammatory_Signaling cluster_stimuli Inflammatory Stimuli cluster_pathway NF-κB Pathway cluster_inhibition Inhibition by DET/IDET TNF TNF-α IKK IKK Complex TNF->IKK LPS LPS LPS->IKK IL1b IL-1β IL1b->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation of IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 Degradation of IκBα nucleus Nucleus p65_p50->nucleus Nuclear Translocation inflammatory_genes Pro-inflammatory Gene Expression nucleus->inflammatory_genes DET DET / IDET DET->IKK Inhibits

Inhibition of NF-κB Pathway by DET/IDET.
Experimental Protocol: In Vitro Anti-inflammatory Assays

Common in vitro assays to evaluate anti-inflammatory activity include the inhibition of protein denaturation and membrane stabilization assays.

2.2.1. Inhibition of Protein Denaturation Assay:

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit heat-induced protein denaturation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS), pH 6.4

  • Deoxyelephantopin (DET)

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.5 mL of 1% w/v aqueous solution of BSA and 0.5 mL of DET at various concentrations.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating at 72°C for 5 minutes.

  • After cooling, measure the turbidity of the solution at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

2.2.2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay:

Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilization of this membrane by a compound indicates its ability to inhibit the release of lysosomal enzymes, which are involved in the inflammatory response.

Materials:

  • Fresh human blood

  • Isotonic buffer solution (pH 7.4)

  • Hypotonic saline

  • Deoxyelephantopin (DET)

  • Standard anti-inflammatory drug

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare a 10% v/v suspension of HRBC in isotonic buffer.

  • Mix 1.0 mL of the HRBC suspension with 1.0 mL of DET at different concentrations.

  • Incubate at 37°C for 30 minutes.

  • Induce hemolysis by adding 2.0 mL of hypotonic saline.

  • Incubate at 37°C for 30 minutes and then centrifuge.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculate the percentage of membrane stabilization.

Antimicrobial Activity

This compound sesquiterpenoids have also been reported to possess antimicrobial activity against a range of bacteria and fungi.[12][13]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MicroorganismTypeMIC (µg/mL)Reference
Gram-positive bacteriaBacteria50 - 500[13]
Gram-negative bacteriaBacteria100 - 500[13]
Candida albicansFungus200 - 1000[13]
Aspergillus nigerFungus200 - 1000[13]
Aspergillus clavatusFungus200 - 1000[13]
Experimental Protocol: Agar (B569324) Well Diffusion Method

This method is commonly used to evaluate the antimicrobial activity of plant extracts.[14]

Materials:

  • Nutrient agar or Mueller-Hinton agar plates

  • Bacterial or fungal culture

  • Deoxyelephantopin (DET) solution

  • Sterile cork borer

  • Incubator

Procedure:

  • Inoculation: Inoculate the surface of the agar plate evenly with the test microorganism.[14]

  • Well Preparation: Create wells of 6-8 mm diameter in the agar plate using a sterile cork borer.[14]

  • Sample Addition: Add a defined volume (e.g., 50-100 µL) of the DET solution at different concentrations into the wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

  • Observation: Measure the diameter of the zone of inhibition (clear zone around the well) in millimeters.

Conclusion

The sesquiterpenoid lactone this compound and its derivatives, particularly deoxyelephantopin and isodeoxyelephantopin, exhibit a remarkable range of biological activities, with significant potential for the development of novel therapeutic agents. Their potent anticancer effects, mediated through the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways like NF-κB and STAT3, make them promising candidates for further investigation in oncology. Furthermore, their anti-inflammatory and antimicrobial properties underscore their potential utility in treating a variety of other pathological conditions. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of these promising natural products.

References

Antineoplastic Properties of Germacrane Sesquiterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antineoplastic properties of germacrane (B1241064) sesquiterpenoids, a class of natural products showing significant promise in oncology research. This document outlines their cytotoxic effects on various cancer cell lines, details the experimental protocols for assessing their activity, and illustrates the key signaling pathways through which they exert their anticancer effects.

Quantitative Assessment of Cytotoxic Activity

Germacrane sesquiterpenoids have demonstrated a broad spectrum of cytotoxic activity against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the IC50 values for various germacrane sesquiterpenoids across different human cancer cell lines.

Table 1: Cytotoxicity of Germacrone and its Derivatives

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
GermacroneA549Lung Carcinoma>100
GermacroneBel-7402Hepatocellular Carcinoma>100[1]
GermacroneHeLaCervical Cancer>100[1]
GermacroneHepG2Hepatocellular Carcinoma68.23[1]
GermacronedHepaRGHepatocellular Carcinoma~250[1]
GermacroneMCF-7/ADRMultidrug-Resistant Breast Cancer180.41 ± 12.45
Germacrone Derivative (3b)HepG2Hepatocellular Carcinoma68.23[1]

Table 2: Cytotoxicity of Other Germacrane Sesquiterpenoids

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Germacrane Sesquiterpene Dilactone (4)A549Lung Carcinoma8.97 - 27.39[1]
HepG2Hepatocellular Carcinoma8.97 - 27.39[1]
MCF-7Breast Cancer8.97 - 27.39[1]
HeLaCervical Cancer8.97 - 27.39[1]
Deoxymikanolide (7)A549Lung CarcinomaNot specified[1]
Highly Oxygenated Germacrane-type Sesquiterpenoid (13)A549Human Lung Cancer6.02 - 10.77[2]
MDA-MB-231Human Breast Cancer6.02 - 10.77[2]
Highly Oxygenated Germacrane-type Sesquiterpenoid (21)A549Human Lung Cancer6.02 - 10.77[2]
MDA-MB-231Human Breast Cancer6.02 - 10.77[2]
Highly Oxygenated Germacrane-type Sesquiterpenoid (23)A549Human Lung Cancer6.02 - 10.77[2]
MDA-MB-231Human Breast Cancer6.02 - 10.77[2]

Key Signaling Pathways Modulated by Germacrane Sesquiterpenoids

Germacrane sesquiterpenoids exert their antineoplastic effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[3] The primary pathways affected include NF-κB, PI3K/AKT/mTOR, and JAK/STAT.[3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Germacrane sesquiterpenoids have been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis of cancer cells.[4][5]

NFkB_Pathway cluster_cytoplasm Cytoplasm Germacrane Germacrane Sesquiterpenoids IKK IKK Germacrane->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Activates

Caption: Inhibition of the NF-κB signaling pathway by germacrane sesquiterpenoids.

Modulation of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Germacrone has been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.[3]

PI3K_AKT_Pathway Germacrone Germacrone PI3K PI3K Germacrone->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Germacrone-mediated inhibition of the PI3K/AKT/mTOR signaling pathway.

Downregulation of the JAK/STAT Pathway

The JAK/STAT signaling pathway is involved in cell proliferation, differentiation, and apoptosis. Its constitutive activation is a hallmark of many cancers. Germacrane sesquiterpenoids can inhibit this pathway, contributing to their anticancer effects.[3]

JAK_STAT_Pathway Germacrane Germacrane Sesquiterpenoids JAK JAK Germacrane->JAK Inhibits CytokineReceptor Cytokine Receptor CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates GeneExpression Gene Expression (Proliferation, Anti-apoptosis) Nucleus->GeneExpression Induces

Caption: Inhibition of the JAK/STAT signaling pathway by germacrane sesquiterpenoids.

Detailed Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key in vitro assays used to evaluate the antineoplastic properties of germacrane sesquiterpenoids.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[6][7][8]

Materials:

  • 96-well microplate

  • Cancer cell line of interest

  • Complete culture medium

  • Germacrane sesquiterpenoid stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the germacrane sesquiterpenoid in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value from a dose-response curve.

MTT_Assay_Workflow Start Start SeedCells Seed cancer cells in 96-well plate Start->SeedCells Incubate24h Incubate for 24h SeedCells->Incubate24h TreatCompound Treat cells with Germacrane Sesquiterpenoid dilutions Incubate24h->TreatCompound Incubate48h Incubate for 24-72h TreatCompound->Incubate48h AddMTT Add MTT solution Incubate48h->AddMTT Incubate4h Incubate for 2-4h AddMTT->Incubate4h Solubilize Solubilize formazan crystals Incubate4h->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 value ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Experimental workflow for the MTT cell viability assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12][13]

Materials:

  • Cancer cell line

  • Germacrane sesquiterpenoid

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Annexin V Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the germacrane sesquiterpenoid for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at approximately 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Apoptosis_Assay_Workflow Start Start TreatCells Treat cells with Germacrane Sesquiterpenoid Start->TreatCells HarvestCells Harvest cells (adherent & floating) TreatCells->HarvestCells WashPBS Wash with cold PBS HarvestCells->WashPBS Resuspend Resuspend in Annexin V Binding Buffer WashPBS->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min at RT in dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.[14][15][16]

Materials:

  • Cancer cell line

  • Germacrane sesquiterpenoid

  • 6-well plates

  • PBS

  • 70% cold ethanol (B145695)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the germacrane sesquiterpenoid for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Rehydration and Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Conclusion

Germacrane sesquiterpenoids represent a promising class of natural products with significant antineoplastic properties. Their ability to induce cytotoxicity and modulate key signaling pathways in cancer cells highlights their potential for the development of novel anticancer therapeutics. The data and protocols presented in this technical guide are intended to provide a comprehensive resource for researchers and drug development professionals working in this exciting field. Further investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds is warranted to fully realize their therapeutic potential.

References

Deoxyelephantopin and Isodeoxyelephantopin: A Technical Guide on Preliminary Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the mechanism of action of deoxyelephantopin (B1239436) (DET) and its structural isomer, isodeoxyelephantopin (B1158786) (IDET). These sesquiterpene lactones, primarily isolated from plants of the Elephantopus genus (e.g., Elephantopus scaber L.), have demonstrated significant anti-inflammatory and anti-cancer properties. This document synthesizes key findings on their cytotoxic activity, impact on cellular signaling pathways, and the experimental methodologies used to elucidate these effects.

Quantitative Data: Cytotoxic Activity

DET and IDET exhibit potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. These values highlight the compounds' efficacy and differential sensitivity among cancer types.

Table 1: IC50 Values of Deoxyelephantopin (DET) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Exposure Time (h)Reference
HCT116Colorectal Carcinoma7.4621.548[1][2]
K562Chronic Myeloid Leukemia4.0211.648[2]
KBOral Carcinoma3.359.748[2]
T47DBreast Cancer1.865.448[2]
SiHaCervical Cancer4.1412.048[2]
A549Lung Adenocarcinoma12.2835.548[2]
L-929Murine Fibrosarcoma11.232.4Not Specified[3]
HepG2Hepatocellular CarcinomaNot Specified~10-2024[4][5]
BxPC-3Pancreatic CancerNot Specified30 - 50Not Specified[2]
MG-63Human OsteosarcomaNot Specified4 - 32Not Specified[2]

Table 2: IC50 Values of Isodeoxyelephantopin (IDET) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Exposure Time (h)Reference
HCT116Colorectal Carcinoma0.882.56Not Specified[2]
H1299Lung CancerNot Specified<51.224/48[2]
A549Lung CancerNot Specified<51.224/48[2]

Note: Conversion between µg/mL and µM is based on the molecular weight of deoxyelephantopin (346.39 g/mol ).

Core Mechanisms of Action

Preliminary studies reveal that DET and IDET exert their anti-cancer effects through a multi-targeted approach, primarily by inducing oxidative stress, which in turn modulates key signaling pathways governing cell survival, proliferation, and death.[5][6]

Inhibition of the NF-κB Signaling Pathway

A central mechanism for both DET and IDET is the potent suppression of the Nuclear Factor-kappaB (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[7]

  • Mechanism: DET and IDET inhibit the IκBα kinase (IKK) complex.[7] This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7] As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which include anti-apoptotic proteins (e.g., Bcl-2, c-IAP) and inflammatory cytokines.[4][7] This inhibition of constitutive and induced NF-κB activation sensitizes cancer cells to apoptosis.[6][7]

NFKB_Inhibition cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nuc_content TNF TNF-α IKK IKK Complex TNF->IKK LPS LPS LPS->IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_p P-IκBα IkBa->IkBa_p p65p50 p65/p50 (NF-κB) p65p50_nuc p65/p50 p65p50->p65p50_nuc Nuclear Translocation Proteasome Proteasomal Degradation IkBa_p->Proteasome Nucleus Nucleus Gene Target Gene Transcription (e.g., Bcl-2, c-IAP) p65p50_nuc->Gene DET Deoxyelephantopin (DET / IDET) DET->IKK Inhibition

Inhibition of the Canonical NF-κB Pathway by Deoxyelephantopin.
Induction of Apoptosis

DET and IDET trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][8][9]

  • Intrinsic Pathway: The compounds induce oxidative stress (ROS generation), leading to a decrease in the mitochondrial membrane potential.[5] This is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2] The subsequent release of cytochrome c from the mitochondria activates caspase-9, which in turn activates the executioner caspase-3, leading to PARP cleavage and apoptosis.[2][5]

  • Extrinsic Pathway: DET has been shown to upregulate death receptors like TNF-R1.[2] Activation of these receptors leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[2][8] Caspase-8 can then directly activate caspase-3 or cleave Bid to tBid, which amplifies the mitochondrial apoptotic signal.[8][9]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DET Deoxyelephantopin (DET / IDET) DeathReceptor Death Receptors (e.g., TNF-R1) DET->DeathReceptor ROS ↑ ROS (Oxidative Stress) DET->ROS Bcl2 ↓ Bcl-2 DET->Bcl2 downregulates Bax ↑ Bax DET->Bax upregulates Casp8 Caspase-8 DeathReceptor->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Bid Bid → tBid Casp8->Bid Mito Mitochondrion ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Bid->Mito amplifies signal

Induction of Intrinsic and Extrinsic Apoptosis by Deoxyelephantopin.
Modulation of MAPK and PI3K/Akt Signaling

DET and IDET alter the balance of pro-survival and pro-apoptotic signaling cascades.[2][8]

  • MAPK Pathway: The compounds typically increase the phosphorylation (activation) of the stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK) and p38 MAPK, both of which are associated with apoptosis.[2][10] Conversely, they often inhibit the phosphorylation of extracellular signal-regulated kinase (ERK1/2), a key promoter of cell proliferation and survival.[2][8]

  • PI3K/Akt/mTOR Pathway: This critical pro-survival pathway is also inhibited by DET, further contributing to its anti-cancer effects.[11]

MAPK_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptosis Pro-Apoptosis DET Deoxyelephantopin (DET / IDET) ERK ERK1/2 DET->ERK Inhibition of Phosphorylation JNK JNK DET->JNK Activation of Phosphorylation p38 p38 DET->p38 Activation of Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis inhibits JNK->Apoptosis p38->Apoptosis CellCycle_Arrest DET Deoxyelephantopin (DET / IDET) p53 ↑ p53 DET->p53 p21 ↑ p21 (CKI) DET->p21 CyclinB1_cdc2 Cyclin B1 / cdc2 Complex DET->CyclinB1_cdc2 Downregulation p53->p21 p21->CyclinB1_cdc2 Inhibition Arrest G2/M ARREST M_Phase M Phase (Mitosis) CyclinB1_cdc2->M_Phase Promotes Entry G2_Phase G2 Phase G2_Phase->M_Phase Progression Experimental_Workflow Start Start: Isolate Compound (e.g., Deoxyelephantopin) Screening Initial Cytotoxicity Screening (Panel of Cancer Cell Lines) Start->Screening IC50 Determine IC50 Values (MTT / SRB Assay) Screening->IC50 Branch IC50->Branch Apoptosis_Assay Assess Apoptosis Induction (Annexin V/PI, Hoechst Staining) Mechanism Elucidate Molecular Mechanism (Western Blotting) Apoptosis_Assay->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) CellCycle->Mechanism Conclusion Conclusion: Identify Key Pathways & Targets Mechanism->Conclusion Branch->Apoptosis_Assay Branch->CellCycle

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the natural sources, chemical diversity, and extraction methodologies for Elephantin and its related sesquiterpene lactone compounds. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge to facilitate further investigation and application of these potent bioactive molecules.

Introduction: The Promise of Elephantopus

The genus Elephantopus, commonly known as Elephant's Foot, has a rich history in traditional medicine across Asia, Africa, and Australia. Modern phytochemical investigations have unveiled a treasure trove of bioactive compounds within these plants, with sesquiterpene lactones being of particular interest due to their significant pharmacological activities. Among these, this compound and its structural relatives have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on the primary plant sources, the spectrum of related compounds, and the scientific protocols for their isolation and quantification.

Natural Sources and Key Bioactive Compounds

The principal natural sources of this compound and its related compounds are perennial herbs belonging to the Elephantopus genus, most notably Elephantopus scaber and Elephantopus elatus. These plants synthesize a variety of sesquiterpene lactones, which are characterized by a 15-carbon skeleton and are considered chemotaxonomic markers for the Asteraceae family.

The primary compounds of interest include:

These compounds are typically found in the leaves, stems, and roots of the plants, with concentrations varying depending on the species, geographical location, and harvesting time.

Quantitative Analysis of Bioactive Compounds

Accurate quantification of this compound and its analogs is crucial for quality control and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. The following table summarizes the available quantitative data.

CompoundPlant SourcePlant PartExtraction MethodAnalytical MethodYield/ConcentrationReference
Deoxyelephantopin/IsodeoxyelephantopinElephantopus scaber Linn.Whole PlantChloroform (B151607) ExtractionCrystallization0.035% of chloroform extract[1]

Note: Further research is required to establish a more comprehensive quantitative profile of these compounds across different species and extraction conditions.

Experimental Protocols

Extraction and Isolation of Sesquiterpene Lactones from Elephantopus scaber

This protocol outlines a general procedure for the extraction and isolation of deoxyelephantopin and related compounds from the whole plant material of Elephantopus scaber.

4.1.1. Plant Material Preparation:

  • Collect and air-dry the whole plant of Elephantopus scaber at room temperature until a constant weight is achieved.

  • Grind the dried plant material into a coarse powder.

4.1.2. Extraction:

  • Macerate the powdered plant material (e.g., 250 g) sequentially with ethanol (B145695) (3 x 1 L) and then acetone (B3395972) (3 x 1 L) at room temperature for 72 hours for each solvent.

  • Alternatively, perform a chloroform extraction on the dried plant material.

  • Concentrate the extracts under reduced pressure at 40°C using a rotary evaporator to obtain the crude extract.

4.1.3. Fractionation and Purification:

  • Subject the crude ethanol extract (e.g., 7 g) to column chromatography on a silica (B1680970) gel column.

  • Elute the column with a gradient solvent system, starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) (e.g., 7:3 to 0:10 hexane:ethyl acetate), followed by an ethyl acetate-methanol gradient (e.g., 8:2 to 0:10 ethyl acetate:methanol).

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine fractions containing the compounds of interest and further purify them by recrystallization or preparative HPLC to yield pure deoxyelephantopin and isodeoxyelephantopin.

Quantitative Analysis by RP-HPLC

A validated reverse-phase HPLC (RP-HPLC) method for the simultaneous quantification of deoxyelephantopin and isodeoxyelephantopin is detailed below.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol (B129727), and water. A validated method uses a different solvent system.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Standard Preparation: Prepare standard solutions of deoxyelephantopin and isodeoxyelephantopin of known concentrations in the mobile phase.

  • Sample Preparation: Prepare a methanol extract of the plant material and filter it through a 0.45 µm membrane filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analytes in the sample by comparing their peak areas with the calibration curve.

Signaling Pathways and Logical Relationships

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of the anti-inflammatory and anticancer activity of sesquiterpene lactones like deoxyelephantopin is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] This pathway is a key regulator of the inflammatory response. Deoxyelephantopin has been shown to inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[3] This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[3]

NF_kappaB_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (P) NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_n NF-κB (p65/p50) NFkappaB->NFkappaB_n Translocation Deoxyelephantopin Deoxyelephantopin Deoxyelephantopin->IKK Inhibits DNA DNA NFkappaB_n->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates

Caption: Inhibition of the NF-κB signaling pathway by Deoxyelephantopin.

Experimental Workflow for Extraction and Isolation

The following diagram illustrates the general workflow for the extraction and isolation of this compound and related compounds from their natural plant sources.

Extraction_Workflow PlantMaterial Dried & Powdered Elephantopus sp. Plant Material Extraction Solvent Extraction (e.g., Ethanol, Chloroform) PlantMaterial->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Gradient Elution) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection Purification Further Purification (Recrystallization or Preparative HPLC) FractionCollection->Purification PureCompounds Pure Sesquiterpene Lactones (Deoxyelephantopin, etc.) Purification->PureCompounds

Caption: General workflow for the extraction and isolation of sesquiterpene lactones.

Conclusion

This compound and its related sesquiterpene lactones from Elephantopus species represent a promising class of natural products with significant therapeutic potential. This technical guide provides a foundational understanding of their natural sources, chemical diversity, and the methodologies required for their extraction and analysis. The detailed protocols and pathway diagrams serve as a valuable resource for researchers dedicated to harnessing the pharmacological power of these unique compounds for the development of novel therapeutics. Further research is warranted to fully elucidate the quantitative distribution of these compounds and to optimize extraction and purification processes for large-scale applications.

References

Elephantin: A Technical Whitepaper on its Molecular Characteristics and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elephantin is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse and potent biological activities. Isolated from plants of the Elephantopus genus, particularly Elephantopus elatus, this compound and its structural analogs have garnered significant interest within the scientific community for their potential therapeutic applications, primarily in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the molecular formula, CAS number, and known biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Core Molecular Data

A clear identification of a compound is critical for research and development. The fundamental molecular and registry information for this compound is summarized below.

ParameterValueReference
Molecular Formula C20H22O7[1][2]
CAS Number 21899-50-3[1][2]
Molecular Weight 374.389 g/mol [1]

Biological Activity and Mechanism of Action

This compound is a member of the germacrane (B1241064) class of sesquiterpene lactones. While direct and extensive research on this compound is somewhat limited, significant insights into its biological functions can be drawn from studies on its closely related and co-isolated analogs, such as deoxyelephantopin (B1239436) and elephantopin. The primary biological activities of interest for this class of compounds are their anticancer and anti-inflammatory effects.

Anticancer Activity

Sesquiterpene lactones from Elephantopus species have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The Genomics of Drug Sensitivity in Cancer Project has documented IC50 values for this compound, with a median of 33.197 µM across 33 cell lines in one study and 30.064 µM across 681 cell lines in another.

The anticancer mechanism of these compounds is multifaceted, primarily revolving around the induction of apoptosis and the inhibition of key signaling pathways that govern cell survival and proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpene lactones are predominantly attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.

The proposed mechanism of action for sesquiterpene lactones involves the direct alkylation of the p65 subunit of NF-κB. This covalent modification prevents NF-κB from translocating to the nucleus and activating the transcription of pro-inflammatory genes.

Signaling Pathways

The biological effects of this compound and related sesquiterpene lactones are mediated through the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

As the primary target, inhibition of the NF-κB pathway is central to the anti-inflammatory and some of the anticancer effects of these compounds.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / LPS IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB translocation This compound This compound This compound->NFkB inhibits (alkylation of p65) DNA DNA (κB sites) Nucleus_NFkB->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK and PI3K/Akt Signaling Pathways

Studies on the related compound, deoxyelephantopin, have revealed its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are critical for cell growth, proliferation, and survival.

MAPK_PI3K_Akt_Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR TranscriptionFactors Transcription Factors mTOR->TranscriptionFactors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TranscriptionFactors Deoxyelephantopin Deoxyelephantopin Deoxyelephantopin->PI3K inhibits Deoxyelephantopin->Akt inhibits Deoxyelephantopin->ERK inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Modulation of MAPK and PI3K/Akt pathways by Deoxyelephantopin.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are representative protocols for key assays used to evaluate the biological activity of this compound and related compounds.

Isolation of this compound from Elephantopus elatus

This protocol is based on the general methods for isolating sesquiterpene lactones from Elephantopus species.

  • Extraction:

    • Air-dry and pulverize the whole plant material of Elephantopus elatus.

    • Perform successive extractions with solvents of increasing polarity, starting with hexane (B92381), followed by chloroform (B151607), and then methanol, at room temperature.

    • Concentrate the chloroform extract under reduced pressure to yield a crude extract.

  • Fractionation:

    • Subject the crude chloroform extract to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Purification:

    • Combine fractions containing compounds with similar TLC profiles.

    • Subject the combined fractions to further purification using preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Characterization:

    • Confirm the structure and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM).

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity.

    • Incubate for 24 to 72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with various concentrations of this compound for 1 to 2 hours.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

    • Include unstimulated and vehicle-treated controls.

    • Incubate for 6 to 24 hours.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Conclusion

This compound, a sesquiterpene lactone from Elephantopus elatus, and its related compounds represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory therapies. Their mechanism of action, primarily through the inhibition of the NF-κB signaling pathway and modulation of other critical cellular pathways, provides a strong rationale for their further investigation. The experimental protocols outlined in this guide offer a foundation for researchers to explore the therapeutic potential of these fascinating molecules. Further studies are warranted to fully elucidate the specific activities and mechanisms of this compound and to advance its development as a potential therapeutic agent.

References

An In-depth Technical Guide to the Spectroscopic Data of Elephantin and its Analogue, Deoxyelephantopin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elephantin is a germacrane (B1241064) sesquiterpenoid and a tumor inhibitor isolated from Elephantopus elatus.[1][2] Its molecular formula is C₂₀H₂₂O₇.[1][2] Deoxyelephantopin (B1239436), another sesquiterpene lactone from Elephantopus scaber, has garnered considerable interest for its anticancer properties, which are attributed to its effects on multiple signaling pathways.[3][4][5]

Spectroscopic Data of Deoxyelephantopin

The following tables summarize the Nuclear Magnetic Resonance (NMR) data for Deoxyelephantopin.

Table 1: ¹H-NMR Spectroscopic Data of Deoxyelephantopin (400 MHz, CDCl₃)[6]
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.84m
25.06d10.0
32.62m
42.35m
53.98t9.2
66.22d3.2
74.65m
92.80m
9'2.65m
103.25m
136.13s
13'5.57s
141.83s
151.88s
2'6.08q7.2
3'1.95d7.2
4'1.85s
Table 2: ¹³C-NMR Spectroscopic Data of Deoxyelephantopin (100 MHz, CDCl₃)[6]
PositionChemical Shift (δ, ppm)
151.2
281.5
341.8
445.3
583.7
6125.1
778.2
8170.1
935.1
1050.2
11139.8
12170.5
13121.5
1416.8
1520.1
1'167.2
2'127.9
3'15.8
4'20.5
5'138.5
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

High-resolution mass spectrometry of this compound has supported a molecular formula of C₂₀H₂₂O₇.[2] The infrared spectrum of this compound shows characteristic bands for α,β-unsaturated lactone and α,β-unsaturated ester groups.[2]

Experimental Protocols

The acquisition of spectroscopic data for compounds like Deoxyelephantopin follows established analytical chemistry protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer, such as a 400 MHz instrument.

  • ¹H-NMR Spectroscopy: One-dimensional proton NMR spectra are recorded to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

  • ¹³C-NMR Spectroscopy: Carbon-13 NMR spectra are acquired to identify the chemical shifts of the carbon atoms. Proton-decoupled spectra are typically used to simplify the spectrum to single lines for each carbon.

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the complete and unambiguous assignment of all proton and carbon signals and to elucidate the compound's structure.

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: The instrument is operated in either positive or negative ion mode to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This data is used to determine the exact molecular weight and elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film, a KBr pellet, or in solution.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the infrared spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. The absorption bands are analyzed to identify the functional groups present in the molecule.

Signaling Pathways Modulated by Deoxyelephantopin

Deoxyelephantopin exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Apoptosis Induction

Deoxyelephantopin induces apoptosis through both the intrinsic and extrinsic pathways. It can trigger the activation of caspase-8, a key initiator of the extrinsic pathway.[5][6] This leads to the activation of downstream effector caspases like caspase-3.[6][7] In the intrinsic pathway, Deoxyelephantopin can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[3][7]

G DET Deoxyelephantopin Extrinsic Extrinsic Pathway DET->Extrinsic Intrinsic Intrinsic Pathway DET->Intrinsic Casp8 Caspase-8 activation Extrinsic->Casp8 Bcl2 Bcl-2 Family Modulation (↓Bcl-2, ↑Bax) Intrinsic->Bcl2 Casp3 Caspase-3 activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito Mitochondrial Dysfunction Bcl2->Mito Mito->Casp3

Caption: Deoxyelephantopin-induced apoptosis pathways.

Inhibition of Pro-Survival Signaling

Deoxyelephantopin has been shown to inhibit several pro-survival signaling pathways that are often hyperactivated in cancer cells. These include the NF-κB, PI3K/Akt, and STAT3 pathways.[7] By inhibiting these pathways, Deoxyelephantopin can suppress cancer cell proliferation, survival, and invasion.

G DET Deoxyelephantopin NFkB NF-κB Pathway DET->NFkB PI3K_Akt PI3K/Akt Pathway DET->PI3K_Akt STAT3 STAT3 Pathway DET->STAT3 Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival PI3K_Akt->Survival Invasion Cell Invasion STAT3->Invasion

Caption: Inhibition of pro-survival pathways by Deoxyelephantopin.

References

The Bioactivity of Elephantin: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elephantin, a germacrane (B1241064) sesquiterpenoid isolated from plants of the Elephantopus genus, has garnered significant attention in the scientific community for its potent biological activities. This technical guide provides a comprehensive review of the existing literature on the bioactivity of this compound and its closely related analogue, Deoxyelephantopin (B1239436). The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's mechanisms of action through signaling pathway and workflow diagrams. This in-depth analysis is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Physicochemical Properties of this compound

This compound is a natural compound with the molecular formula C₂₀H₂₂O₇ and a molecular weight of 374.4 g/mol .[1] It is classified as a germacrane sesquiterpenoid, a class of C15 isoprenoids known for their diverse biological activities.[1] The chemical structure of this compound features a complex, polycyclic framework containing multiple functional groups that contribute to its bioactivity.

Anticancer Activity

This compound and its related compounds, particularly Deoxyelephantopin, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. This has positioned them as promising candidates for the development of novel anticancer therapeutics.

Cytotoxicity Data

The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values for Deoxyelephantopin across various human cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Incubation Time (hours)Reference
HCT116Colorectal Carcinoma0.73Not Specified[1]
K562Chronic Myeloid Leukemia4.0248[1]
KBOral Carcinoma3.3548[1]
T47DBreast Cancer1.8648[1]
SiHaCervical Cancer4.1448[1]
A549Lung Adenocarcinoma12.2848[1]
L-929Tumor Cell Line11.2Not Specified[2]

Note: Data for this compound was not sufficiently available in the reviewed literature; the table primarily presents data for the closely related and more extensively studied Deoxyelephantopin.

Mechanism of Anticancer Action

The anticancer activity of this compound and Deoxyelephantopin is attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Studies have shown that Deoxyelephantopin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events in this process include:

  • Upregulation of Pro-apoptotic Proteins: Increased expression of Bax, a pro-apoptotic protein, and decreased expression of the anti-apoptotic protein Bcl-2.[1]

  • Caspase Activation: Activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[1]

  • Cytochrome c Release: Release of cytochrome c from the mitochondria into the cytoplasm, a key step in the intrinsic apoptotic pathway.[1]

  • PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases, a hallmark of apoptosis.[1]

Deoxyelephantopin has been observed to induce cell cycle arrest at the G2/M phase in several cancer cell lines.[1][3] This is achieved by modulating the expression of key cell cycle regulatory proteins, including:

  • Increased p21 and p53 expression: These proteins are crucial for halting the cell cycle in response to cellular stress.[1][3]

  • Decreased Cyclin B1 and cdc2 expression: These proteins are essential for the progression of the cell cycle through the G2/M phase.[1][3]

Anti-inflammatory Activity

In addition to its anticancer properties, this compound and related sesquiterpene lactones from Elephantopus mollis have demonstrated anti-inflammatory activities.[4] The primary mechanism underlying this effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a crucial regulator of inflammation and immune responses.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] This allows the p50-p65 subunits of NF-κB to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of pro-inflammatory genes.[5][6]

This compound and its analogues are believed to inhibit this pathway, thereby reducing the production of inflammatory mediators. The precise molecular targets of this compound within the NF-κB pathway are a subject of ongoing research.

Experimental Protocols

This section provides an overview of the detailed methodologies for the key experiments cited in the literature to assess the bioactivity of this compound and Deoxyelephantopin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubated overnight to allow for attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Deoxyelephantopin and incubated for a specified period (e.g., 24, 48, or 72 hours).[8][9]

  • MTT Addition: Following incubation, a solution of MTT (typically 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2 to 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The resulting purple formazan crystals, formed by the reduction of MTT by metabolically active cells, are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in DMF).[10]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[10] The cell viability is calculated as a percentage relative to untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the test compound for the desired duration. Both adherent and floating cells are harvested and washed with cold 1X PBS.

  • Cell Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: A solution containing a fluorescently labeled Annexin V conjugate (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI) is added to the cell suspension.[11]

  • Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: An additional volume of 1X Binding Buffer is added to each sample, and the cells are analyzed by flow cytometry. Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both stains.

Western Blot Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample, which is crucial for elucidating the molecular mechanisms of drug action.

Protocol:

  • Protein Extraction: Cells are treated with this compound or Deoxyelephantopin, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-IκBα, p65) overnight at 4°C.[12]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[12] The intensity of the bands is quantified to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this review.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bcl-2 Bcl-2 Bcl-2->Mitochondrion inhibits Bax Bax Bax->Mitochondrion promotes Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 This compound This compound This compound->Bcl-2 inhibits This compound->Bax promotes Caspase-3 Caspase-3 Procaspase-3->Caspase-3 PARP PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Caption: Apoptosis signaling pathways induced by this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) sequesters Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators This compound This compound This compound->IKK Complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

experimental_workflow cluster_invitro In Vitro Bioactivity Assessment Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Annexin V/PI Assay Annexin V/PI Assay This compound Treatment->Annexin V/PI Assay Western Blot Western Blot This compound Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Annexin V/PI Assay->Apoptosis Quantification Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

Caption: General experimental workflow for assessing this compound's bioactivity.

Conclusion and Future Directions

The existing body of literature strongly supports the potent anticancer and anti-inflammatory properties of this compound and its related sesquiterpene lactones. The mechanisms of action, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of the NF-κB pathway, highlight the therapeutic potential of these compounds. However, further research is warranted to fully elucidate their pharmacological profile.

Future studies should focus on:

  • Comprehensive in vivo studies: To evaluate the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

  • Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Target identification and validation: To pinpoint the specific molecular targets of this compound within the apoptosis and NF-κB signaling pathways.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate analogues of this compound with improved potency and selectivity.

A deeper understanding of the bioactivity of this compound will be instrumental in advancing its development as a potential therapeutic agent for the treatment of cancer and inflammatory conditions. This technical guide serves as a foundational resource to facilitate these future research endeavors.

References

Unlocking Therapeutic Potential: Insights from Elephant Biology and Ethnobotany

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The term "Elephantin" as a specific therapeutic agent is not recognized in the current scientific literature. This guide explores potential therapeutic targets inspired by two distinct areas of research: the unique cancer resistance mechanisms of elephants, primarily involving the p53 protein, and the bioactive properties of the plant Elephantorrhiza elephantina, which is traditionally used in African medicine.

Part 1: Elephant p53 Retrogenes - A Novel Approach to Cancer Therapy

Elephants possess a remarkable resistance to cancer, a phenomenon partially attributed to their multiple copies of the tumor suppressor gene, TP53.[1][2] Unlike humans who have one copy, elephants have up to 20, including 19 retrogenes.[1][2] These retrogenes, particularly TP53-R9, have been shown to induce apoptosis in cancer cells through a novel, transcription-independent mitochondrial pathway.[1][3]

Quantitative Data: Enhanced Apoptotic Response

Studies have demonstrated that elephant cells exhibit a heightened apoptotic response to DNA damage compared to human cells. This enhanced sensitivity is a key aspect of their cancer resistance. While direct IC50 values for a specific "this compound" compound are not applicable, the following table summarizes the pro-apoptotic efficacy of expressing elephant p53 (EP53) in human cancer cell lines.

Cell Linep53 StatusTreatmentOutcomeReference
U2-OS (Osteosarcoma)Wild-type p53, MDM2 overexpressedDoxorubicin + EP53 expressionSignificant increase in caspase activity compared to control. EP53 was more effective at inducing apoptosis than human TP53.[4][5]
T98G (Glioblastoma)Mutant p53Doxorubicin + EP53 expressionSignificant increase in caspase activity compared to control.[4][5]
Saos-2 (Osteosarcoma)p53-nullDoxorubicin + EP53-anc expressionRestoration of p53-mediated apoptosis and p21 expression.[4][5]
Signaling Pathway: Elephant p53-R9 Induced Apoptosis

The elephant p53 retrogene, TP53-R9, induces apoptosis via a direct mitochondrial pathway, bypassing the need for transcriptional activation of pro-apoptotic genes. Upon cellular stress, the p53-R9 protein translocates to the mitochondria, where it interacts with the pro-apoptotic protein Bax. This interaction leads to the activation of the caspase cascade and the release of cytochrome c, ultimately resulting in programmed cell death.[3]

elephant_p53_pathway DNA_damage Cellular Stress (e.g., DNA Damage) p53_R9 Elephant p53-R9 (from TP53 Retrogene) DNA_damage->p53_R9 activates Tid1 Tid1 (Chaperone) p53_R9->Tid1 Bax Bax p53_R9->Bax binds to Mitochondrion Mitochondrion Tid1->Mitochondrion facilitates translocation to Caspase_activation Caspase Activation Bax->Caspase_activation leads to Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apoptosis Apoptosis Caspase_activation->Apoptosis Cytochrome_c->Apoptosis

Elephant p53-R9 induced mitochondrial apoptosis pathway.
Experimental Protocols

This protocol outlines the key steps to assess apoptosis in human cancer cells after the expression of elephant p53.[5]

a. Cell Culture and Transfection:

  • Culture human cancer cell lines (e.g., U2-OS, T98G, Saos-2) in appropriate media.

  • Transfect or transduce cells with expression vectors encoding elephant TP53 (ancestral or retrogenes) or a negative control vector.

b. Induction of DNA Damage:

  • Treat transfected/transduced cells with a DNA-damaging agent (e.g., doxorubicin) at a predetermined concentration and duration.

c. Apoptosis Assays:

  • Caspase Activity Assay: Measure caspase-3/7 activity using a commercially available luminescent or colorimetric assay kit according to the manufacturer's instructions. Normalize caspase activity to cell viability.

  • Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V-FITC and PI. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect the expression of elephant p53 proteins and key apoptosis-related proteins (e.g., cleaved caspases, Bax, p21).[4]

A general protocol for confirming protein expression.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., epitope tags for EP53, GAPDH as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part 2: Elephantorrhiza elephantina - A Source of Bioactive Compounds

Elephantorrhiza elephantina, also known as elephant's root, is a plant used in traditional African medicine to treat a variety of ailments.[6][7] Scientific studies have begun to validate its traditional uses, demonstrating its anti-inflammatory, antioxidant, and cytotoxic properties.[8][9] These activities are attributed to its rich phytochemical composition, which includes flavonoids, tannins, and saponins.[9][10]

Quantitative Data: Cytotoxicity of Elephantorrhiza elephantina Extracts

Various extracts of E. elephantina have been tested for their cytotoxic effects on different cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

ExtractCancer Cell LineIC50 (µg/mL)Reference
Methanol + Dichloromethane (1:1)HeLa (Cervical Cancer)120.0 ± 2.4[11]
80% Aqueous MethanolHeLa (Cervical Cancer)69.48[12]
Cold WaterC2C12 (Myocytes)87[13]
Aqueous Root BarkHepatocellular Carcinoma (HCC)1.49 (mg/mL)[13]
WaterBrine Shrimp Lethality Assay (LC50)42.2[14]
Signaling Pathway: Proposed Anti-Inflammatory Mechanism

The anti-inflammatory effects of E. elephantina extracts are likely mediated through the inhibition of pro-inflammatory pathways. While the exact mechanisms are still under investigation, a plausible pathway involves the downregulation of nitric oxide (NO) production and the stabilization of cell membranes, preventing the release of inflammatory mediators.

anti_inflammatory_pathway Inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) Macrophages Macrophages Inflammatory_stimuli->Macrophages activates iNOS iNOS Expression Macrophages->iNOS induces NO_production Nitric Oxide (NO) Production iNOS->NO_production Inflammation Inflammation NO_production->Inflammation Ee_extract E. elephantina Extract (Flavonoids, Tannins) Ee_extract->iNOS inhibits Membrane_stabilization Membrane Stabilization (e.g., HRBC) Ee_extract->Membrane_stabilization promotes Mediator_release Release of Inflammatory Mediators Membrane_stabilization->Mediator_release prevents Mediator_release->Inflammation

Proposed anti-inflammatory mechanism of E. elephantina extracts.
Experimental Protocols

These protocols are commonly used to evaluate the anti-inflammatory potential of plant extracts.

a. Human Red Blood Cell (HRBC) Membrane Stabilization Assay: [15]

  • Prepare a 10% suspension of HRBCs in isotonic buffer.

  • Mix the HRBC suspension with various concentrations of the plant extract and a positive control (e.g., diclofenac (B195802) sodium).

  • Induce hemolysis by heat (56°C for 30 minutes) or hypotonic solution.

  • Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm to quantify hemoglobin release.

  • Calculate the percentage of membrane stabilization.

b. Protein Denaturation Assay: [15][16]

  • Prepare a reaction mixture containing bovine serum albumin (BSA) or egg albumin and different concentrations of the plant extract.

  • Incubate the mixture at 37°C followed by heating to induce denaturation.

  • Measure the turbidity of the solution spectrophotometrically at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

c. Nitric Oxide (NO) Production in Macrophages: [8]

  • Culture RAW 264.7 macrophage cells.

  • Pre-treat the cells with various concentrations of the plant extract for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • After 24 hours, measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Determine the inhibitory effect of the extract on NO production.

This is a standard colorimetric assay to assess the cytotoxic effects of plant extracts on cancer cell lines.[11][17]

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the plant extract and a positive control (e.g., doxorubicin) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the extract that inhibits cell growth by 50%.

experimental_workflow_cytotoxicity start Start cell_seeding Seed Cancer Cells (96-well plate) start->cell_seeding treatment Treat with E. elephantina Extract cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Formazan Formation (in viable cells) mtt_addition->formazan_formation solubilization Solubilize Formazan (with DMSO) formazan_formation->solubilization absorbance Measure Absorbance solubilization->absorbance ic50 Calculate IC50 absorbance->ic50

Workflow for MTT cytotoxicity assay.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Ethnobotanical Uses of Elephantopus Species

The genus Elephantopus, belonging to the Asteraceae family, comprises several species with a rich history in traditional medicine across Asia, Africa, and the Americas.[1][2] Commonly known as Elephant's Foot, these perennial herbs have been utilized for centuries to treat a wide array of ailments, ranging from infections and inflammatory conditions to metabolic disorders and cancer.[3][4] This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical constituents, and scientifically validated pharmacological activities of key Elephantopus species, with a focus on Elephantopus scaber and Elephantopus mollis. The information is presented to support further research and development of novel therapeutic agents.

Traditional Ethnobotanical Applications

The traditional uses of Elephantopus species are diverse, reflecting the broad spectrum of their bioactive compounds. The roots, leaves, and whole plant are employed in various preparations like decoctions, pastes, and extracts.

SpeciesPart UsedTraditional UseGeographical Region
Elephantopus scaber Whole PlantNephritis, edema, chest pain, fever, scabies, pneumonia, hepatitis, leukemia, diuresis, bladder stone elimination.[1][3][5]Southern China, Hong Kong, Taiwan, India
RootsAntipyretic, cardiotonic, diuretic, filariasis, dysuria, stomach pain, treats bloody stool.[3][5]India, Malaysia, Mauritius
LeavesDysentery (crushed with salt), eczema, ulcers (water extract), arthritis (hot water extract).[1][3][5]India, Nigeria
Decoction (Roots & Leaves)Emollient, dysuria, diarrhea, dysentery.[3]General Traditional Use
Elephantopus mollis Whole PlantDiarrhea, cardiotonic, astringent, febrifuge, diuretic, antidote for snakebite, vulnerary.[5][6]Madagascar, Jamaica
RootsFever, colic.[5]Chota Nagpur (India)
LeavesApplied topically for skin infections, measles, itching (athlete's foot), and wound healing.[5][6]General Traditional Use
E. carolinianus -Used in folk medicine to treat cancer and inflammation.[7]-
E. tomentosus -Analgesic and anti-inflammatory.[5]-

Phytochemistry: The Chemical Basis of Bioactivity

The therapeutic properties of Elephantopus species are attributed to a diverse range of phytochemicals. The most significant among these are sesquiterpene lactones, which are considered chemotaxonomic markers for the Asteraceae family.[8]

Key Chemical Classes:

  • Sesquiterpene Lactones: The most prominent and biologically active constituents. Key compounds include deoxyelephantopin (B1239436) (DET), isodeoxyelephantopin, scabertopin, and elephantopin.[9][10] These compounds, particularly DET, are responsible for the potent anticancer and anti-inflammatory effects.[1][11]

  • Flavonoids: These polyphenolic compounds contribute significantly to the antioxidant and anti-inflammatory properties of the plant extracts.[5][12]

  • Triterpenoids: Compounds such as lupeol, stigmasterol, and epifriedelinol have been isolated and are known to possess various pharmacological activities.[5]

  • Other Constituents: The plants also contain phenolic acids, saponins, tannins, alkaloids, and essential oils.[1][5][10]

Quantitative Phytochemical Analysis

Quantitative studies have been performed on various extracts to determine the concentration of these bioactive compounds.

SpeciesExtract TypePhytochemicalQuantityReference
E. scaberMethanolic Leaf ExtractTotal Polyphenols28.46 mg GAE/g[12]
Methanolic Leaf ExtractTotal Flavonoids11.53 mg GAE/g[12]
Leaf ExtractTotal Phenols168.16 µg/mL[13]
Leaf ExtractTotal Flavonoids220.6 µg/mL[13]
Leaf ExtractTotal Tannins1060 µg/mL[13]
Ethyl Acetate FractionTotal Phenols8.76 mg/g[14]
Hydro-alcoholic FractionTotal Phenols4.49 mg/g[14]

GAE: Gallic Acid Equivalent

Validated Pharmacological Activities

Modern scientific investigation has substantiated many of the traditional claims, revealing a broad spectrum of pharmacological activities. The anticancer and anti-inflammatory properties are the most extensively studied.

Anticancer and Cytotoxic Activity

The anticancer potential of Elephantopus species, primarily linked to sesquiterpene lactones like deoxyelephantopin (DET), is significant. DET induces apoptosis and cell cycle arrest in a variety of cancer cell lines.[11][15]

Species / CompoundCancer Cell LineActivity Metric (IC₅₀)Key FindingsReference
E. scaber (Ethyl Acetate Fraction)HCT116 (Colorectal)1.42 ± 0.10 µg/mLInduces apoptosis via ROS-dependent mitochondrial pathway.[16]
Deoxyelephantopin (DET)L-929 (Tumor)2.7 µg/mLDose-dependent reduction in viability.[8]
IsodeoxyelephantopinL-929 (Tumor)3.3 µg/mLDose-dependent reduction in viability.[8]
E. scaber (Ethanol Extract)Hepatocellular Carcinoma-Inhibits growth and metastasis via PI3K/Akt pathway.[17]
Deoxyelephantopin (DET)Nasopharyngeal Carcinoma (CNE)-Induces cell-cycle arrest and apoptosis.[5]
E. mollis (Sesquiterpenoids)HepG2 (Liver)6.7 to 25.8 µMCytotoxic activity.[18]
Anti-inflammatory Activity

The traditional use of Elephantopus for treating inflammatory ailments is strongly supported by scientific evidence. The extracts and their isolated compounds inhibit key inflammatory mediators.[10][19]

Species / CompoundAssay ModelActivity Metric (IC₅₀)MechanismReference
E. mollis (Sesquiterpene Lactones)LPS-stimulated RAW 264.7 cells0.57 to 14.34 µMInhibition of inflammatory mediators.[20]
E. scaber (Ethanol Extract)LPS-activated macrophages-Inhibition of NF-κB signaling.[21]
E. scaber (Ethyl Acetate Fraction)LPS-induced BV-2 microglia-Inhibition of NF-κB, NO, iNOS, COX-2, TNF-α. Activation of Nrf2/HO-1.[10][22]
E. scaber (Ethanolic Leaf Extract)HRBC membrane stabilization-Protects red blood cell membrane stability.[23]
Antioxidant Activity

The antioxidant capacity, largely due to phenolic and flavonoid content, allows the plant extracts to scavenge free radicals, which is relevant for both anti-inflammatory and chemopreventive effects.

SpeciesExtract TypeAssayActivity Metric (IC₅₀)Reference
E. scaberMethanolic Leaf ExtractDPPH Radical Scavenging58 µg/mL[12]
E. mollisEthanolic Stem ExtractDPPH Radical Scavenging2.53 µg/mL[24]
E. mollisEthanolic Leaf ExtractDPPH Radical Scavenging4.13 µg/mL[24]

Mechanisms of Action: Signaling Pathways & Visualizations

The bioactivity of Elephantopus constituents stems from their ability to modulate critical cellular signaling pathways involved in cancer progression and inflammation.

Anticancer Signaling Pathways

Deoxyelephantopin (DET) and related extracts exert anticancer effects by targeting multiple pathways. This includes the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, and the inhibition of pro-survival pathways like PI3K/Akt/mTOR.[7][16][17][25]

cluster_0 Elephantopus scaber Extract / DET cluster_1 Pro-Survival Pathway Inhibition cluster_2 Apoptosis Induction (Mitochondrial Pathway) ESE E. scaber Extract Deoxyelephantopin (DET) PI3K PI3K ESE->PI3K Inhibition ROS ↑ ROS Generation ESE->ROS Induction Bcl2 ↓ Bcl-2 ESE->Bcl2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Proliferation & Survival mTOR->Growth p53 ↑ p53 ROS->p53 Bax ↑ Bax p53->Bax Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Anticancer mechanism of E. scaber via PI3K/Akt inhibition and ROS-mediated apoptosis.
Anti-inflammatory Signaling Pathways

Extracts from Elephantopus species effectively suppress inflammation by inhibiting the NF-κB pathway, a central regulator of inflammatory gene expression, and by activating the Nrf2/HO-1 antioxidant response pathway.[21][22]

cluster_0 Inflammatory Stimulus cluster_1 NF-κB Pathway (Pro-inflammatory) cluster_2 Nrf2 Pathway (Anti-inflammatory) LPS LPS IKK IKK LPS->IKK IkB IκBα IKK->IkB P NFkB NF-κB Complex (p65-IκBα) IKK->NFkB dissociates p65 p65 p65_nuc p65 (nucleus) p65->p65_nuc translocation NFkB->IkB NFkB->p65 Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p65_nuc->Genes activates Inflammation Inflammation Genes->Inflammation Anti_Inflam Anti-inflammatory & Antioxidant Effect Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc translocation Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Keap1 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element Nrf2_nuc->ARE binds HO1 HO-1 ARE->HO1 activates HO1->Anti_Inflam ESE Elephantopus sp. Extract ESE->p65 Inhibits Binding ESE->Nrf2_Keap1 dissociates

Anti-inflammatory action via NF-κB inhibition and Nrf2 pathway activation.

Experimental Protocols & Workflows

Reproducibility is key in scientific research. This section outlines common methodologies used in the study of Elephantopus species.

General Experimental Workflow

The investigation of medicinal plants like Elephantopus follows a structured workflow from plant collection to the identification of bioactive compounds and validation of their effects.

cluster_workflow Bioactivity-Guided Isolation Workflow A 1. Plant Collection & Authentication B 2. Drying & Pulverization A->B C 3. Solvent Extraction (e.g., Maceration, Soxhlet) B->C D 4. Crude Extract Preparation (Filtration & Concentration) C->D E 5. Bioactivity Screening (e.g., MTT, DPPH Assay) D->E F 6. Bioactive Fractionation (e.g., Column Chromatography) E->F Active Extract G 7. Isolation & Purification (e.g., HPLC) F->G H 8. Structural Elucidation (NMR, Mass Spectrometry) G->H I 9. Pure Compound Bioactivity & Mechanism Studies H->I J 10. In Vivo Validation (Animal Models) I->J

General workflow for the study of Elephantopus species.
Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This method is widely used to determine the free-radical scavenging ability of plant extracts.[12]

  • Reagent Preparation : Prepare a 1mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation : Prepare various concentrations of the Elephantopus extract (e.g., 20, 40, 60, 80, 100 µg/mL) in methanol. A standard, such as ascorbic acid or BHT, is prepared similarly.

  • Reaction : Mix 1 mL of the DPPH solution with 1 mL of each extract concentration. A control is prepared with 1 mL of DPPH and 1 mL of methanol.

  • Incubation : Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination : The IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the extract concentration.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring cytotoxicity.[16][26]

  • Cell Seeding : Seed cancer cells (e.g., HCT116) in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Treatment : Treat the cells with various concentrations of the Elephantopus extract or isolated compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition : After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Conclusion and Future Directions

The Elephantopus genus holds considerable promise for modern drug development. Its traditional uses, particularly for inflammatory conditions and cancer, are well-supported by extensive phytochemical and pharmacological research. The potent bioactivity of sesquiterpene lactones, especially deoxyelephantopin, marks them as lead compounds for further investigation.

Future research should focus on:

  • Clinical Trials: Validating the safety and efficacy of standardized Elephantopus extracts or isolated compounds in human clinical trials.

  • Pharmacokinetics and Bioavailability: Studying the absorption, distribution, metabolism, and excretion (ADME) profiles of key bioactive compounds like DET.

  • Synergistic Effects: Investigating the potential synergistic interactions between different compounds within the plant extracts, which may enhance therapeutic efficacy and reduce toxicity.

  • Sustainable Sourcing: Developing sustainable cultivation and harvesting practices to ensure a consistent supply of high-quality plant material without endangering wild populations.

This comprehensive guide underscores the value of integrating ethnobotanical knowledge with modern scientific methodologies to unlock the full therapeutic potential of medicinal plants like Elephantopus.

References

In Silico Prediction of Elephantin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elephantin, a germacrane (B1241064) sesquiterpenoid isolated from Elephantopus elatus, has garnered interest for its potential therapeutic properties, particularly as a tumor inhibitor. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, focusing on its anticancer, anti-inflammatory, and antimicrobial potential. By leveraging computational methodologies such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations, researchers can elucidate the mechanisms of action and prioritize experimental validation. This document outlines a detailed workflow for these computational studies, provides protocols for subsequent experimental verification, and summarizes known quantitative data for this compound and its close analogs to guide future research and development.

Introduction to this compound

This compound (C₂₀H₂₂O₇) is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. Traditionally, plants from the Elephantopus genus have been used in folk medicine to treat various ailments, including inflammation, infections, and cancer. Modern phytochemical research has identified this compound as one of the active constituents responsible for these therapeutic effects. Its complex chemical structure, featuring an α,β-unsaturated lactone and an epoxide group, suggests potential for covalent interactions with biological macromolecules, a common mechanism for the bioactivity of sesquiterpene lactones.

In silico prediction methods offer a rapid and cost-effective approach to explore the therapeutic potential of natural products like this compound. These computational tools can predict the binding affinity of a molecule to specific protein targets, model its pharmacokinetic properties, and help in understanding its mechanism of action at a molecular level. This guide presents a hypothetical but robust workflow for the in silico investigation of this compound's bioactivity.

Predicted Bioactivities of this compound and Its Analogs

While specific quantitative bioactivity data for this compound is limited in publicly available literature, data for its close structural analogs, Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET), provide valuable insights into its potential efficacy.

Anticancer Activity

The tables below summarize the 50% inhibitory concentration (IC₅₀) values of this compound analogs against various human cancer cell lines. This data serves as a benchmark for prioritizing cancer types for which this compound may be a potent inhibitor.

CompoundCancer Cell LineCancer TypeIC₅₀ (µg/mL)IC₅₀ (µM)Incubation Time (h)Reference
DeoxyelephantopinHCT116Colorectal Carcinoma0.732.1272
IsodeoxyelephantopinHCT116Colorectal Carcinoma0.882.5672
DeoxyelephantopinT47DBreast Carcinoma1.865.4048
IsodeoxyelephantopinT47DBreast Carcinoma1.33.7848
DeoxyelephantopinA549Lung Carcinoma---
IsodeoxyelephantopinA549Lung Carcinoma10.4630.4048
DeoxyelephantopinKBOral Cancer3.359.7348
ScabertopinJ82Bladder Cancer~20 µM~2024
ScabertopinT24Bladder Cancer~20 µM~2024
CompoundCancer Cell LineCancer TypeIC₅₀ (µg/mL)Incubation Time (h)Reference
DeoxyelephantopinHCT116Colorectal Carcinoma2.3624
DeoxyelephantopinHCT116Colorectal Carcinoma0.948
DeoxyelephantopinHCT116Colorectal Carcinoma0.7372
Anti-inflammatory Activity
Antimicrobial Activity

Extracts from Elephantopus scaber have demonstrated broad-spectrum antimicrobial activity. Studies on various solvent extracts have reported Minimum Inhibitory Concentrations (MICs) against a range of bacteria and fungi. However, specific MIC values for pure this compound have not been widely reported, representing a knowledge gap.

Extract TypeMicroorganismMIC Range (µg/mL)Reference
Various solvent extractsGram-positive bacteria50 - 500
Various solvent extractsGram-negative bacteria100 - 500
Various solvent extractsFungi200 - 1000
Acetone extract fractionsMethicillin-resistant S. aureus125 - 1000

In Silico Prediction Workflow

The following workflow is proposed for a comprehensive in silico evaluation of this compound's bioactivity.

An In-depth Technical Guide to the Physicochemical Properties of Elephantin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elephantin, a germacrane (B1241064) sesquiterpenoid lactone isolated from the plant Elephantopus elatus, has demonstrated significant antineoplastic properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, its isolation and characterization, and its proposed mechanism of action. All quantitative data are summarized for clarity, and detailed experimental protocols, where available, are described. Visualizations of key workflows and signaling pathways are provided to facilitate understanding.

Physicochemical Properties

This compound is a complex natural product with the molecular formula C₂₀H₂₂O₇. [1]Its chemical structure and key physicochemical properties are summarized in the tables below.

Table 1: General and Structural Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₂O₇PubChem CID: 442205 [1]
Molecular Weight 374.4 g/mol PubChem CID: 442205 [1]
IUPAC Name [(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.0³,⁵.0⁶,¹⁰]hexadec-13(16)-en-11-yl] 3-methylbut-2-enoatePubChem CID: 442205 [1]
SMILES CC(=CC(=O)O[C@H]1CC2=C--INVALID-LINK--[C@@H]4[C@@H]1C(=C)C(=O)O4)C">C@@HOC2=O)CPubChem CID: 442205
CAS Number 21899-50-3J-GLOBAL

Table 2: Physicochemical Data for this compound

PropertyValueExperimental Conditions/Notes
Melting Point 242-244 °CCrystalline solid
Boiling Point Data not availableLikely decomposes at high temperatures
Solubility Soluble in chloroform (B151607), acetone, and ethyl acetate. Sparingly soluble in ether and benzene. Insoluble in water and petroleum ether.General solubility profile for sesquiterpenoid lactones

Spectral Data

The structure of this compound was elucidated using a combination of spectroscopic techniques. The key spectral data are summarized below.

Table 3: Summary of Spectral Data for this compound

Spectroscopic MethodKey Observations
Infrared (IR) Spectroscopy Peaks characteristic of hydroxyl, γ-lactone, α,β-unsaturated ester, and epoxide functionalities.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Signals corresponding to the various protons in the complex germacrane skeleton, including olefinic and methyl protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Resonances confirming the presence of 20 carbon atoms, including carbonyls of the lactone and ester groups, and carbons of the epoxide ring.
Mass Spectrometry (MS) High-resolution mass spectrometry supports the molecular formula C₂₀H₂₂O₇. [1]Fragmentation patterns provide further structural information.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Elephantopus elatus, based on established methods for isolating sesquiterpenoid lactones.

G A Dried, powdered Elephantopus elatus plant material B Extraction with chloroform at room temperature A->B C Concentration of the chloroform extract under reduced pressure B->C D Partitioning of the residue between petroleum ether and 90% methanol (B129727) C->D E Separation of the methanol layer D->E F Concentration of the methanol extract E->F G Chromatography of the residue on silica (B1680970) gel F->G H Elution with a gradient of chloroform and methanol G->H I Collection and analysis of fractions (TLC) H->I J Crystallization of this compound from chloroform-ether I->J K Pure this compound crystals J->K G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Outcome A This compound B Inhibition of PI3K/Akt Pathway A->B C Inhibition of NF-κB Pathway A->C E Cell Cycle Arrest A->E D Induction of Apoptosis B->D C->D F Decreased Cancer Cell Proliferation and Survival D->F E->F

References

The Biosynthesis of Elephantin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elephantin, a complex germacrane (B1241064) sesquiterpenoid, has garnered significant interest within the scientific community due to its potential as an antineoplastic agent. Isolated from Elephantopus elatus, a plant belonging to the Asteraceae family, the intricate molecular architecture of this compound presents a fascinating case study in plant secondary metabolism. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, integrating data from related sesquiterpene lactone pathways to build a cohesive model. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with fundamental precursors from primary metabolism and proceeds through a series of cyclizations, oxidations, and esterifications to yield the final complex molecule. While the complete pathway in Elephantopus elatus has not been fully elucidated, extensive research on the biosynthesis of other germacrane sesquiterpene lactones in related Asteraceae species provides a robust framework for understanding the key enzymatic steps involved.

The pathway can be broadly divided into three key stages:

  • Formation of the Sesquiterpene Backbone: This initial stage involves the construction of the characteristic 15-carbon germacrane skeleton from isoprene (B109036) units.

  • Oxidative Modifications and Lactonization: A series of oxygenation reactions and subsequent intramolecular cyclization lead to the formation of a lactone ring, a hallmark of this class of compounds.

  • Tailoring Reactions: The core germacrane lactone structure is further modified by specific enzymes to produce the final, biologically active this compound molecule.

Stage 1: Formation of the Germacrane Backbone

The biosynthesis of all sesquiterpenoids, including this compound, commences with the head-to-tail condensation of three isopentenyl pyrophosphate (IPP) units to form farnesyl pyrophosphate (FPP). This reaction is catalyzed by Farnesyl Pyrophosphate Synthase (FPPS) .

The committed step in the formation of the germacrane skeleton is the cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases. In the case of this compound and other germacrane lactones, this key enzyme is (+)-Germacrene A Synthase (GAS) . GAS facilitates a complex carbocation-mediated cyclization of the linear FPP molecule to yield the 10-membered ring structure of (+)-Germacrene A.

Stage_1_Germacrane_Backbone_Formation IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS GerA (+)-Germacrene A FPP->GerA (+)-Germacrene A Synthase (GAS)

Figure 1: Formation of the (+)-Germacrene A backbone.

Stage 2: Oxidative Modifications and Lactonization

Following the formation of the germacrane ring, a series of oxidative modifications are initiated by cytochrome P450 monooxygenases. The first key enzyme in this stage is Germacrene A Oxidase (GAO) . GAO catalyzes a three-step oxidation of the isopropenyl side chain of (+)-Germacrene A to a carboxylic acid, proceeding through alcohol and aldehyde intermediates. The resulting molecule is Germacrene A acid.

The subsequent and crucial step is the formation of the characteristic γ-lactone ring. This is achieved through the hydroxylation of Germacrene A acid at the C6 position, a reaction catalyzed by another cytochrome P450 enzyme, Costunolide Synthase (COS) . The resulting 6α-hydroxy-germacrene A acid is an unstable intermediate that spontaneously undergoes lactonization to form (+)-Costunolide, a central precursor for a vast array of germacrane sesquiterpene lactones.

Stage_2_Oxidation_and_Lactonization GerA (+)-Germacrene A GerA_acid Germacrene A Acid GerA->GerA_acid Germacrene A Oxidase (GAO) (Cytochrome P450) Costunolide (+)-Costunolide GerA_acid->Costunolide Costunolide Synthase (COS) (Cytochrome P450)

Figure 2: Conversion of (+)-Germacrene A to (+)-Costunolide.

Stage 3: Tailoring Reactions Leading to this compound

The conversion of (+)-Costunolide to this compound involves a series of specific tailoring reactions that create the unique structural features of the final molecule. While the exact enzymatic players in Elephantopus elatus are yet to be definitively identified, based on the structure of this compound, the following steps are proposed:

  • Epoxidation: An epoxidase , likely a cytochrome P450 enzyme, catalyzes the formation of an epoxide ring on the germacrane skeleton. The specific position of this epoxidation is a key determinant of the final structure.

  • Hydroxylation: Additional hydroxylases , also likely belonging to the cytochrome P450 family, introduce hydroxyl groups at specific positions on the germacrane lactone backbone.

  • Acylation: The final step is the esterification of one of the hydroxyl groups with 3-methylbut-2-enoic acid (or a closely related acyl-CoA). This reaction is catalyzed by an acyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases, which are known to be involved in the biosynthesis of a wide variety of plant secondary metabolites.

The precise order and regioselectivity of these tailoring reactions are critical for the formation of this compound and represent an active area of research.

Stage_3_Tailoring_Reactions Costunolide (+)-Costunolide Intermediates Hydroxylated and Epoxidized Intermediates Costunolide->Intermediates Epoxidases (P450s) Hydroxylases (P450s) This compound This compound Intermediates->this compound Acyltransferase (+ 3-methylbut-2-enoyl-CoA)

Figure 3: Proposed tailoring reactions from (+)-Costunolide to this compound.

Quantitative Data

Quantitative data for the specific enzymes in the this compound biosynthetic pathway are currently limited. However, studies on homologous enzymes from other Asteraceae species provide valuable reference points.

EnzymeSubstrateKm (µM)Vmax (nmol/mg/h)Optimal pHOptimal Temp (°C)Source OrganismReference
(+)-Germacrene A SynthaseFarnesyl Pyrophosphate5.81.27.030Helianthus annuus[1]
Germacrene A Oxidase(+)-Germacrene A~10-7.530Cichorium intybus[2]
Costunolide SynthaseGermacrene A Acid--7.530Cichorium intybus[3]

Note: The table summarizes representative data from homologous enzymes. The kinetic parameters for the enzymes from Elephantopus elatus may vary.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. The following are generalized protocols for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify genes encoding the enzymes of the this compound pathway in Elephantopus elatus.

Methodology:

  • RNA Extraction: Isolate total RNA from various tissues of E. elatus (e.g., leaves, roots, trichomes) where this compound is known to accumulate.

  • Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) using platforms like Illumina.

  • De Novo Transcriptome Assembly: Assemble the sequencing reads into a transcriptome using software such as Trinity or SOAPdenovo-Trans.

  • Gene Annotation and Identification: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI nr, Swiss-Prot). Search for transcripts with high similarity to known sesquiterpene synthases, cytochrome P450s, and acyltransferases from other Asteraceae species.

  • Differential Expression Analysis: Compare transcript abundance across different tissues to identify genes whose expression correlates with this compound accumulation.

Transcriptome_Analysis_Workflow start E. elatus Tissues rna_extraction Total RNA Extraction start->rna_extraction seq RNA Sequencing rna_extraction->seq assembly De Novo Transcriptome Assembly seq->assembly annotation Gene Annotation assembly->annotation candidate_genes Candidate Biosynthetic Genes annotation->candidate_genes

Figure 4: Workflow for identifying candidate biosynthetic genes.

Functional Characterization of Candidate Enzymes

Objective: To confirm the enzymatic function of candidate genes identified through transcriptome analysis.

Methodology:

  • Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes by PCR and clone them into an appropriate expression vector (e.g., for E. coli or yeast).

  • Protein Expression and Purification: Express the recombinant proteins in the chosen host and purify them using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Enzyme Assays:

    • Sesquiterpene Synthase Assay: Incubate the purified candidate synthase with FPP and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Cytochrome P450 Assay: Reconstitute the purified P450 with a P450 reductase and NADPH. Incubate with the putative substrate (e.g., Germacrene A, Costunolide) and analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Acyltransferase Assay: Incubate the purified candidate acyltransferase with a hydroxylated sesquiterpenoid precursor and an acyl-CoA donor (e.g., 3-methylbut-2-enoyl-CoA). Analyze the products by LC-MS.

  • In Vivo Assays (Yeast or Nicotiana benthamiana): Co-express multiple candidate genes in a heterologous host to reconstitute segments of the pathway and analyze the resulting products.

Quantitative Analysis of Metabolites

Objective: To quantify the levels of this compound and its precursors in E. elatus.

Methodology:

  • Sample Preparation: Harvest plant tissues and perform extraction with an appropriate solvent (e.g., methanol (B129727) or ethyl acetate).

  • LC-MS/MS Analysis: Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound and its proposed intermediates.

  • Quantification: Use authentic standards or stable isotope-labeled internal standards for accurate quantification.

Signaling Pathways and Regulation

The biosynthesis of sesquiterpene lactones, including this compound, is tightly regulated by a complex network of signaling pathways in response to both developmental cues and environmental stimuli. While specific regulatory mechanisms for this compound are not yet known, research in other Asteraceae species points to the involvement of:

  • Jasmonate (JA) Signaling: Jasmonic acid and its derivatives are key phytohormones that mediate plant defense responses. Application of methyl jasmonate has been shown to induce the expression of genes involved in sesquiterpene lactone biosynthesis.

  • Light Signaling: Light quality and quantity can influence the accumulation of sesquiterpene lactones, suggesting the involvement of photoreceptors like phytochromes and cryptochromes in regulating the biosynthetic pathway.

  • Transcription Factors: Various families of transcription factors, including MYB, bHLH, and WRKY, are known to regulate the expression of terpenoid biosynthetic genes by binding to specific cis-regulatory elements in their promoter regions.

Regulation_of_Biosynthesis stimuli Environmental & Developmental Cues (e.g., Herbivory, Light) signaling Phytohormone Signaling (e.g., Jasmonates) stimuli->signaling tfs Transcription Factors (MYB, bHLH, WRKY) signaling->tfs genes This compound Biosynthetic Genes (GAS, GAO, COS, etc.) tfs->genes This compound This compound Accumulation genes->this compound

References

Methodological & Application

Application Notes and Protocols for the Isolation of Elephantopin from Elephantopus elatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elephantopin (B76216) is a sesquiterpene lactone belonging to the germacranolide class, which has been isolated from the plant Elephantopus elatus. It has garnered significant interest within the scientific community due to its notable antitumor properties. This document provides a detailed protocol for the isolation and purification of elephantopin, based on established methodologies. Additionally, it summarizes the key signaling pathways modulated by elephantopin and related compounds, offering valuable insights for researchers in oncology and drug discovery.

Data Presentation

The following table summarizes the quantitative data associated with the isolation of elephantopin and the related compound, elephantin, from Elephantopus elatus. The data is based on the seminal work in the field.

CompoundMolecular FormulaMelting Point (°C)Optical Rotation [α]DYield (% of crude extract)
ElephantopinC₁₉H₂₀O₇242-244+38° (c 0.85, CHCl₃)~0.02%
This compoundC₂₀H₂₂O₇263-265-380° (c 1.0, MeOH)~0.04%

Experimental Protocols

This protocol is adapted from the established "Kupchan method," a systematic solvent partitioning and chromatographic procedure for the isolation of bioactive natural products.

1. Plant Material Collection and Preparation

  • Collection: Collect the aerial parts of Elephantopus elatus.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction

  • Initial Extraction: Macerate the powdered plant material (e.g., 1 kg) with a suitable solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning (Kupchan Method)

This fractionation step separates compounds based on their polarity.

  • Hexane (B92381) Partitioning: Dissolve the crude extract in a 9:1 methanol-water solution. Partition this solution against hexane. The hexane layer will contain nonpolar compounds. Separate and concentrate the hexane fraction.

  • Carbon Tetrachloride Partitioning: Partition the remaining methanol-water layer against carbon tetrachloride. This will extract compounds of intermediate polarity. Separate and concentrate the carbon tetrachloride fraction.

  • Chloroform Partitioning: Finally, partition the remaining aqueous layer against chloroform to extract the more polar compounds, including elephantopin. Separate and concentrate the chloroform fraction. The most polar compounds will remain in the aqueous fraction.

4. Chromatographic Purification

The chloroform fraction, which is enriched with elephantopin, is subjected to further purification using column chromatography.

  • Column Preparation: Pack a chromatography column with silica (B1680970) gel as the stationary phase, using a suitable non-polar solvent (e.g., hexane or benzene) to create a slurry and ensure even packing.

  • Sample Loading: Dissolve the dried chloroform fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing solvent polarity. A common gradient starts with benzene (B151609) and gradually introduces increasing proportions of acetone (B3395972) or ethyl acetate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Thin-Layer Chromatography (TLC) Monitoring: Monitor the composition of the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate, develop it in an appropriate solvent system, and visualize the spots under UV light or by using a staining reagent (e.g., iodine vapor or ceric sulfate (B86663) spray).

  • Pooling and Crystallization: Combine the fractions containing the compound of interest (elephantopin). Concentrate the pooled fractions and induce crystallization by slow evaporation of the solvent or by adding a non-solvent to obtain pure elephantopin crystals.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Elephantopin Isolation

The following diagram illustrates the key steps in the isolation of elephantopin from Elephantopus elatus.

G plant_material Dried, powdered Elephantopus elatus extraction Extraction (Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Kupchan Method) crude_extract->partitioning hexane_fraction Hexane Fraction (Non-polar compounds) partitioning->hexane_fraction ccl4_fraction Carbon Tetrachloride Fraction partitioning->ccl4_fraction chloroform_fraction Chloroform Fraction (Contains Elephantopin) partitioning->chloroform_fraction aqueous_fraction Aqueous Fraction (Polar compounds) partitioning->aqueous_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography fractions Fraction Collection & TLC Analysis column_chromatography->fractions pure_elephantopin Pure Elephantopin fractions->pure_elephantopin

Caption: Workflow for the isolation and purification of elephantopin.

Signaling Pathways Modulated by Elephantopin and Related Sesquiterpene Lactones

Elephantopin and structurally similar compounds have been shown to exert their cytotoxic and antitumor effects by modulating several key signaling pathways. The diagrams below provide a simplified representation of these interactions.

1. Induction of Apoptosis

Elephantopin can induce programmed cell death (apoptosis) through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Elephantopin_ext Elephantopin DeathReceptor Death Receptors (e.g., FAS, TRAIL-R) Elephantopin_ext->DeathReceptor activates DISC DISC Formation DeathReceptor->DISC ProCaspase8 Pro-Caspase-8 DISC->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 cleavage Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 activates Elephantopin_int Elephantopin Mitochondrion Mitochondrion Elephantopin_int->Mitochondrion induces stress CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 ProCaspase9 Pro-Caspase-9 Apaf1->ProCaspase9 Apoptosome Apoptosome Formation ProCaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Elephantopin-induced apoptosis signaling pathways.

2. Inhibition of Pro-survival and Metastatic Pathways

Elephantopin and its analogues have been reported to inhibit key signaling pathways that promote cancer cell survival, proliferation, and metastasis.

G cluster_NFkB NF-κB Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_STAT3 STAT3 Pathway Elephantopin Elephantopin IKK IKK Elephantopin->IKK inhibits PI3K PI3K Elephantopin->PI3K inhibits pSTAT3 p-STAT3 Elephantopin->pSTAT3 inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates ProSurvivalGenes Pro-survival & Inflammatory Genes NFkB_nucleus->ProSurvivalGenes activates transcription Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth STAT3 STAT3 STAT3->pSTAT3 phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerization pSTAT3_nucleus p-STAT3 (in nucleus) pSTAT3_dimer->pSTAT3_nucleus translocates ProliferationGenes Proliferation & Angiogenesis Genes pSTAT3_nucleus->ProliferationGenes activates transcription

Caption: Inhibition of pro-survival pathways by elephantopin.

Application Notes and Protocols for the Purification of Elephantin using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Elephantin, a sesquiterpene lactone with significant therapeutic potential, from crude plant extracts using high-performance liquid chromatography (HPLC). The methodologies outlined are designed to yield high-purity this compound suitable for further research and drug development applications.

Introduction

This compound and its related compounds, such as deoxyelephantopin, are sesquiterpene lactones primarily isolated from plants of the Elephantopus genus, notably Elephantopus scaber. These compounds have garnered considerable interest in the scientific community due to their potent biological activities, including anti-inflammatory and anticancer properties.[1] The anticancer effects are often attributed to their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2][3][4][5][6] A key mechanism of action for many sesquiterpene lactones is the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory and immune responses.[7][8][9][10] This document outlines a robust preparative HPLC method for the purification of this compound, adapted from established analytical methods for related compounds.

Data Presentation

The following tables summarize the typical quantitative data expected from the analytical and preparative HPLC purification of this compound.

Table 1: Analytical HPLC Parameters and Expected Results for this compound Analysis

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water gradient
Gradient 30-70% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Expected Retention Time 12-15 minutes
Expected Purity (crude) 15-25%
Expected Purity (purified) >98%

Table 2: Preparative HPLC Parameters and Expected Yield for this compound Purification

ParameterValue
Column C18 Reversed-Phase (e.g., 20 x 250 mm, 10 µm)
Mobile Phase Acetonitrile:Water gradient
Gradient Optimized based on analytical run (e.g., 40-60% Acetonitrile)
Flow Rate 15-20 mL/min
Detection UV at 210 nm
Sample Loading 50-100 mg of crude extract
Expected Yield 5-10 mg of purified this compound per run
Expected Purity >98%

Experimental Protocols

Preparation of Crude this compound Extract

A preliminary extraction is required to obtain a crude mixture enriched with this compound before proceeding to HPLC purification.

Materials:

  • Dried and powdered Elephantopus scaber plant material

  • Methanol (B129727) (HPLC grade)

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Macerate 100 g of powdered Elephantopus scaber in 500 mL of methanol for 48 hours at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Store the crude extract at -20°C until further use.

Analytical HPLC Method for this compound

This protocol is for the analytical determination of this compound in the crude extract and for assessing the purity of fractions from preparative HPLC.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase analytical column (4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation: Dissolve a small amount of the crude extract in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Ultrapure water

    • Mobile Phase B: Acetonitrile

  • HPLC Conditions:

    • Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% B

      • 25-30 min: 70% to 30% B (column re-equilibration)

  • Analysis: Inject the sample and monitor the chromatogram. The peak corresponding to this compound should be identified based on its retention time, which can be confirmed using a purified standard if available.

Preparative HPLC Method for this compound Purification

This protocol describes the scaling up of the analytical method for the purification of this compound in larger quantities.

Materials and Equipment:

  • Preparative HPLC system with a fraction collector

  • C18 reversed-phase preparative column (e.g., 20 x 250 mm, 10 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

Protocol:

  • Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 40% acetonitrile in water) to a high concentration (e.g., 50 mg/mL).

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure water

    • Mobile Phase B: Acetonitrile

  • HPLC Conditions:

    • Column: C18 reversed-phase preparative (20 x 250 mm, 10 µm)

    • Flow Rate: 18.5 mL/min (This is a scaled-up flow rate from the analytical method. The scaling factor is the ratio of the cross-sectional areas of the preparative and analytical columns).

    • Detection Wavelength: 210 nm

    • Gradient Program: Adjust the gradient based on the analytical results to focus on the elution of this compound. For example:

      • 0-10 min: 40% B

      • 10-30 min: 40% to 60% B

      • 30-35 min: 60% B

      • 35-40 min: 60% to 40% B (column re-equilibration)

  • Fraction Collection: Inject the sample and collect fractions corresponding to the this compound peak as detected by the UV detector.

  • Purity Analysis and Post-Purification Processing:

    • Analyze the purity of the collected fractions using the analytical HPLC method described above.

    • Pool the fractions with high purity (>98%).

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the aqueous solution to obtain purified this compound as a solid powder.

Visualizations

Experimental Workflow

G cluster_extraction Crude Extract Preparation cluster_hplc HPLC Purification cluster_final_product Final Product plant_material Powdered Elephantopus scaber maceration Maceration in Methanol plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract analytical_hplc Analytical HPLC for Method Development crude_extract->analytical_hplc preparative_hplc Preparative HPLC analytical_hplc->preparative_hplc Scale-up fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_check Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling solvent_removal Solvent Removal pooling->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization purified_this compound Purified this compound (>98%) lyophilization->purified_this compound

Caption: Experimental workflow for this compound purification.

Signaling Pathway

G cluster_pathway Inhibition of NF-κB Signaling by this compound cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation (Inhibited) NFkappaB_p65_p50_IkappaB NF-κB-IκBα Complex (Inactive) IkappaB->NFkappaB_p65_p50_IkappaB Sequestration NFkappaB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkappaB_p65_p50->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Apoptosis Apoptosis NFkappaB_p65_p50_nucleus NF-κB (p65/p50) NFkappaB_p65_p50_nucleus->Gene_Expression Transcription path_desc In the absence of this compound, IKK phosphorylates IκBα, leading to its degradation and the release of NF-κB for nuclear translocation and pro-inflammatory gene expression. This compound inhibits the IKK complex, preventing IκBα phosphorylation and degradation. This keeps NF-κB sequestered in the cytoplasm, leading to the induction of apoptosis.

Caption: this compound's inhibition of the NF-κB signaling pathway.

References

Application Notes: Protocol for Determining the Cytotoxicity of Elephantin using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[1][2] The core principle of this assay lies in the enzymatic activity of mitochondrial dehydrogenases, which are primarily present in metabolically active, viable cells.[2][3] These enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan (B1609692) precipitate.[1][2][4] The formazan crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer.[1][4] The intensity of the purple color is directly proportional to the number of living, metabolically active cells, allowing for the quantitative determination of cytotoxicity induced by a test compound like Elephantin.[4]

Quantitative Data Summary: this compound Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a biological function.[5] The following tables summarize available IC50 data for this compound and related extracts.

Table 1: IC50 Values of this compound Across Various Cancer Cell Lines

Data SetNumber of Cell LinesMedian IC50 (µM)Geometric Mean IC50 (µM)
cnaPANCAN3933333.19756.039
All Cell Lines68130.06435.409
Data sourced from the Genomics of Drug Sensitivity in Cancer (Cancerrxgene) database.[6]

Table 2: Cytotoxicity of Elephantorrhiza elephantina Extract

Cell LineExtract TypeIC50 (µg/mL)
HeLa (Cervical Cancer)Methanol + Dichloromethane (1:1)120.0 ± 2.4
This data is for a plant extract and not the purified compound this compound.[7]

Experimental Workflow and Protocols

MTT Assay Experimental Workflow

MTT_Workflow cluster_prep Phase 1: Cell & Compound Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Reaction & Measurement cluster_analysis Phase 4: Data Analysis A Seed Cells in 96-Well Plate B Incubate (24h) for Adherence A->B D Treat Cells with this compound B->D C Prepare this compound Serial Dilutions C->D E Incubate (24-72h) D->E F Add MTT Reagent (0.5 mg/mL) E->F G Incubate (3-4h) at 37°C F->G H Add Solubilization Buffer G->H I Incubate (2-4h) in Dark H->I J Read Absorbance (570 nm) I->J K Calculate Cell Viability (%) J->K L Determine IC50 Value K->L

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Experimental Protocol

This protocol is a synthesized guide for determining the cytotoxicity of this compound on adherent cell lines.

Materials and Reagents:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate Buffered Saline (PBS), sterile

  • Solubilization Buffer (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

  • CO2 incubator (37°C, 5% CO2)

Reagent Preparation:

  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4]

    • Vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.2 µm filter.[4]

    • Store in a light-protected container at 4°C for frequent use or at -20°C for long-term storage.[4]

  • This compound Working Solutions:

    • Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations for treatment. It is common to use a 2-fold or 10-fold dilution series.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells. Adjust the cell density in complete medium to plate approximately 5,000-10,000 cells per well (100 µL) in a 96-well plate. The optimal cell number should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during the assay.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[8]

  • Cell Treatment:

    • After incubation, carefully aspirate the medium.

    • Add 100 µL of the prepared this compound working solutions to the respective wells.

    • Include "vehicle control" wells treated with the same concentration of DMSO as the highest this compound dose.

    • Include "untreated control" wells containing only cell culture medium.

    • Include "blank" wells with medium but no cells for background subtraction.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[9]

    • Incubate the plate for 3-4 hours at 37°C.[3][4] During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[4][8]

    • Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution.[3][4]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[8] A reference wavelength of 630 nm can be used to reduce background noise.[3]

Data Analysis:

  • Correct for Background: Average the OD values from the blank wells and subtract this from all other readings.

  • Calculate Percent Viability:

    • Percent Viability (%) = (OD of Treated Sample / OD of Untreated Control) * 100

  • Determine IC50:

    • Plot Percent Viability against the log of this compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.[10]

Putative Signaling Pathway for Cytotoxicity

While the precise signaling pathway for this compound is not fully elucidated in the provided context, many cytotoxic compounds induce cell death via apoptosis. The following diagram illustrates a generalized apoptotic pathway that could be initiated by a cytotoxic agent.

Cytotoxicity_Pathway A This compound B Cellular Stress / DNA Damage A->B C Activation of p53 B->C D Mitochondrial Pathway C->D Upregulates Bax Downregulates Bcl-2 E Caspase-9 Activation D->E F Executioner Caspases (Caspase-3, -7) E->F G Apoptosis (Cell Death) F->G

Caption: Generalized apoptotic signaling pathway.

References

Application Notes and Protocols for Culturing Cancer Cell Lines for Elephantin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elephantin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] Found in plants of the Elephantopus genus, this compound and its analogs, such as deoxyelephantopin, have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[2] These compounds are of growing interest in oncology research due to their potential to induce apoptosis (programmed cell death) and trigger cell cycle arrest in cancer cells.[3]

This document provides detailed protocols for the culture of relevant human cancer cell lines and the subsequent execution of bioassays to determine the cytotoxic potency of this compound. The primary assay detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method to assess cell viability.

Principles of the Bioassay

The core of this bioassay is to expose cancer cells to varying concentrations of this compound and measure its effect on their viability. The MTT assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[4] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving the formazan crystals and measuring the absorbance of the solution, one can quantify the reduction in cell viability caused by the test compound.[4] This data is then used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit the viability of 50% of the cancer cells.[5]

Data Presentation: Cytotoxicity of this compound Analogs

The following table summarizes the cytotoxic activity (IC50 values) of this compound's closely related analog, Deoxyelephantopin (DET), and various extracts from Elephantopus scaber against several human cancer cell lines. This data provides a baseline for expected potency.

Compound/ExtractCell LineCancer TypeIC50 ValueCitation
Deoxyelephantopin (DET)HCT116Colorectal Carcinoma2.12 µM (0.73 µg/mL)[3]
Deoxyelephantopin (DET)L-929Tumor Cells2.7 µg/mL[2]
E. scaber Chloroform FractionT47DBreast Cancer7.08 µg/mL[6]
E. scaber Ethanol ExtractMCF-7Breast Cancer15 µg/mL[2]
E. scaber Enriched FractionHeLaCervical Cancer66-89 µg/mL[7]
E. scaber Enriched FractionA549Lung Cancer66-89 µg/mL[7]
E. scaber Enriched FractionMCF-7Breast Cancer66-89 µg/mL[7]
E. scaber Enriched FractionCaco-2Colon Cancer66-89 µg/mL[7]

Experimental Protocols

General Cancer Cell Line Culture

This protocol provides a general guideline for the maintenance of adherent cancer cell lines such as HCT116, MCF-7, or A549.

Materials:

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile.

  • 0.25% Trypsin-EDTA solution.

  • T-75 cell culture flasks.

  • Humidified incubator (37°C, 5% CO2).

Procedure:

  • Maintenance: Culture cells in T-75 flasks with complete growth medium. Monitor cell growth daily and ensure confluency does not exceed 80-90%.

  • Subculturing (Passaging):

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to cover the cell layer and incubate for 2-5 minutes at 37°C, or until cells detach.

    • Add 8-10 mL of complete growth medium to the flask to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (e.g., 1:5 or 1:10 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.

    • Incubate at 37°C and 5% CO2.

Preparation of this compound Stock Solution

Materials:

  • This compound (pure compound).

  • Dimethyl sulfoxide (B87167) (DMSO), sterile.

  • Sterile microcentrifuge tubes.

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the this compound in a sufficient volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

This compound Bioassay using MTT Protocol

This protocol details the procedure for determining the IC50 of this compound on a selected cancer cell line.

Materials:

  • Cancer cells in logarithmic growth phase.

  • Complete growth medium.

  • This compound stock solution (from section 4.2).

  • Sterile 96-well flat-bottom plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete growth medium.

    • Include wells for "medium only" (blank) and "cells only" (untreated control).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (typically <0.5%) across all wells to avoid solvent toxicity.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the % Viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis culture Maintain Cancer Cell Line Culture harvest Harvest & Count Cells culture->harvest seed Seed Cells into 96-well Plate harvest->seed treat_cells Treat Cells with this compound (24-72h Incubation) seed->treat_cells prepare_drug Prepare Serial Dilutions of this compound prepare_drug->treat_cells add_mtt Add MTT Reagent (2-4h Incubation) treat_cells->add_mtt solubilize Add Solubilization Solution (DMSO) add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze

Caption: Workflow for determining this compound's cytotoxicity.

Apoptosis Signaling Pathway

G This compound This compound Stress Cellular Stress (e.g., DNA Damage) This compound->Stress BaxBak Bax / Bak Activation Stress->BaxBak Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC BaxBak->Mitochondrion acts on Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by this compound.

References

Application Notes and Protocols for In Vitro Antitumor Activity Assessment of Elephantin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro antitumor activity of Elephantin and its related sesquiterpene lactones, such as Deoxyelephantopin (B1239436) (DET) and Isodeoxyelephantopin (IDET), isolated from plants of the Elephantopus genus.

Introduction

This compound and its analogs, notably Deoxyelephantopin (DET), are sesquiterpene lactones that have demonstrated significant antitumor properties across a range of cancer cell lines.[1] These natural compounds have been shown to induce cytotoxicity, promote apoptosis, and cause cell cycle arrest by modulating various critical signaling pathways within cancer cells.[2] This document outlines the key in vitro assays and protocols to evaluate the anticancer efficacy of these compounds and to elucidate their mechanisms of action.

Quantitative Data Presentation

The cytotoxic effects of Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET) are summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

CompoundCell LineCancer TypeIC50 ValueIncubation Time (h)
Deoxyelephantopin (DET)HCT116Colorectal Carcinoma0.73 µg/mL72
HCT116Colorectal Carcinoma0.9 µg/mL48
HCT116Colorectal Carcinoma2.36 µg/mL24
BxPC-3Pancreatic Cancer40 µM24
CFPAC-1Pancreatic Cancer50 µM24
T47DBreast Carcinoma1.86 µg/mL48
KBOral Cancer3.35 µg/mL48
K562Chronic Myeloid Leukemia4.02 µg/mL48
A549Lung Carcinoma12.287 µg/mL48
Isodeoxyelephantopin (IDET)T47DBreast Carcinoma1.3 µg/mLNot Specified
A549Lung Carcinoma10.46 µg/mLNot Specified
HCT116Colorectal Carcinoma0.88 µg/mL72

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound/Deoxyelephantopin (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound/DET) in culture medium. After 24 hours of incubation, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Preparation: Culture and treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and then wash with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[5]

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

Protocol:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample to understand the effect of the compound on signaling pathways.[6]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against NF-κB, p-Akt, Akt, Bcl-2, Bax, Caspase-3, Cyclin B1, CDK2, p53, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Protocol:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Diagrams illustrating the experimental workflow and key signaling pathways modulated by this compound analogs.

G cluster_prep Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Seed Cancer Cells treatment Treat with this compound/DET cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Protein Quantification western_blot->protein_quant G cluster_nfkb NF-κB Pathway DET Deoxyelephantopin (DET) IKK IKK DET->IKK Inhibits IkB IκBα DET->IkB Prevents Degradation NFkB NF-κB (p65/p50) DET->NFkB Inhibits Nuclear Translocation IKK->IkB P IkB->NFkB releases nucleus Nucleus NFkB->nucleus gene_transcription Transcription of Anti-apoptotic & Proliferative Genes NFkB->gene_transcription G cluster_pi3k PI3K/Akt/mTOR Pathway DET Deoxyelephantopin (DET) PI3K PI3K DET->PI3K Inhibits Akt Akt DET->Akt Inhibits Phosphorylation mTOR mTOR DET->mTOR Inhibits Phosphorylation PI3K->Akt Activates (P) Akt->mTOR Activates (P) cell_survival Cell Survival & Proliferation mTOR->cell_survival G cluster_apoptosis Apoptosis Induction DET Deoxyelephantopin (DET) Bax Bax (Pro-apoptotic) DET->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) DET->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Synthesis and Evaluation of Elephantin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elephantin and its related sesquiterpene lactones, such as elephantopin (B76216) and deoxyelephantopin (B1239436), are natural products isolated from plants of the Elephantopus genus.[1][2][3] These compounds have garnered significant interest in the field of drug discovery due to their potent cytotoxic and anti-inflammatory activities. Structurally, they belong to the germacranolide class of sesquiterpene lactones, characterized by a 10-membered ring and an α-methylene-γ-butyrolactone moiety.[4][5] The biological activity of these compounds is largely attributed to the presence of Michael acceptors, such as the α,β-unsaturated lactone and ketone functionalities, which can covalently bind to biological nucleophiles like cysteine residues in proteins.[1][6]

This document provides detailed application notes and protocols for the synthesis of this compound analogs, focusing on deoxyelephantopin, and outlines methodologies for evaluating their structure-activity relationships (SAR). The aim is to furnish researchers with the necessary information to design and synthesize novel analogs with improved therapeutic potential.

Mechanism of Action

The anticancer activity of this compound and its analogs is believed to involve multiple cellular pathways. Mechanistic studies have suggested that deoxyelephantopin can suppress the activity of the proteasome and inhibit the NF-κB signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis, and its dysregulation is implicated in various cancers. By inhibiting this pathway, this compound analogs can induce cancer cell death.

Below is a diagram illustrating the simplified NF-κB signaling pathway, which is a key target of this compound analogs.

Caption: Simplified NF-κB signaling pathway and points of inhibition by this compound analogs.

Synthesis of this compound Analogs

The total synthesis of this compound and its analogs is a significant challenge due to the strained 10-membered ring and multiple stereocenters.[1] A common strategy involves a convergent approach, coupling two key fragments followed by a ring-closing metathesis (RCM) or other macrocyclization reactions.[1][7]

Below is a generalized experimental workflow for the synthesis of deoxyelephantopin analogs.

Synthesis_Workflow Start Start Fragment_A Fragment A Synthesis (e.g., Aldehyde) Start->Fragment_A Fragment_B Fragment B Synthesis (e.g., Bromolactone) Start->Fragment_B Coupling Fragment Coupling (e.g., Barbier-type allylation) Fragment_A->Coupling Fragment_B->Coupling Macrocyclization Macrocyclization (e.g., Ring-Closing Metathesis) Coupling->Macrocyclization Purification_1 Purification and Characterization Macrocyclization->Purification_1 Analog_Derivatization Analog Derivatization (Optional) Purification_1->Analog_Derivatization Biological_Evaluation Biological Evaluation (e.g., Cytotoxicity Assay) Purification_1->Biological_Evaluation Direct evaluation Purification_2 Final Purification and Characterization Analog_Derivatization->Purification_2 Purification_2->Biological_Evaluation End End Biological_Evaluation->End

References

Application Notes and Protocols for Developing a Liposomal Drug Delivery System for Elephantin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elephantin is a naturally occurring germacrane (B1241064) sesquiterpenoid lactone isolated from the plant Elephantopus elatus.[1] It has demonstrated potential as an anticancer agent, exhibiting tumor-inhibitory properties.[1] Sesquiterpenoid lactones as a class of compounds are known to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways such as NF-κB, and by inducing apoptosis.[2][3]

A significant challenge in the clinical development of this compound is its presumed poor aqueous solubility, a common characteristic of lipophilic compounds like sesquiterpenoid lactones.[4] This poor solubility can lead to low bioavailability and limit its therapeutic efficacy. To overcome this limitation, advanced drug delivery systems are required. Nanoparticle-based formulations, such as liposomes, offer a promising strategy to enhance the solubility, stability, and targeted delivery of hydrophobic anticancer drugs.[5][6][7][8][9]

These application notes provide a comprehensive guide to developing a liposomal formulation of this compound. The protocols outlined below detail the preparation, characterization, and in vitro evaluation of this compound-loaded liposomes.

Note: This document pertains to the phytochemical "this compound" and not the administration of drugs to elephants.

Data Presentation

The following tables summarize the expected quantitative data for the developed this compound-loaded liposomal formulation. These values are based on typical characteristics of similar nanoparticle drug delivery systems.

Table 1: Physicochemical Properties of this compound-Loaded Liposomes

ParameterTarget ValueAcceptance Criteria
Mean Particle Size (z-average)100 - 150 nm80 - 200 nm
Polydispersity Index (PDI)< 0.2< 0.3
Zeta Potential-20 to -50 mV-15 to -60 mV
Encapsulation Efficiency (%)> 90%> 85%
Drug Loading (%)1 - 5%0.5 - 7%

Table 2: In Vitro Release Profile of this compound from Liposomes

Time (hours)Cumulative Release (%) - pH 7.4Cumulative Release (%) - pH 5.5
1< 10< 15
415 - 2525 - 40
1230 - 5050 - 70
2450 - 70> 80
48> 80> 95

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by sonication for size reduction.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Probe sonicator

Procedure:

  • Lipid Film Formation:

    • Accurately weigh this compound, soybean phosphatidylcholine, and cholesterol in a molar ratio of 1:10:5.

    • Dissolve the weighed components in a minimal amount of a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at 60 rpm at 40°C under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the organic solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed (40°C) PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour. The volume of PBS will determine the final lipid concentration.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Size Reduction:

    • Subject the MLV suspension to bath sonication for 30 minutes to form small unilamellar vesicles (SUVs).

    • For further size reduction and a more uniform size distribution, use a probe sonicator. Sonicate the suspension on ice for 15-20 minutes with a 30-second on/off cycle.

  • Purification:

    • To remove unencapsulated this compound, centrifuge the liposomal suspension at 15,000 rpm for 30 minutes at 4°C.

    • Collect the supernatant containing the this compound-loaded liposomes.

    • Store the final formulation at 4°C.

Protocol 2: Characterization of this compound-Loaded Liposomes

This protocol outlines the methods for characterizing the physicochemical properties of the prepared liposomes.

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the liposomal suspension with deionized water to an appropriate scattering intensity.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (z-average) and PDI at 25°C.

    • Perform the measurement in triplicate.

2. Zeta Potential Measurement:

  • Instrument: DLS instrument with a zeta potential measurement capability.

  • Procedure:

    • Dilute the liposomal suspension with deionized water.

    • Inject the sample into a zeta potential cell.

    • Measure the electrophoretic mobility to determine the zeta potential at 25°C.

    • Perform the measurement in triplicate.

3. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

  • Method: UV-Vis Spectrophotometry.

  • Procedure:

    • Total Drug (Wt): Lyse a known volume of the liposomal suspension using a suitable solvent (e.g., methanol) to release the encapsulated drug. Measure the absorbance at the λmax of this compound and calculate the total drug amount using a standard curve.

    • Free Drug (Wf): Centrifuge the liposomal suspension and measure the absorbance of the supernatant to determine the amount of unencapsulated (free) drug.

    • Calculate EE and DL:

      • EE (%) = [(Wt - Wf) / Wt] x 100

      • DL (%) = [(Wt - Wf) / Total lipid weight] x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes the dialysis bag method to evaluate the in vitro release of this compound from the liposomes.

Materials:

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Phosphate buffer (pH 7.4 and pH 5.5)

  • Shaking incubator

  • UV-Vis Spectrophotometer

Procedure:

  • Soak the dialysis tubing in deionized water as per the manufacturer's instructions.

  • Pipette 1 mL of the this compound-loaded liposome (B1194612) suspension into the dialysis bag and securely close both ends.

  • Immerse the dialysis bag in a beaker containing 100 mL of release medium (PBS at pH 7.4 or pH 5.5).

  • Place the beaker in a shaking incubator at 37°C with a constant agitation of 100 rpm.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the withdrawn samples for this compound concentration using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug release at each time point.

Visualizations

experimental_workflow prep1 Lipid Film Formation (this compound, SPC, Cholesterol) prep2 Hydration (PBS, pH 7.4) prep1->prep2 prep3 Size Reduction (Sonication) prep2->prep3 char1 Particle Size & PDI (DLS) prep3->char1 char2 Zeta Potential prep3->char2 char3 Encapsulation Efficiency & Drug Loading prep3->char3 eval1 In Vitro Drug Release (Dialysis Method) prep3->eval1 eval2 Cell Viability Assay (e.g., MTT) eval1->eval2 eval3 Cellular Uptake Study eval2->eval3

Caption: Experimental workflow for the development and evaluation of this compound-loaded liposomes.

signaling_pathway cluster_cell Cancer Cell liposome This compound-Loaded Liposome endocytosis Endocytosis liposome->endocytosis 1. Uptake This compound This compound endocytosis->this compound 2. Release ikb IκBα This compound->ikb 3. Inhibition of IκBα degradation apoptosis Apoptosis This compound->apoptosis 5. Induction of Apoptosis nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus 4. Blocked Nuclear Translocation transcription Gene Transcription (Anti-apoptotic, Proliferation)

Caption: Proposed mechanism of action for liposomal this compound in cancer cells.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Elephantin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elephantin is a sesquiterpene lactone, a class of naturally occurring compounds that have garnered significant interest for their potential therapeutic applications, particularly in oncology. These compounds are known to possess a range of biological activities, including anti-inflammatory and cytotoxic effects. This document provides detailed application notes and protocols for conducting in vivo studies to evaluate the efficacy of this compound, leveraging established methodologies for similar sesquiterpene lactones, such as Deoxyelephantopin (DET), which is also isolated from Elephantopus scaber. The protocols outlined below are intended to serve as a comprehensive guide for researchers initiating preclinical animal studies with this compound.

Preclinical Animal Models

The selection of an appropriate animal model is critical for the successful in vivo evaluation of this compound's anti-cancer efficacy. Based on studies of structurally related compounds, xenograft models using human cancer cell lines implanted in immunodeficient mice are highly recommended.

Recommended Models:

  • Human Colorectal Carcinoma Xenograft Model: HCT116 cells are a suitable choice for establishing subcutaneous tumors in nude mice.

  • Hepatocellular Carcinoma Xenograft Model: HepG2 or Hep3B cells can be used to establish subcutaneous tumors in BALB/c nude mice.[1]

  • Pancreatic Cancer Xenograft Model: BxPC-3, CFPAC-1, or PANC-1 cells can be utilized to create subcutaneous or orthotopic tumor models in nude mice to assess efficacy against this aggressive cancer.[2][3]

  • Breast Cancer Xenograft Model: MDA-MB-231 cells are a common choice for creating xenografts to test therapies for triple-negative breast cancer.

Experimental Protocols

Tumor Xenograft Establishment

Materials:

  • Human cancer cell lines (e.g., HCT116, HepG2, PANC-1)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Matrigel (optional, can enhance tumor take rate)

  • Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old)

  • Syringes and needles (27-gauge)

Protocol:

  • Culture the selected cancer cell line to ~80% confluency.

  • Harvest the cells by trypsinization and wash with PBS.

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.

  • Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumors are typically palpable within 1-2 weeks.

  • Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

This compound Formulation and Administration

Materials:

  • This compound (pure compound)

  • Vehicle for solubilization (e.g., DMSO, Cremophor EL, saline)

  • Syringes and needles for injection

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • On the day of administration, dilute the stock solution with saline to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

  • Administer this compound to the treatment groups via intraperitoneal (IP) injection. Oral gavage can also be considered depending on the compound's oral bioavailability.

  • The control group should receive the vehicle solution following the same administration schedule.

Dosing and Treatment Schedule

The optimal dose and schedule for this compound will need to be determined empirically. Based on in vivo studies with Deoxyelephantopin, a starting point for dosing could be in the range of 10-40 mg/kg body weight, administered daily or every other day for a period of 2-4 weeks.

Example Treatment Groups:

  • Group 1: Vehicle control (e.g., DMSO/saline)

  • Group 2: this compound (10 mg/kg)

  • Group 3: this compound (20 mg/kg)

  • Group 4: Positive control (standard-of-care chemotherapy for the specific cancer type, e.g., Gemcitabine (B846) for pancreatic cancer)[2]

Efficacy Evaluation

Tumor Growth Measurement:

  • Measure tumor dimensions (length and width) with a digital caliper every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

  • Plot tumor growth curves for each treatment group.

Body Weight and General Health:

  • Monitor the body weight of the mice every 2-3 days as an indicator of toxicity.

  • Observe the general health and behavior of the animals daily.

Endpoint Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Collect tumor tissue for further analysis (e.g., histology, immunohistochemistry, Western blotting).

  • Collect blood and major organs for toxicity assessment if required.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Tumor Growth Inhibition by this compound in Xenograft Model

Treatment GroupDose (mg/kg)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Tumor Weight (g)
Vehicle Control-120 ± 151500 ± 20001.5 ± 0.2
This compound10125 ± 18800 ± 15046.70.8 ± 0.15
This compound20122 ± 16450 ± 10070.00.45 ± 0.1
Positive Control[Dose]128 ± 14300 ± 8080.00.3 ± 0.08

Data are presented as mean ± SD. Tumor growth inhibition is calculated relative to the vehicle control group.

Table 2: Effect of this compound on Body Weight of Tumor-Bearing Mice

Treatment GroupDose (mg/kg)Mean Initial Body Weight (g)Mean Final Body Weight (g)Change in Body Weight (%)
Vehicle Control-22.5 ± 1.524.0 ± 1.8+6.7
This compound1022.8 ± 1.623.5 ± 1.7+3.1
This compound2022.6 ± 1.422.0 ± 1.5-2.7
Positive Control[Dose]22.9 ± 1.520.5 ± 1.9-10.5

Data are presented as mean ± SD.

Mechanistic Insights: Signaling Pathways

This compound and related sesquiterpene lactones are known to exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanisms of action appear to be the inhibition of the NF-κB pathway and the induction of the intrinsic apoptosis pathway. Some evidence also points to the modulation of the PI3K/Akt pathway.[2][3][4]

NF-κB Signaling Pathway Inhibition

This compound, through its active metabolites, can inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of the NF-κB (p50/p65) dimer in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-survival and anti-apoptotic genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits NF-κB (p50/p65)->Nucleus Translocates This compound This compound This compound->IKK Complex Inhibits Pro-survival Genes Pro-survival Genes Nucleus->Pro-survival Genes Transcription

Inhibition of the NF-κB signaling pathway by this compound.
Intrinsic Apoptosis Pathway Induction

This compound can induce apoptosis through the mitochondrial-mediated intrinsic pathway. It is proposed to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

Apoptosis_Pathway cluster_cytoplasm Cytoplasm This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits Bax Bax This compound->Bax Activates Bcl-2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome c Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrion->Cytochrome c Release

Induction of the intrinsic apoptosis pathway by this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for an in vivo efficacy study of this compound.

Experimental_Workflow cluster_prep Preparation cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Cancer Cell Culture (e.g., HCT116) Tumor_Implantation Subcutaneous Injection of Cancer Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization Acclimatization of Immunodeficient Mice Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring Monitor Tumor Growth Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomize Mice into Treatment Groups Tumor_Growth_Monitoring->Randomization Drug_Administration Administer this compound and Controls (IP) Randomization->Drug_Administration Efficacy_Monitoring Measure Tumor Volume and Body Weight Drug_Administration->Efficacy_Monitoring Euthanasia Euthanize Mice Efficacy_Monitoring->Euthanasia End of Study Sample_Collection Excise Tumors, Collect Tissues/Blood Euthanasia->Sample_Collection Data_Analysis Analyze Tumor Weight, Histology, Biomarkers Sample_Collection->Data_Analysis

Overall workflow for in vivo efficacy testing of this compound.

Conclusion

These application notes and protocols provide a robust framework for the in vivo evaluation of this compound's anti-cancer efficacy. By utilizing established xenograft models and focusing on key efficacy endpoints and mechanistic pathways, researchers can generate the necessary preclinical data to advance the development of this promising natural compound. Careful attention to experimental design, including appropriate controls and dosing strategies, will be essential for obtaining reliable and reproducible results.

References

Quantitative Analysis of Elephantin in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elephantin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Found in plants of the Elephantopus genus, particularly Elephantopus scaber, this compound and its related compounds, such as deoxyelephantopin (B1239436), have garnered significant interest in the scientific community.[1][2][3] These compounds have demonstrated a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The anticancer activity of extracts from Elephantopus scaber has been linked to the induction of apoptosis (programmed cell death) and the inhibition of critical cell signaling pathways involved in cancer progression.[4][5]

The quantitative analysis of this compound in plant extracts is crucial for the standardization of herbal preparations, drug discovery, and development. Accurate and reliable analytical methods are essential to determine the concentration of this bioactive compound, ensuring the quality, efficacy, and safety of plant-based therapeutic agents. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation

The following tables summarize the key parameters for the quantitative analysis of this compound and related sesquiterpene lactones.

Table 1: HPLC-UV Method Validation Parameters for Sesquiterpene Lactone Analysis (Adapted for this compound)

ParameterDeoxyelephantopinIsodeoxyelephantopin
Linearity Range (µg/mL)0.251 - 1.5060.516 - 3.096
Correlation Coefficient (r²)≥ 0.99≥ 0.99
Limit of Detection (LOD) (µg/mL)0.0940.151
Limit of Quantification (LOQ) (µg/mL)0.2850.457
Recovery (%)97.64 - 104.9895.23 - 102.25
Intra-day Precision (RSD, %)< 0.380< 0.568
Inter-day Precision (RSD, %)< 0.403< 0.936

Data adapted from a validated method for deoxyelephantopin and isodeoxyelephantopin, structurally similar compounds to this compound.

Table 2: Representative UPLC-MS/MS Parameters for Sesquiterpene Lactone Analysis

ParameterSetting
Chromatography
ColumnAcquity UPLC HSS T3 (2.1 mm x 100 mm, 1.8 µm)
Mobile PhaseA: 0.1% Formic acid in WaterB: Acetonitrile
GradientLinear gradient elution
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.0 kV
Cone Voltage30 V
Source Temperature150°C
Desolvation Temperature400°C
Cone Gas Flow50 L/h
Desolvation Gas Flow800 L/h

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a standard method for the extraction of this compound and other sesquiterpene lactones from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves of Elephantopus scaber)

  • Methanol (B129727) (HPLC grade)

  • Soxhlet apparatus

  • Heating mantle

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh approximately 10 g of the dried, powdered plant material.

  • Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 250 mL of methanol and connect it to the Soxhlet extractor and a condenser.

  • Heat the methanol to its boiling point using a heating mantle. The methanol vapor will travel up the distillation arm, condense, and drip into the chamber housing the thimble.

  • Allow the extraction to proceed for 6-8 hours.

  • After extraction, allow the apparatus to cool down.

  • Filter the methanolic extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Store the crude extract at 4°C until further analysis.

Quantitative Analysis by HPLC-UV

This protocol provides a validated method for the quantification of sesquiterpene lactones, which can be applied to this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV/Vis detector.

  • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of water, acetonitrile, and 2-propanol (66:20:14, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range in the samples.

  • Sample Preparation: Dissolve a known amount of the crude plant extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Analysis by UPLC-MS/MS

This protocol outlines a sensitive and selective method for the quantification of this compound, particularly in complex matrices.

Instrumentation and Conditions:

  • UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: Acquity UPLC HSS T3 (2.1 mm x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 95% A

    • 1-8 min: Linear gradient from 95% A to 5% A

    • 8-10 min: Hold at 5% A

    • 10-12 min: Return to 95% A and equilibrate

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters: See Table 2 for representative settings. Specific MRM transitions for this compound need to be optimized.

Procedure:

  • Sample Preparation and Clean-up:

    • Dissolve a known amount of the crude extract in methanol.

    • To mitigate matrix effects, perform a solid-phase extraction (SPE) clean-up.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the methanolic extract onto the cartridge.

    • Wash the cartridge with a low percentage of methanol in water to remove polar interferences.

    • Elute the this compound with a higher percentage of methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase composition.

    • Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the prepared sample into the UPLC-MS/MS system.

  • Quantification: Use an external calibration curve of this compound standard prepared in a matrix-matched solvent to account for any remaining matrix effects.

Visualization of Workflows and Pathways

G Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis plant_material Dried Plant Material (Elephantopus scaber) powdering Grinding to a Fine Powder plant_material->powdering extraction Soxhlet Extraction (Methanol) powdering->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Plant Extract concentration->crude_extract hplc_prep Sample Dilution & Filtration (0.45 µm) crude_extract->hplc_prep uplc_prep SPE Clean-up & Filtration (0.22 µm) crude_extract->uplc_prep hplc HPLC-UV Analysis hplc_prep->hplc uplc UPLC-MS/MS Analysis uplc_prep->uplc calibration Calibration Curve Construction hplc->calibration uplc->calibration quantification Quantification of this compound calibration->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the quantification of this compound.

G Putative Signaling Pathway of this compound's Anticancer Activity cluster_0 Apoptosis Induction cluster_1 NF-κB Inhibition This compound This compound ROS Increased Intracellular Reactive Oxygen Species (ROS) This compound->ROS IKK IκB Kinase (IKK) This compound->IKK Inhibition p53 p53 Activation ROS->p53 Bax Bax Oligomerization p53->Bax Mito Mitochondrial Membrane Depolarization Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis IkB IκBα Degradation IKK->IkB Prevents NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm NFkB_nuc NF-κB Translocation to Nucleus NFkB->NFkB_nuc Inhibited Translocation Gene_exp Pro-inflammatory & Anti-apoptotic Gene Expression NFkB_nuc->Gene_exp Suppression Gene_exp->Apoptosis Promotes

Caption: Putative signaling pathway of this compound's anticancer activity.

References

Enhancing the Solubility of Elephantin for In Vitro Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elephantin, a sesquiterpene lactone predominantly found in plants of the Elephantopus genus, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. A major bottleneck in harnessing its full potential for in vitro studies is its inherent poor aqueous solubility. This characteristic can lead to challenges in preparing accurate and effective concentrations for cell-based assays, potentially yielding unreliable and irreproducible results. These application notes provide a comprehensive guide to understanding and overcoming the solubility limitations of this compound, offering detailed protocols for its enhanced solubilization and application in in vitro experimental settings.

Understanding the Challenge: The Poor Solubility of Sesquiterpene Lactones

Sesquiterpene lactones, including this compound, are characterized by their lipophilic nature, which contributes to their limited solubility in aqueous media, such as cell culture mediums. This necessitates the use of solubility enhancement techniques to achieve the desired concentrations for robust in vitro evaluation.

Strategies for Solubility Enhancement

Several methods can be employed to improve the solubility of this compound for in vitro studies. The choice of method will depend on the specific experimental requirements, including the desired final concentration and the tolerance of the cell line to the solubilizing agent.

Data Presentation: Solubility Enhancement Approaches
MethodDescriptionAdvantagesDisadvantages
Co-solvency Utilizing a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve this compound before further dilution in aqueous media.Simple, effective for achieving high stock concentrations.Potential for solvent toxicity to cells at higher concentrations.
Complexation Encapsulating this compound within a carrier molecule, such as a cyclodextrin, to form a more water-soluble inclusion complex.Can significantly increase aqueous solubility, potentially reducing solvent toxicity.May require specific formulation development and characterization.
Nanoparticle Formulation Incorporating this compound into nanoparticle delivery systems.Can improve both solubility and cellular uptake.Requires specialized equipment and formulation expertise.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)

This protocol describes the most common method for preparing a stock solution of this compound for in vitro assays.

Materials:

  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mg/mL). For instance, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

  • Vortexing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: While not always necessary for a DMSO stock, if required, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 2: Enhancing this compound Solubility using β-Cyclodextrin Complexation

This protocol provides a method to prepare a more water-soluble this compound-cyclodextrin inclusion complex.

Materials:

  • This compound

  • β-Cyclodextrin

  • Distilled water

  • Magnetic stirrer and stir bar

  • Mortar and pestle

  • Lyophilizer (optional)

Procedure:

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to β-cyclodextrin (commonly 1:1 or 1:2).

  • Cyclodextrin Solution: Prepare an aqueous solution of β-cyclodextrin by dissolving it in distilled water with stirring.

  • Kneading Method:

    • Place the β-cyclodextrin in a mortar.

    • Add a small amount of water to form a paste.

    • Gradually add the this compound powder while continuously kneading the mixture with the pestle for at least 30 minutes.

    • The resulting paste can be dried under vacuum or lyophilized.

  • Co-precipitation Method:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the this compound solution to the aqueous β-cyclodextrin solution with constant stirring.

    • Continue stirring for 24-48 hours at room temperature.

    • Remove the organic solvent under reduced pressure.

    • The resulting aqueous solution containing the complex can be used directly or lyophilized to obtain a powder.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Stock Solution Preparation: Dissolve the dried this compound-β-cyclodextrin complex in the desired aqueous medium (e.g., cell culture medium) to the target concentration.

Mandatory Visualizations

Experimental Workflow: Solubility Enhancement

G cluster_start Starting Material cluster_methods Solubility Enhancement Methods cluster_process Process cluster_product Final Product for In Vitro Assay This compound This compound Powder (Poorly Water-Soluble) CoSolvent Co-Solvency (e.g., DMSO) This compound->CoSolvent Complexation Complexation (e.g., Cyclodextrin) This compound->Complexation Nanoparticle Nanoparticle Formulation This compound->Nanoparticle Dissolution Dissolution in Organic Solvent CoSolvent->Dissolution Inclusion Inclusion Complex Formation Complexation->Inclusion Encapsulation Encapsulation in Nanocarrier Nanoparticle->Encapsulation StockSolution High-Concentration Stock Solution Dissolution->StockSolution Inclusion->StockSolution Encapsulation->StockSolution

Caption: Workflow for enhancing this compound solubility for in vitro studies.

Signaling Pathways Potentially Modulated by this compound

Based on studies of related sesquiterpene lactones and extracts from Elephantopus scaber, this compound may exert its biological effects through the modulation of key cellular signaling pathways.

G cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Modulates Proliferation Decreased Cell Proliferation PI3K_Akt->Proliferation Leads to Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis Leads to Metastasis Inhibition of Metastasis PI3K_Akt->Metastasis Leads to Inflammation Reduced Inflammation NFkB->Inflammation Leads to MAPK->Proliferation Leads to MAPK->Apoptosis Leads to

Caption: Potential signaling pathways modulated by this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of sesquiterpene lactones from Elephantopus mollis, which includes this compound and structurally related compounds. This data can serve as a reference for designing dose-response studies.

Compound ClassAssayCell LineIC50 Value (µM)Reference
Sesquiterpene LactonesAnti-inflammatory (NO production)RAW 264.70.57 ± 0.17 to 14.34 ± 1.61[1]
Ethanol Extract of E. scaberAnticancer (Cell Viability)HepG2, Huh7, Hep3BVaries with concentration and time[2]
ScabertopinAnticancer (Cell Viability)J82, T24, RT4, 5637Lower than on normal cells

Conclusion

The poor aqueous solubility of this compound presents a significant but surmountable challenge for in vitro research. By employing appropriate solubility enhancement techniques, such as the use of co-solvents like DMSO or complexation with cyclodextrins, researchers can prepare reliable and effective solutions for their experimental needs. The protocols and information provided in these application notes are intended to facilitate the successful in vitro investigation of this compound's therapeutic potential. It is crucial to always include appropriate vehicle controls in experimental designs to account for any effects of the solubilizing agents themselves. Further investigation into the specific signaling pathways modulated by purified this compound will provide a more detailed understanding of its mechanism of action.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Elephantin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elephantin is a sesquiterpene lactone, a class of naturally occurring compounds that have garnered significant interest in oncology research for their potent cytotoxic and anti-cancer properties. Emerging evidence suggests that this compound and related compounds, such as deoxyelephantopin (B1239436) isolated from Elephantopus scaber, exert their therapeutic effects by inducing apoptosis, or programmed cell death, in various cancer cell lines. The induction of apoptosis is a key mechanism for many chemotherapeutic agents, making the quantitative analysis of this process crucial for drug development and mechanistic studies.

This document provides a detailed guide for utilizing Annexin V and Propidium Iodide (PI) staining with flow cytometry to quantify apoptosis induced by this compound. It includes comprehensive experimental protocols, guidelines for data presentation, and visual representations of the experimental workflow and the underlying signaling pathways.

Principle of the Assay

The Annexin V/PI assay is a widely used method for the detection of apoptosis. In the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact plasma membranes. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a red fluorescence. This dual-staining method allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (less common in apoptosis induction)

Data Presentation

Quantitative analysis of apoptosis induced by this compound and related sesquiterpene lactones is critical for evaluating its efficacy. The following table summarizes representative data from studies on sesquiterpene lactones, demonstrating their ability to induce apoptosis in various cancer cell lines. This data can serve as a reference for expected outcomes when treating cells with this compound.

CompoundCell LineConcentration (µM)Treatment Time (h)% Apoptotic Cells (Early + Late)
DeoxyelephantopinColon Cancer (HCT116)1.2548~25%
DeoxyelephantopinColon Cancer (SW620)2.548~30%
IsodeoxyelephantopinLeukemia (K562)1024~45%
AmbrosinBreast Cancer (MDA-MB-231)1048~40%
AlantolactoneLiver Cancer (HepG2)2024~35%

Experimental Protocols

This section provides a detailed protocol for the induction of apoptosis with this compound and subsequent analysis by flow cytometry using an Annexin V/PI staining kit.

Materials
  • Cancer cell line of interest (e.g., HCT116, MCF-7, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

  • Microcentrifuge

  • Flow cytometry tubes

Protocol

1. Cell Seeding and Treatment:

  • Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO-treated) and an untreated control.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 12, 24, or 48 hours). The optimal incubation time and concentration of this compound should be determined empirically for each cell line.

2. Cell Harvesting:

  • Adherent cells:

    • Carefully collect the culture medium from each well, which contains floating (apoptotic) cells, into separate centrifuge tubes.

    • Wash the adherent cells once with PBS.

    • Add 200 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells.

    • Add 800 µL of complete medium to neutralize the trypsin and gently pipette to create a single-cell suspension.

    • Combine the detached cells with the corresponding supernatant collected in the previous step.

  • Suspension cells:

    • Transfer the cell suspension from each well into separate centrifuge tubes.

  • Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellets twice with ice-cold PBS.

3. Annexin V/PI Staining:

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend each cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC to each cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of Propidium Iodide to each tube.

  • Add 400 µL of 1X Binding Buffer to each tube.

4. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer immediately (within 1 hour).

  • Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained control cells to establish proper compensation and gating.

  • Acquire data for at least 10,000 events per sample.

  • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the flow cytometry analysis of this compound-induced apoptosis.

G cluster_workflow Experimental Workflow cell_seeding 1. Cell Seeding & Treatment - Plate cells in 6-well plates. - Treat with this compound at various concentrations and time points. cell_harvesting 2. Cell Harvesting - Collect both floating and adherent cells. - Wash with ice-cold PBS. cell_seeding->cell_harvesting staining 3. Annexin V/PI Staining - Resuspend cells in 1X Binding Buffer. - Add Annexin V-FITC and incubate. - Add Propidium Iodide. cell_harvesting->staining flow_cytometry 4. Flow Cytometry Analysis - Acquire data on a flow cytometer. - Analyze cell populations (viable, early/late apoptotic). staining->flow_cytometry

Caption: A schematic overview of the experimental procedure for analyzing this compound-induced apoptosis using flow cytometry.

Signaling Pathway of this compound-Induced Apoptosis

Based on studies of related sesquiterpene lactones, this compound is proposed to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of caspases.

G cluster_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros mitochondria Mitochondrial Stress ros->mitochondria bax ↑ Bax mitochondria->bax bcl2 ↓ Bcl-2 mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A diagram illustrating the proposed intrinsic pathway of apoptosis induced by this compound.

Unveiling the Molecular Mechanisms of Elephantin: A Guide to Western Blot Analysis of Key Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elephantin, a sesquiterpene lactone primarily isolated from plants of the Elephantopus genus, has garnered significant interest in oncological research for its potent anti-cancer properties. Its analogue, Deoxyelephantopin (DET), has been extensively studied and shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. This document provides a detailed guide for utilizing Western blot analysis to investigate the effects of this compound and its analogues on critical signaling pathways implicated in cancer progression. These pathways include the intrinsic and extrinsic apoptosis pathways, the PI3K/AKT survival pathway, and the inflammatory and cell proliferation pathways regulated by NF-κB and STAT3. The provided protocols and data summaries will aid researchers in elucidating the molecular mechanisms of this compound and evaluating its therapeutic potential.

Data Presentation: Summary of this compound's Effects on Signaling Pathways

The following tables summarize the dose-dependent effects of Deoxyelephantopin (DET), a key analogue of this compound, on major signaling pathways as determined by Western blot analysis.

Table 1: Effect of Deoxyelephantopin (DET) on Apoptosis Pathway Proteins in Colon Cancer Cells (HCT116 & SW620)

Treatment GroupConcentration (µM)Time (h)Cleaved Caspase-3 ExpressionCleaved PARP ExpressionBcl-2 Expression
Control 024 / 48 / 72BaselineBaselineHigh
DET 224 / 48 / 72IncreasedIncreasedDecreased
DET 524 / 48 / 72Further IncreasedFurther IncreasedFurther Decreased
DET 1024 / 48 / 72Significantly IncreasedSignificantly IncreasedSignificantly Decreased

Data synthesized from studies on HCT116 and SW620 colon cancer cell lines. "Increased" and "Decreased" indicate changes in protein expression relative to the control group.[1]

Table 2: Effect of Deoxyelephantopin (DEO) on PI3K/AKT Pathway Protein Expression in Renal Cell Carcinoma Cells (786-O)

Treatment Groupp-EGFR (Tyr1068) ExpressionPI3K p110α Expressionp-Akt (Ser473) Expressionp-mTOR (Ser2448) ExpressionBcl-2 Expression
Control HighHighHighHighHigh
DEO DownregulatedDownregulatedDownregulatedDownregulatedDownregulated

This table summarizes the observed downregulation of key proteins in the PI3K/AKT pathway in 786-O renal cell carcinoma cells following treatment with Deoxyelephantopin.

Table 3: Effect of Elephantopus scaber Ethanol (B145695) Extract (ESE) on NF-κB Signaling in LPS-stimulated Macrophages

Treatment GroupIκBα Degradationp65 Nuclear Translocationp65-DNA Binding Activity
Control No DegradationCytoplasmicLow
LPS DegradationNuclearHigh
LPS + ESE No effect on degradationNo effect on translocationInhibited

This table indicates that the ethanol extract of Elephantopus scaber inhibits the DNA binding activity of NF-κB p65 without affecting IκBα degradation or p65 nuclear translocation in LPS-activated macrophages.

Table 4: Effect of Isodeoxyelephantopin (IDET) on STAT3 Signaling in Triple-Negative Breast Cancer Cells (MDA-MB-231 & BT-549)

Treatment GroupConcentrationp-STAT3 Expression
Control 0High
IDET Concentration-dependentDecreased

Isodeoxyelephantopin (IDET), an analogue of this compound, was found to inhibit the phosphorylation of STAT3 in a concentration-dependent manner in triple-negative breast cancer cells.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Elephantin_Apoptosis_Pathway This compound This compound Extrinsic Extrinsic Pathway (Death Receptors) This compound->Extrinsic Intrinsic Intrinsic Pathway (Mitochondria) This compound->Intrinsic Caspase8 Caspase-8 Extrinsic->Caspase8 Bax Bax Intrinsic->Bax Bcl2 Bcl-2 Intrinsic->Bcl2 Inhibits Caspase3 Caspase-3 Caspase8->Caspase3 Mito_Release Cytochrome c Release Bax->Mito_Release Bcl2->Mito_Release Inhibits Caspase9 Caspase-9 Mito_Release->Caspase9 Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP

Caption: this compound-induced apoptosis signaling pathway.

Elephantin_PI3K_AKT_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->mTOR Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

Elephantin_NFkB_STAT3_Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway IKK IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (Nuclear) NFkB->NFkB_nucleus Translocates Inflammation_Genes Inflammatory Genes NFkB_nucleus->Inflammation_Genes Activates JAK JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer STAT3_nucleus STAT3 (Nuclear) STAT3_dimer->STAT3_nucleus Translocates Proliferation_Genes Proliferation Genes STAT3_nucleus->Proliferation_Genes Activates This compound This compound This compound->NFkB_nucleus Inhibits DNA Binding This compound->pSTAT3 Inhibits Phosphorylation

Caption: Modulation of NF-κB and STAT3 signaling by this compound.

Western_Blot_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer blocking Blocking (5% Non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the impact of this compound (or its analogues) on the aforementioned signaling pathways.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HCT116, 786-O, MDA-MB-231) in 6-well plates or 100 mm dishes at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound or Deoxyelephantopin in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 2, 5, 10 µM). The final DMSO concentration in the medium should not exceed 0.1%.

  • Treatment: Remove the existing culture medium and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well or dish.

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-50 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The primary antibodies will be specific to the proteins of interest (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-p-AKT, anti-AKT, anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Analysis
  • Chemiluminescence: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.

  • Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the expression of the target proteins to the corresponding loading control. For phosphorylated proteins, it is often recommended to normalize to the total protein levels.

These protocols provide a robust framework for investigating the molecular effects of this compound and its analogues. Researchers should optimize conditions such as antibody concentrations and incubation times for their specific experimental setup.

References

Application Notes and Protocols: Gene Expression Profiling in Response to Deoxyelephantopin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deoxyelephantopin (B1239436), a bioactive sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has garnered significant attention for its potent anticancer properties.[1][2][3] This compound has been shown to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis in a variety of cancer cell lines.[1][4] Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. Gene expression profiling provides a comprehensive approach to elucidate the global transcriptional changes induced by Deoxyelephantopin, offering insights into the key signaling pathways it modulates. These application notes provide detailed protocols for investigating the effects of Deoxyelephantopin on gene expression in cancer cells.

Data Presentation

The following tables summarize the modulatory effects of Deoxyelephantopin (DOE) on the gene and protein expression involved in key signaling pathways in cancer cells, as determined by RT-PCR and Western Blot analysis.

Table 1: Effect of Deoxyelephantopin on Apoptosis-Related Gene and Protein Expression [1]

Gene/ProteinFunctionEffect of DOE Treatment
Pro-Apoptotic
BaxPromotes apoptosisUpregulation
BadPromotes apoptosisUpregulation
BimPromotes apoptosisUpregulation
Caspase-3Executioner caspaseActivation (cleavage)
Caspase-7Executioner caspaseActivation (cleavage)
Caspase-8Initiator caspase (extrinsic pathway)Activation (cleavage)
Caspase-9Initiator caspase (intrinsic pathway)Activation (cleavage)
PARPDNA repair, apoptosis markerCleavage
DR4Death Receptor 4Upregulation
DR5Death Receptor 5Upregulation
FasLFas LigandUpregulation
TNF-αTumor Necrosis Factor-alphaUpregulation
Anti-Apoptotic
Bcl-2Inhibits apoptosisDownregulation
Bcl-xLInhibits apoptosisDownregulation
Mcl-1Inhibits apoptosisDownregulation
SurvivinInhibits apoptosisDownregulation
cIAPInhibits apoptosisDownregulation

Table 2: Effect of Deoxyelephantopin on Cell Cycle-Related Gene and Protein Expression [1]

Gene/ProteinFunctionEffect of DOE Treatment
p53Tumor suppressor, cell cycle arrestUpregulation
p21Cyclin-dependent kinase inhibitorUpregulation
Cyclin B1G2/M transitionDownregulation
cdc2 (CDK1)G2/M transitionDownregulation

Table 3: Effect of Deoxyelephantopin on Key Signaling Pathway Components [1]

Signaling PathwayGene/ProteinFunctionEffect of DOE Treatment
MAPK Pathway p-JNKPro-apoptotic signalingUpregulation
p-p38Pro-apoptotic signalingUpregulation
PI3K/Akt Pathway p-AktCell survival and proliferationDownregulation
p-mTORCell growth and proliferationDownregulation
NF-κB Pathway NF-κBInflammation and cell survivalInhibition
Wnt/β-catenin Pathway β-cateninCell proliferation and differentiationInhibition
STAT Pathway p-STAT3Cell survival and proliferationDownregulation
Metastasis-Related MMP-2Matrix metalloproteinaseDownregulation
MMP-9Matrix metalloproteinaseDownregulation

Experimental Protocols

Protocol 1: Cell Culture and Deoxyelephantopin Treatment

  • Cell Line Maintenance: Culture cancer cell lines (e.g., HCT 116, K562) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Deoxyelephantopin Preparation: Prepare a stock solution of Deoxyelephantopin in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture media to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of Deoxyelephantopin or vehicle control (DMSO).

  • Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48 hours).

Protocol 2: RNA Extraction and Quality Control

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Add 1 mL of TRIzol reagent to each well and scrape the cells.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol (B130326) and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Air-dry the pellet and resuspend it in RNase-free water.

  • Quality Control: Determine the RNA concentration and purity using a NanoDrop spectrophotometer. Assess RNA integrity using an Agilent Bioanalyzer. High-quality RNA (RIN > 8) is recommended for gene expression profiling.

Protocol 3: Gene Expression Analysis by RNA Sequencing (RNA-Seq)

  • Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Perform sequencing on an Illumina platform (e.g., NovaSeq, HiSeq) to generate paired-end reads.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Identify differentially expressed genes between Deoxyelephantopin-treated and control samples using packages like DESeq2 or edgeR.

    • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify significantly affected biological processes and signaling pathways.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Death_Receptors Death Receptors (DR4, DR5) Caspase8 Caspase-8 Death_Receptors->Caspase8 DOE Deoxyelephantopin DOE->Death_Receptors ROS ROS DOE->ROS PI3K_Akt PI3K/Akt DOE->PI3K_Akt NF_kB NF-κB DOE->NF_kB beta_catenin β-catenin DOE->beta_catenin STAT3 STAT3 DOE->STAT3 MAPK MAPK (JNK, p38) ROS->MAPK Bcl2_family Bcl-2 Family (Bax↑, Bcl-2↓) MAPK->Bcl2_family p53 p53 MAPK->p53 mTOR mTOR PI3K_Akt->mTOR Caspase3_7 Caspase-3, -7 Caspase8->Caspase3_7 Cytochrome_c Cytochrome c Bcl2_family->Cytochrome_c Caspase9 Caspase-9 Caspase9->Caspase3_7 Cytochrome_c->Caspase9 p21 p21 p53->p21 CyclinB1_cdc2 Cyclin B1/cdc2 p21->CyclinB1_cdc2 G2_M_Arrest G2/M Arrest CyclinB1_cdc2->G2_M_Arrest PARP PARP Caspase3_7->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Deoxyelephantopin Signaling Pathways.

G cluster_wet_lab Wet Lab Procedures cluster_dry_lab Computational Analysis start Start cell_culture Cell Culture (e.g., HCT 116) start->cell_culture treatment Deoxyelephantopin Treatment cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction qc RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc library_prep RNA-Seq Library Preparation qc->library_prep sequencing Sequencing (e.g., Illumina) library_prep->sequencing data_analysis Bioinformatics Analysis sequencing->data_analysis end End data_analysis->end

Caption: Experimental Workflow.

References

Application Note: Quantification of Elephantin in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Elephantin in biological matrices, such as human plasma. This compound, a sesquiterpene lactone isolated from plants of the Elephantopus genus, has demonstrated potential as an anti-cancer agent.[1][2] The method described herein is crucial for pharmacokinetic and pharmacodynamic studies in drug development. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to achieve high sensitivity and specificity.

Introduction

This compound is a germacrane (B1241064) sesquiterpenoid that has been identified as a tumor inhibitor.[1] Like many other sesquiterpene lactones, its cytotoxic properties make it a compound of interest for oncology research. To properly evaluate its efficacy, safety, and pharmacokinetic profile, a robust and reliable analytical method for its quantification in biological samples is essential. LC-MS/MS offers superior sensitivity, selectivity, and a wide dynamic range compared to other analytical techniques, making it the ideal platform for this application. This method has been developed for researchers, scientists, and drug development professionals to accurately measure this compound concentrations in preclinical and clinical research.

Experimental Protocol

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

Materials:

  • Human plasma samples

  • This compound standard

  • Internal Standard (IS) (e.g., a structurally similar sesquiterpene lactone not present in the sample)

  • Acetonitrile (B52724) (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 2 mins
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Nebulizer Gas Nitrogen
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 375.1259.120
Internal Standard User DefinedUser DefinedUser Defined

Note: The m/z values for this compound ([M+H]⁺) are based on its molecular weight of 374.4 g/mol .[1] The product ion and collision energy are hypothetical and would require experimental optimization.

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of this compound to the Internal Standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting was applied.

Concentration (ng/mL)Accuracy (%)Precision (%CV)
198.54.2
5101.23.5
2599.82.1
100102.51.8
50097.92.5
100099.11.5
Quality Control Samples
QC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
Low 3103.15.5
Medium 7598.63.2
High 750101.72.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) acetonitrile Acetonitrile with IS (150 µL) vortex Vortex Mix acetonitrile->vortex centrifuge Centrifuge (14,000 x g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

signaling_pathway cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus cluster_mitochondrion This compound This compound IKK IKK This compound->IKK Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation Bax Bax This compound->Bax Activates receptor Receptor receptor->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3_nuc p-STAT3 p_STAT3->p_STAT3_nuc Dimerization & Translocation Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) NFkB_nuc->Gene_Transcription p_STAT3_nuc->Gene_Transcription Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Proposed signaling pathway for the anti-cancer activity of this compound.

Discussion

The developed LC-MS/MS method provides a robust and sensitive tool for the quantification of this compound in human plasma. The simple protein precipitation protocol offers high recovery and minimal matrix effects, ensuring accurate and precise results. The chromatographic conditions are optimized to provide a good peak shape and separation from endogenous plasma components. The use of MRM in a triple quadrupole mass spectrometer ensures high selectivity and a low limit of quantification, which is essential for characterizing the pharmacokinetics of this compound, especially at lower dose levels.

The proposed signaling pathway illustrates the potential mechanisms by which this compound exerts its anti-cancer effects. As a sesquiterpene lactone, it is hypothesized to inhibit pro-inflammatory and cell survival pathways such as NF-κB and STAT3.[3][4] Inhibition of IKK prevents the degradation of IκB, sequestering NF-κB in the cytoplasm and preventing the transcription of pro-survival genes. Similarly, inhibition of STAT3 phosphorylation prevents its translocation to the nucleus, downregulating genes involved in proliferation and apoptosis resistance. Furthermore, this compound may directly activate pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and triggering the caspase cascade, ultimately resulting in apoptosis.[5]

Conclusion

This application note details a reliable and sensitive LC-MS/MS method for the quantification of this compound in biological matrices. The method is suitable for supporting preclinical and clinical drug development for this compound as a potential anti-cancer therapeutic. The provided diagrams for the experimental workflow and proposed signaling pathway serve as valuable tools for researchers in this field.

References

Application Notes and Protocols for the Preclinical Formulation of Elephantin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of Elephantin, a sesquiterpene lactone with potential anti-cancer and anti-inflammatory properties, for preclinical research. The protocols outlined below are based on established methodologies for similar natural product compounds and are intended to serve as a starting point for laboratory investigation.

Introduction

This compound is a naturally occurring sesquiterpene lactone isolated from plants of the Elephantopus genus, such as Elephantopus scaber and Elephantopus mollis.[1] It has demonstrated cytotoxic and anti-inflammatory activities in preliminary studies, making it a compound of interest for further preclinical development. Proper formulation is a critical step to ensure accurate and reproducible results in both in vitro and in vivo preclinical models.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing a suitable formulation.

PropertyValueReference
Molecular Formula C₂₀H₂₂O₇[1]
Molecular Weight 374.4 g/mol [1]
Appearance Crystalline solidInferred from related compounds
Solubility Poorly soluble in water. Soluble in organic solvents such as DMSO, ethanol, and methanol.Inferred from related sesquiterpene lactones
Stability Stability in aqueous solution is expected to be limited. Hydrolysis of the lactone ring and ester functionalities may occur, particularly at non-neutral pH.Inferred from related sesquiterpene lactones

Note: Detailed experimental characterization of this compound's solubility and stability at different pH values and temperatures is highly recommended.

Formulation Strategies for Preclinical Studies

Given its poor aqueous solubility, the formulation of this compound for preclinical studies requires careful consideration. The choice of formulation will depend on the route of administration and the specific requirements of the study.

3.1. In Vitro Studies

For in vitro experiments, such as cell-based cytotoxicity assays, this compound is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock solution is then further diluted with cell culture medium to the final desired concentrations.

Key Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

3.2. In Vivo Studies

For animal studies, the formulation must be sterile and biocompatible. The choice of vehicle will depend on the route of administration (e.g., oral, intraperitoneal, intravenous).

  • Oral Administration (p.o.): A suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water is a common approach. To improve wettability and prevent aggregation, a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) can be included.

  • Intraperitoneal (i.p.) and Intravenous (i.v.) Administration: For parenteral routes, a solution is preferred to avoid the risk of embolism. Due to this compound's low aqueous solubility, a co-solvent system may be necessary. A common co-solvent system for preclinical studies is a mixture of DMSO, polyethylene (B3416737) glycol 400 (PEG400), and sterile saline or water for injection. The proportions of each component should be optimized to ensure complete dissolution of this compound while minimizing toxicity. A typical starting point could be 10% DMSO, 40% PEG400, and 50% sterile saline.

Formulation Workflow:

G cluster_0 Formulation Development Start Start Determine Route of Administration Determine Route of Administration Start->Determine Route of Administration In Vitro In Vitro Determine Route of Administration->In Vitro In Vitro In Vivo In Vivo Determine Route of Administration->In Vivo In Vivo Dissolve in DMSO Dissolve in 100% DMSO (Stock Solution) In Vitro->Dissolve in DMSO Oral Oral In Vivo->Oral Dilute in Media Dilute in Cell Culture Medium (Final Concentration ≤0.5% DMSO) Dissolve in DMSO->Dilute in Media Final Formulation Final Formulation Dilute in Media->Final Formulation Parenteral Parenteral Oral->Parenteral No Suspension Prepare Suspension (e.g., 0.5% CMC, 0.1% Tween 80) Oral->Suspension Yes Co-solvent Solution Prepare Co-solvent Solution (e.g., DMSO, PEG400, Saline) Parenteral->Co-solvent Solution Suspension->Final Formulation Sterile Filtration Sterile Filtration (0.22 µm filter) Co-solvent Solution->Sterile Filtration Sterile Filtration->Final Formulation

Caption: Workflow for this compound formulation.

Experimental Protocols

4.1. In Vitro Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of this compound on cancer cell lines using a standard colorimetric assay (e.g., MTT or resazurin-based assays).

Materials:

  • Cancer cell line of interest (e.g., human colorectal cancer cell line HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin (B115843) solution

  • Solubilization buffer (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Cytotoxicity Workflow:

G cluster_1 In Vitro Cytotoxicity Assay Seed Cells Seed Cells in 96-well Plate Prepare this compound Prepare Serial Dilutions of this compound Seed Cells->Prepare this compound Treat Cells Treat Cells with this compound Prepare this compound->Treat Cells Incubate Incubate for 48-72h Treat Cells->Incubate Add Viability Reagent Add MTT or Resazurin Incubate->Add Viability Reagent Measure Signal Measure Absorbance/Fluorescence Add Viability Reagent->Measure Signal Analyze Data Calculate IC50 Measure Signal->Analyze Data

Caption: Workflow for in vitro cytotoxicity assay.

4.2. In Vivo Anti-Tumor Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., HCT116)

  • Matrigel (optional)

  • This compound formulation (e.g., suspension for oral gavage)

  • Vehicle control

  • Positive control (a standard-of-care chemotherapy agent)

  • Calipers

  • Analytical balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Treatment Administration: Administer the this compound formulation, vehicle, or positive control according to the planned schedule (e.g., once daily by oral gavage for 21 days).

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

  • Data Analysis: Compare the tumor growth inhibition in the this compound-treated groups to the vehicle control group.

In Vivo Efficacy Study Workflow:

G cluster_2 In Vivo Efficacy Study Implant Cells Implant Tumor Cells Monitor Tumor Growth Monitor Tumor Growth Implant Cells->Monitor Tumor Growth Randomize Mice Randomize Mice into Groups Monitor Tumor Growth->Randomize Mice Administer Treatment Administer this compound/Vehicle Randomize Mice->Administer Treatment Monitor Health Monitor Body Weight & Health Administer Treatment->Monitor Health Endpoint Endpoint: Measure Tumor Weight/Volume Monitor Health->Endpoint

Caption: Workflow for in vivo efficacy study.

Putative Signaling Pathway of this compound

Based on studies of related sesquiterpene lactones, this compound is hypothesized to exert its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. A likely target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2]

G cluster_3 Putative NF-κB Signaling Pathway Inhibition by this compound Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK p-IκBα p-IκBα IKK->p-IκBα IκBα Degradation IκBα Degradation p-IκBα->IκBα Degradation NF-κB NF-κB (p65/p50) IκBα Degradation->NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Gene Transcription Pro-inflammatory & Pro-survival Gene Transcription Nuclear Translocation->Gene Transcription This compound This compound This compound->IKK Inhibits

Caption: Putative inhibition of NF-κB pathway.

Analytical Methods for Quantification

Accurate quantification of this compound in formulations and biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the recommended analytical method.

General HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for improved peak shape)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectral analysis of this compound) or MS/MS for higher sensitivity and selectivity.

Method development and validation according to regulatory guidelines are necessary for quantitative analysis.

Conclusion

The successful preclinical evaluation of this compound relies on the development of appropriate formulations and the application of robust experimental protocols. The information provided in these application notes serves as a foundation for researchers to design and execute their studies. It is imperative to perform comprehensive characterization and optimization of formulations and analytical methods for specific experimental needs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Deoxyelephantopin Extraction from Elephantopus scaber

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting low yields in the extraction of bioactive compounds from Elephantopus scaber. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find answers to frequently asked questions and detailed troubleshooting advice to enhance the yield of valuable sesquiterpene lactones, such as deoxyelephantopin (B1239436).

Frequently Asked Questions (FAQs)

Q1: I am experiencing a very low yield of my target compound from Elephantopus scaber. What are the most likely causes?

A1: Low yields during the initial extraction are a common challenge and can be attributed to several factors. These include suboptimal solvent choice, inadequate pre-extraction processing of the plant material, and the use of an inefficient extraction method. The concentration of bioactive compounds can also vary depending on the part of the plant used, its geographical origin, and the time of harvest.

Q2: Which solvent is best for extracting deoxyelephantopin?

A2: The choice of solvent is critical for maximizing the yield of deoxyelephantopin. Methanol (B129727) has been shown to be effective in extracting a higher overall yield of crude extract from Elephantopus scaber compared to non-polar solvents like n-hexane.[1] However, the highest concentration of deoxyelephantopin is often found in fractions of intermediate polarity, such as those obtained with ethyl acetate (B1210297). A common strategy is to perform an initial extraction with a polar solvent like ethanol (B145695) or methanol, followed by liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate, to enrich the deoxyelephantopin content.

Q3: How does the part of the plant and extraction time affect the yield?

A3: Different parts of the Elephantopus scaber plant (leaves, stems, and roots) have varying concentrations of bioactive compounds. For instance, one study using Soxhlet extraction found that methanol was a more efficient solvent than n-hexane, requiring an extraction time of 9 hours for stems and roots and 12 hours for leaves to achieve good yields.[1] It is crucial to select the plant part reported to have the highest concentration of the target compound.

Q4: My crude extract is complex, and I'm losing a significant amount of the target compound during purification. How can I improve this?

A4: High losses during purification steps like column chromatography often point to issues with the separation methodology. The complexity of the crude extract can lead to overlapping spots on a Thin Layer Chromatography (TLC) plate, making isolation difficult. To address this, consider preliminary fractionation of the crude extract using liquid-liquid partitioning to enrich the fraction containing your target compound before proceeding to column chromatography. Additionally, optimizing the mobile phase and stationary phase for your chromatography is crucial for achieving better separation and higher recovery.

Q5: Can the extraction method itself lead to the degradation of deoxyelephantopin?

A5: Yes, the extraction method can significantly impact the stability of thermolabile compounds like sesquiterpene lactones. Prolonged exposure to high temperatures during methods like Soxhlet extraction can lead to the degradation of the target compound. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can often provide higher yields in shorter times, potentially reducing the risk of thermal degradation.

Troubleshooting Guide: Overcoming Low Yield

This section provides a structured approach to identifying and resolving common issues leading to low extraction yields of deoxyelephantopin from Elephantopus scaber.

Issue 1: Low Initial Crude Extract Yield
Potential Cause Troubleshooting Steps Rationale
Improper Plant Material Preparation - Ensure the plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C).- Grind the dried material into a fine, uniform powder (e.g., to a particle size of <180 µm).Insufficient drying can lead to enzymatic degradation of the target compounds. Smaller particle sizes increase the surface area for more efficient solvent penetration.[1]
Suboptimal Solvent Choice - If using a non-polar solvent like n-hexane, consider switching to a more polar solvent such as methanol or ethanol for the initial extraction.[1]- Perform sequential extractions with solvents of increasing polarity (e.g., n-hexane, then ethyl acetate, then methanol).Deoxyelephantopin is a moderately polar compound. A solvent with appropriate polarity is crucial for its efficient solubilization. Sequential extraction can help in separating compounds based on their polarity.
Inefficient Extraction Method - If using maceration, consider switching to a more exhaustive method like Soxhlet or reflux extraction.- Explore modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to potentially increase yield and reduce extraction time.Methods like Soxhlet and reflux provide continuous extraction with fresh solvent, which can be more efficient than static maceration. UAE and MAE use energy to disrupt plant cells, enhancing solvent penetration and mass transfer.
Issue 2: Low Yield of Deoxyelephantopin in the Desired Fraction
Potential Cause Troubleshooting Steps Rationale
Compound Degradation - If using a high-temperature method like Soxhlet, reduce the extraction time or switch to a lower-temperature method.- Protect the extract from light, as some sesquiterpene lactones are photolabile.Sesquiterpene lactones can be sensitive to heat and light, leading to degradation and reduced yield.
Incorrect Fraction Collection - Perform a bioassay-guided fractionation, where the cytotoxic or other biological activity of each fraction is tested to identify the one containing the highest concentration of the active compound.[2][3]This ensures that the correct fraction containing the deoxyelephantopin is being carried forward for further purification, minimizing the loss of the target compound.
Inefficient Liquid-Liquid Partitioning - Ensure proper pH adjustment of the aqueous phase if necessary.- Vigorously shake the separatory funnel to ensure thorough mixing of the two phases, but allow adequate time for the layers to separate completely.Inefficient partitioning will result in the target compound being distributed between the two solvent phases, leading to a lower yield in the desired fraction.

Data Presentation

The following tables summarize quantitative data on the extraction of Elephantopus scaber.

Table 1: Comparison of Crude Extract Yield from Elephantopus scaber using Soxhlet Extraction.

Plant Part Solvent Extraction Time (hours) Crude Extract Yield (%)
Leavesn-Hexane12~2.5
LeavesMethanol12~5.0
Stemsn-Hexane9~1.5
StemsMethanol9~3.0
Rootsn-Hexane9~2.0
RootsMethanol9~4.0

Data adapted from a study by Ahmad et al. (2009). The study did not provide exact percentages, so these are estimations based on their findings that methanol yield was approximately 50% higher than n-hexane.

Table 2: Extraction Efficiency of Elephantopus scaber Parts.

Plant Part Extraction Efficiency (%)
Root24.1 ± 1.4
Stem28.5 ± 0.8
Leaves27.7 ± 0.6
Flower15.8 ± 0.8

Data represents the percentage of extract obtained from 25g of powdered plant material.[4]

Experimental Protocols

Protocol 1: Reflux Extraction of Elephantopus scaber

This protocol is based on a method described for the extraction of bioactive compounds from Elephantopus scaber.[5]

  • Preparation: Air-dry and grind the whole plant of E. scaber into a coarse powder.

  • Extraction:

    • Place 4.0 kg of the powdered plant material into a large round-bottom flask.

    • Add a 90:10 mixture of Ethanol:Water (EtOH:H₂O) to the flask.

    • Heat the mixture to reflux for 3 hours.

    • Repeat the reflux extraction two more times with fresh solvent.

  • Concentration:

    • Combine the filtrates from all three extractions.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract (e.g., 372.4 g) in 3 L of water.

    • Perform sequential partitioning with petroleum ether (3 x 3 L), chloroform (B151607) (2 x 3 L), and ethyl acetate (3 x 3 L).

    • The deoxyelephantopin is expected to be enriched in the ethyl acetate fraction.

    • Evaporate the ethyl acetate to yield the enriched fraction (e.g., 46.9 g).

Protocol 2: General Guidance for Ultrasound-Assisted Extraction (UAE)
  • Preparation: Use finely powdered, dried E. scaber material.

  • Setup:

    • Place the powdered plant material in an extraction vessel.

    • Add the chosen solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Extraction Parameters (to be optimized):

    • Frequency: Typically between 20 and 40 kHz.

    • Power: Start with a moderate power setting to avoid thermal degradation.

    • Temperature: Maintain a controlled temperature (e.g., 25-50°C).

    • Time: Start with shorter extraction times (e.g., 20-30 minutes) and compare yields with longer durations.

  • Post-Extraction:

    • Filter the mixture to separate the extract from the solid plant material.

    • Concentrate the extract using a rotary evaporator.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Extraction Yield

Troubleshooting_Workflow start Low Extraction Yield prep Check Plant Material Preparation start->prep solvent Evaluate Solvent Choice start->solvent method Assess Extraction Method start->method prep_sol Grind finer? Thoroughly dried? prep->prep_sol solvent_sol Increase polarity? Sequential extraction? solvent->solvent_sol method_sol Increase time/temp? Use UAE/MAE? method->method_sol optimize Optimize Parameters & Re-extract prep_sol->optimize solvent_sol->optimize method_sol->optimize end Improved Yield optimize->end

A decision tree for troubleshooting low extraction yields.
Signaling Pathway of Deoxyelephantopin-Induced Apoptosis

Deoxyelephantopin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DET Deoxyelephantopin (DET) DISC DISC Formation DET->DISC induces Mito Mitochondrial Dysfunction DET->Mito induces Casp8 Caspase-8 activation DISC->Casp8 Casp3 Caspase-3 activation Casp8->Casp3 CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Simplified overview of apoptosis induction by deoxyelephantopin.
Signaling Pathway of Deoxyelephantopin-Induced Cell Cycle Arrest

Deoxyelephantopin_CellCycle_Pathway DET Deoxyelephantopin (DET) p53 p53 phosphorylation DET->p53 p21 p21 upregulation p53->p21 CDK_Cyclin CDK/Cyclin complexes (e.g., CDK2, Cyclin A/E) p21->CDK_Cyclin inhibits G1_S_transition G1/S Phase Transition CDK_Cyclin->G1_S_transition promotes S_Phase_Arrest S Phase Arrest CDK_Cyclin->S_Phase_Arrest inhibition leads to

Mechanism of deoxyelephantopin-induced cell cycle arrest.

References

Technical Support Center: Elephantin Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Elephantin in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

Based on studies of related sesquiterpene lactones, the stability of this compound in solution is likely influenced by several factors, including pH, temperature, and light exposure. Sesquiterpene lactones, particularly those with side chains, can be susceptible to degradation under certain conditions. For instance, some sesquiterpene lactones have shown instability at a pH of 7.4 and a temperature of 37°C, while demonstrating greater stability at a lower pH of 5.5.[1]

Q2: My this compound solution appears to have formed a precipitate. What could be the cause?

Precipitation of this compound from a solution could be due to several reasons:

  • Polymerization: Some sesquiterpene lactones are known to polymerize, especially if they contain a reactive conjugated double bond. This can result in the formation of a plastic-like film that is insoluble in many common organic solvents.[2]

  • Poor Solubility: The solvent used may not be optimal for maintaining this compound in solution at the desired concentration.

  • Degradation: The precipitate could be a degradation product of this compound that is less soluble than the parent compound.

Q3: How should I store my this compound solutions to ensure maximum stability?

To maximize the stability of this compound solutions, it is recommended to:

  • Store at low temperatures: Storing solutions at 8°C has been shown to increase the stability of other sesquiterpene lactones, while storage at 40°C can lead to a loss of stability.[3]

  • Protect from light: While specific data on the light sensitivity of this compound is limited, it is a general good practice to protect solutions of natural products from light to prevent photodegradation.

  • Use appropriate solvents: The choice of solvent can significantly impact stability. It is advisable to use solvents in which this compound is highly soluble and has demonstrated stability.

  • Consider pH-buffered solutions: If working in aqueous solutions, using a buffer to maintain an optimal pH can prevent pH-related degradation. For some related compounds, a slightly acidic pH (e.g., 5.5) has been shown to be more favorable for stability than neutral or alkaline conditions.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate formation in the solution. Polymerization of the this compound molecule, possibly due to the reactivity of a conjugated double bond.[2]- Protect the reactive double bond through a chemical modification, such as a Michael addition adduct, to improve stability.[2]- Store the compound as a dry powder at -20°C and prepare fresh solutions as needed.[2]
Loss of biological activity of the this compound solution over time. Degradation of the this compound molecule. This can be accelerated by inappropriate pH, temperature, or exposure to light.- Conduct a stability study to determine the optimal storage conditions (pH, temperature, solvent) for your specific experimental setup.- Prepare fresh solutions before each experiment to minimize the effects of degradation.
Inconsistent experimental results. Instability of this compound under the experimental conditions. For example, some sesquiterpene lactones with side chains can lose this chain at a pH of 7.4 and a temperature of 37°C.[1]- Evaluate the stability of this compound under your specific assay conditions (e.g., incubation time, temperature, and pH of the medium).- Consider modifying the experimental protocol to use conditions where this compound is more stable.
Difficulty dissolving the this compound powder. Poor solubility in the chosen solvent.- Test a range of pharmaceutically acceptable solvents to find one that provides the desired solubility and stability.- Consider the use of co-solvents or solubility enhancers.

Stability of a Related Sesquiterpene Lactone (Eremantholide C)

Condition Observation for Eremantholide C Reference
Storage Temperature Stable for 6 months at room temperature. Stability increased at 8°C and decreased at 40°C.[3]
Acidic Conditions Degraded under acidic conditions.[3]
Alkaline Conditions Degraded under alkaline conditions.[3]
Neutral Conditions Stable for three days under neutral conditions.[3]
Oxidative Conditions Stable for three days under oxidative conditions.[3]
High Temperature Exposure Stable when exposed to high temperatures for a short period.[3]

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

This protocol outlines a general procedure to assess the stability of this compound at different pH values.

  • Prepare Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 3, 5, 7.4, and 9).

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Prepare Test Solutions: Dilute the this compound stock solution with each buffer to a final desired concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Analysis: Immediately analyze the concentration of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH value to determine the degradation rate.

Protocol 2: Temperature Stability Assessment of this compound

This protocol provides a framework for evaluating the effect of temperature on the stability of this compound.

  • Prepare this compound Solution: Prepare a solution of this compound in a solvent and buffer system where it has shown reasonable stability.

  • Incubation at Different Temperatures: Aliquot the this compound solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).

  • Sampling: At specified time intervals, remove a vial from each temperature and quench the degradation process by placing it on ice or freezing it.

  • Analysis: Analyze the concentration of remaining this compound in each sample using a suitable analytical method like HPLC.

  • Data Analysis: Determine the degradation kinetics at each temperature to understand the temperature dependency of this compound stability.

Visualizations

cluster_workflow Experimental Workflow: Stability Assessment A Prepare this compound Stock Solution B Prepare Test Solutions (Different Conditions: pH, Temp) A->B C Incubate Samples B->C D Collect Aliquots at Time Intervals C->D E Analyze this compound Concentration (e.g., HPLC) D->E F Data Analysis & Determine Degradation Rate E->F

Caption: Workflow for assessing this compound stability.

This compound This compound Polymerization Polymerization This compound->Polymerization Conjugated Double Bond Hydrolysis_of_Lactone Hydrolysis of Lactone Ring This compound->Hydrolysis_of_Lactone Alkaline pH Loss_of_Side_Chain Loss of Side Chain This compound->Loss_of_Side_Chain Neutral/Alkaline pH Elevated Temp Inactive_Polymer Inactive Polymer Polymerization->Inactive_Polymer Degradation_Product_1 Degradation Product 1 Hydrolysis_of_Lactone->Degradation_Product_1 Degradation_Product_2 Degradation Product 2 Loss_of_Side_Chain->Degradation_Product_2

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Poor Solubility of Elephantin in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of Elephantin, a sesquiterpenoid lactone with significant biological activity.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound powder in my aqueous buffer (e.g., PBS, cell culture media). What is the recommended procedure?

A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. The standard procedure is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.

Q2: Which organic solvent is best for creating an this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound and related sesquiterpenoid lactones.[1][2] Ethanol can also be used.

Q3: What is the maximum recommended concentration for an this compound stock solution in DMSO?

A3: Based on data for the closely related compound Deoxyelephantopin, a stock solution of at least 33.33 mg/mL in DMSO can be prepared.[1][2] It is advisable to start with this concentration and adjust as needed.

Q4: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution is a common issue. Here are several troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try using a lower final concentration in your experiment.

  • Optimize the final DMSO concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. However, the exact tolerance depends on the cell line and assay duration. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

  • Use a serial dilution method: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual decrease in the organic solvent concentration can help maintain solubility.

  • Vortex during dilution: Vigorously vortex the aqueous buffer while adding the this compound stock solution. This rapid mixing can prevent localized high concentrations that lead to precipitation.

  • Consider using a surfactant: In some cases, a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

Q5: Can I use sonication or heating to help dissolve this compound?

A5: Gentle sonication in a water bath can be used to help dissolve the initial stock solution in DMSO.[1] Gentle warming (e.g., to 37°C) may transiently increase solubility, but prolonged heating should be avoided as it may degrade the compound.

Troubleshooting Guide

Issue: Inconsistent or non-reproducible results in biological assays.

This can often be attributed to issues with this compound solubility.

Workflow for Preparing this compound Working Solutions

start Start: this compound Powder stock Prepare High-Concentration Stock in 100% DMSO start->stock dilution Dilute Stock into Aqueous Buffer stock->dilution vortex Vortex Vigorously During Dilution dilution->vortex final Final Working Solution (Use Immediately) vortex->final end End: Experiment final->end

Caption: Recommended workflow for preparing this compound solutions for biological assays.

Quantitative Data

The solubility of this compound is expected to be similar to its close structural analog, Deoxyelephantopin.

Solvent/BufferSolubilityTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)≥ 33.33 mg/mLRoom TemperatureUltrasonic assistance may be required.[1][2]
EthanolSolubleRoom TemperatureQuantitative data not readily available.
Water/Aqueous BuffersPoorly solubleRoom TemperatureDirect dissolution is not recommended.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials: this compound powder, 100% sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 33 mg/mL).

    • Vortex the tube for 1-2 minutes to dissolve the powder.

    • If necessary, sonicate the tube in a room temperature water bath for 5-10 minutes until the solution is clear.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at the desired density and incubate overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.5%).

    • Remove the old medium from the cells and add the this compound-containing medium.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Signaling Pathways

This compound and related sesquiterpenoid lactones have been shown to exert their biological effects, including anti-inflammatory and anti-cancer activities, through the modulation of key signaling pathways such as PI3K/Akt and NF-κB.[1][3]

PI3K/Akt Signaling Pathway Inhibition by this compound

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to reduced cell proliferation and survival.

NF-κB Signaling Pathway Inhibition by this compound

cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene activates This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.

References

Technical Support Center: Optimizing Elephantopin Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Elephantopin and its derivatives, Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDOE), for in vitro experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the planning and execution of in vitro studies with Elephantopin derivatives.

Q1: My Elephantopin derivative (DET/IDOE) is not dissolving properly. How should I prepare my stock solution?

A1: Deoxyelephantopin and its related compounds have limited aqueous solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the compound in 100% DMSO to a concentration of 10-50 µM. Gentle vortexing or sonication can aid in complete dissolution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level, typically below 0.5%, although this should be determined for your specific cell line.

Q2: I am observing inconsistent IC50 values for DET/IDOE in my cell viability assays. What are the potential causes?

A2: Inconsistent IC50 values can stem from several experimental variables:

  • Cell Density: The number of cells seeded per well is critical. Ensure you are using a consistent and optimal cell density for your specific cell line and assay duration.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a low passage number to ensure consistency.

  • Compound Stability: While stable when stored correctly in DMSO at low temperatures, the stability of DET/IDOE in aqueous culture medium at 37°C for extended periods may be limited. Prepare fresh dilutions for each experiment.

  • Assay Duration: IC50 values are dependent on the duration of compound exposure. Ensure you are using a consistent incubation time (e.g., 24, 48, or 72 hours) across all experiments.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting of both cells and compound dilutions.

Q3: I am not observing the expected apoptotic effects of DET/IDOE on my cancer cell line. What should I check?

A3: If you are not observing apoptosis, consider the following:

  • Concentration and Duration: The induction of apoptosis is both concentration- and time-dependent. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to DET/IDOE. Confirm from literature that your chosen cell line is responsive to these compounds.

  • Mechanism of Action: While DET/IDOE are known to induce apoptosis, they also cause cell cycle arrest.[2][3][4] It's possible that at lower concentrations or shorter time points, the predominant effect is cell cycle arrest rather than apoptosis. Consider performing cell cycle analysis to investigate this.

  • Method of Detection: Ensure your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is optimized and functioning correctly.

Q4: My Western blot results for signaling pathway modulation by DET/IDOE are weak or inconsistent. What can I do to improve them?

A4: To improve Western blot results, consider these points:

  • Optimal Lysis Buffer: Use a lysis buffer that contains protease and phosphatase inhibitors to preserve the phosphorylation status of signaling proteins.

  • Time Course of Activation: The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the peak of signaling modulation after DET/IDOE treatment.

  • Protein Loading: Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA assay).

  • Antibody Quality: Use validated antibodies specific for your target proteins (both total and phosphorylated forms).

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDOE) in various cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueExposure Time (h)Reference
DeoxyelephantopinHCT116Colorectal Carcinoma0.73 ± 0.01 µg/mL (2.12 µM)72[2]
DeoxyelephantopinHCT116Colorectal Carcinoma7.46 µg/mLNot Specified[5]
DeoxyelephantopinK562Chronic Myeloid Leukemia4.02 µg/mLNot Specified[5]
DeoxyelephantopinKBOral Carcinoma3.35 µg/mLNot Specified[5]
DeoxyelephantopinT47DBreast Carcinoma1.86 µg/mLNot Specified[5]
DeoxyelephantopinA549Lung Adenocarcinoma12.287 µg/mLNot Specified[6]
IsodeoxyelephantopinA549Lung Adenocarcinoma10.46 µg/mLNot Specified[3]
IsodeoxyelephantopinT47DBreast Carcinoma1.3 µg/mLNot Specified[3]

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of DET/IDOE on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your DET/IDOE stock solution in complete cell culture medium. Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO at the same final concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol outlines the steps to analyze changes in protein expression and phosphorylation after DET/IDOE treatment.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of DET/IDOE for the predetermined optimal time.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (specific to your target protein) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Key Processes

Deoxyelephantopin Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis stock Prepare Stock Solution (in DMSO) working Prepare Working Dilutions stock->working treat Treat Cells with DET working->treat seed Seed Cells in Plate seed->treat viability Cell Viability Assay (MTT) treat->viability western Western Blot Analysis treat->western apoptosis Apoptosis Assay treat->apoptosis ic50 Calculate IC50 viability->ic50 protein_exp Analyze Protein Expression western->protein_exp apoptosis_rate Quantify Apoptosis apoptosis->apoptosis_rate

Caption: A typical workflow for in vitro experiments using Deoxyelephantopin (DET).

Key Signaling Pathways Modulated by Deoxyelephantopin

signaling_pathways cluster_pro_survival Pro-Survival Pathways (Inhibited) cluster_stress_apoptotic Stress/Apoptotic Pathways (Activated) cluster_cellular_effects Cellular Effects DET Deoxyelephantopin NFkB NF-κB DET->NFkB inhibits PI3K_Akt PI3K/Akt DET->PI3K_Akt inhibits STAT3 STAT3 DET->STAT3 inhibits Wnt_beta_catenin Wnt/β-catenin DET->Wnt_beta_catenin inhibits MAPK MAPK (JNK/p38) DET->MAPK activates ROS ROS Production DET->ROS induces Apoptosis Apoptosis NFkB->Apoptosis suppresses PI3K_Akt->Apoptosis suppresses STAT3->Apoptosis suppresses CellCycleArrest Cell Cycle Arrest Wnt_beta_catenin->CellCycleArrest regulates MAPK->Apoptosis promotes ROS->Apoptosis promotes

Caption: Deoxyelephantopin modulates multiple signaling pathways to induce apoptosis and cell cycle arrest.

References

Technical Support Center: Optimizing Elephantopin Use in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in reducing the off-target effects of Elephantopin and its derivatives, such as Deoxyelephantopin (DET), in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Elephantopin and what is its primary mechanism of action?

A1: Elephantopin is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Its well-studied derivative, Deoxyelephantopin (DET), is recognized for its potent anticancer effects. The primary on-target mechanism of DET involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. This is achieved by modulating multiple signaling pathways that are often dysregulated in cancer.

Q2: What are the known signaling pathways affected by Deoxyelephantopin (DET)?

A2: DET has been shown to exert its effects by targeting several key signaling pathways central to cancer development and progression. These include the inhibition of pro-survival pathways such as NF-κB, PI3K/Akt/mTOR, and Wnt/β-catenin, as well as the modulation of the MAPK signaling pathway. By interfering with these pathways, DET can suppress cancer cell proliferation, survival, and invasion.

Q3: I am observing high levels of cytotoxicity in my cell line, even at low concentrations of Elephantopin. Could this be an off-target effect?

A3: While Elephantopin and its derivatives are designed to be cytotoxic to cancer cells, excessive cell death, especially in non-cancerous cell lines or at very low concentrations, could indicate off-target effects. Sesquiterpene lactones can have broad reactivity due to their chemical structure, potentially interacting with cellular nucleophiles and leading to non-specific cytotoxicity. It is crucial to perform a dose-response study to determine the optimal concentration range for your specific cell line.

Q4: How can I differentiate between on-target and off-target effects of Elephantopin in my experiments?

A4: Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. Several strategies can be employed:

  • Use of Control Cell Lines: If you have a hypothesized target for Elephantopin, using a cell line that does not express this target (e.g., a knockout cell line) can be a powerful control. If the cytotoxic effects persist in the knockout line, they are likely off-target.

  • Rescue Experiments: Attempt to rescue the cells from the effects of Elephantopin by overexpressing the intended target protein or by using a downstream activator of the target pathway.

  • Chemical Analogs: If available, using a structurally related but inactive analog of Elephantopin can help to determine if the observed phenotype is due to the specific chemical structure of the active compound.

  • Orthogonal Assays: Confirm your findings using multiple, independent assays that measure the same biological endpoint through different mechanisms.

Q5: What are some general strategies to minimize off-target effects of Elephantopin in cell culture?

A5: Minimizing off-target effects is essential for obtaining reliable and reproducible data. Consider the following approaches:

  • Dose Optimization: Conduct a thorough dose-response analysis to identify the lowest effective concentration that elicits the desired on-target effect with minimal toxicity.

  • Time-Course Experiments: Determine the optimal incubation time. Shorter incubation periods may be sufficient to observe on-target effects while minimizing the cumulative impact of off-target toxicity.

  • Serum Concentration: The concentration of serum in your culture medium can influence the availability and activity of small molecules. Consistency in serum batches and concentration is important.

  • Target Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down the expression of the intended target. If the effects of Elephantopin are diminished, it provides strong evidence for an on-target mechanism.

Troubleshooting Guides

Problem 1: High variability in experimental results between batches of Elephantopin or different cell passages.

Possible Cause Troubleshooting Steps
Compound Instability Ensure proper storage of Elephantopin stock solutions (typically at -20°C or -80°C, protected from light). Prepare fresh working dilutions for each experiment.
Cellular State The physiological state of your cells can significantly impact their response. Standardize cell culture conditions, including cell density, passage number, and media composition. Regularly perform cell health assessments.
Inconsistent Reagent Preparation Ensure all reagents, including media and supplements, are prepared consistently and are not expired.

Problem 2: Precipitate formation when Elephantopin is added to the culture medium.

Possible Cause Troubleshooting Steps
Poor Solubility Visually inspect the medium after adding Elephantopin. If a precipitate is observed, consider pre-warming the media before adding the compound. If solubility remains an issue, you may need to use a different solvent for your stock solution (ensure the final solvent concentration in the culture is non-toxic) or reduce the final working concentration.
Interaction with Media Components Certain components of the culture media may interact with Elephantopin, leading to precipitation. If possible, try a different media formulation.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of Deoxyelephantopin (DET) varies across different cancer cell lines, highlighting the importance of determining this value for your specific experimental system.

Cell LineCancer TypeIC50 Value
HCT116Colorectal Carcinoma~0.73 - 3 µg/mL
A549Lung Carcinoma~12.28 µg/mL
T47DBreast Carcinoma~1.3 µg/mL
L-929Tumor Cell Line~11.2 µg/mL
HepG2Hepatocellular CarcinomaVaries

Note: IC50 values are highly dependent on the specific experimental conditions (e.g., incubation time, assay method) and should be determined empirically for each study.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol provides a method to assess the cytotoxic effects of Elephantopin by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of Elephantopin concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V Staining

This protocol allows for the detection of apoptosis through the identification of phosphatidylserine (B164497) externalization on the cell membrane.

  • Cell Treatment: Treat cells with Elephantopin at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic/necrotic cells will be positive for both stains.

Visualizations

Deoxyelephantopin_Signaling_Pathways cluster_pro_survival Pro-Survival Pathways (Inhibited by DET) cluster_mapk MAPK Pathway (Modulated by DET) cluster_cellular_effects Cellular Effects DET Deoxyelephantopin (DET) NFkB NF-κB DET->NFkB Inhibits PI3K_Akt PI3K/Akt/mTOR DET->PI3K_Akt Inhibits Wnt_beta_catenin Wnt/β-catenin DET->Wnt_beta_catenin Inhibits MAPK MAPK DET->MAPK Modulates Proliferation ↓ Proliferation NFkB->Proliferation Invasion ↓ Invasion NFkB->Invasion PI3K_Akt->Proliferation PI3K_Akt->Invasion Wnt_beta_catenin->Proliferation Apoptosis ↑ Apoptosis MAPK->Apoptosis CellCycleArrest ↑ Cell Cycle Arrest MAPK->CellCycleArrest

Caption: Signaling pathways modulated by Deoxyelephantopin (DET).

Off_Target_Effect_Workflow start Observe Unexpected Phenotype (e.g., excessive cytotoxicity) dose_response Perform Dose-Response & Time-Course Study start->dose_response is_dose_dependent Is the effect dose/time-dependent? dose_response->is_dose_dependent on_target_validation On-Target Validation is_dose_dependent->on_target_validation Yes optimize_conditions Optimize Experimental Conditions (Lower dose, shorter time) is_dose_dependent->optimize_conditions No knockout_control Use Target Knockout/Knockdown (siRNA, CRISPR) on_target_validation->knockout_control rescue_experiment Rescue Experiment (Overexpression) on_target_validation->rescue_experiment off_target_investigation Investigate Off-Target Effects off_target_investigation->optimize_conditions phenotype_persists Does phenotype persist? knockout_control->phenotype_persists rescue_experiment->phenotype_persists off_target_confirmed Off-Target Effect Likely phenotype_persists->off_target_confirmed Yes on_target_confirmed On-Target Effect Confirmed phenotype_persists->on_target_confirmed No off_target_confirmed->off_target_investigation

Caption: Experimental workflow for investigating off-target effects.

Troubleshooting_Decision_Tree start High Cytotoxicity Observed check_concentration Verify Elephantopin Concentration and Cell Seeding Density start->check_concentration is_concentration_correct Are they correct? check_concentration->is_concentration_correct perform_dose_response Perform Dose-Response Curve to Determine IC50 is_concentration_correct->perform_dose_response Yes reprepare_reagents Re-prepare Stock Solutions and Re-seed Cells is_concentration_correct->reprepare_reagents No is_ic50_high Is IC50 unexpectedly low? perform_dose_response->is_ic50_high check_cell_health Assess Baseline Cell Health (e.g., Mycoplasma test) is_ic50_high->check_cell_health Yes on_target_effect Likely On-Target Cytotoxicity is_ic50_high->on_target_effect No are_cells_healthy Are cells healthy? check_cell_health->are_cells_healthy off_target_effect Potential Off-Target Effect or Hypersensitivity are_cells_healthy->off_target_effect Yes start_new_culture Start New Culture from Cryopreserved Stock are_cells_healthy->start_new_culture No

Caption: Troubleshooting decision tree for high cytotoxicity.

Technical Support Center: Large-Scale Purification of Elephantin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale purification of Elephantin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. The following information is based on established principles for the purification of natural products and is intended to help you overcome common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the large-scale purification of this compound in a question-and-answer format.

Question 1: We are experiencing a low yield of this compound after the initial extraction from the raw plant material. What are the potential causes and solutions?

Answer: Low yield during the initial extraction is a common challenge in natural product purification. The primary causes can be categorized into suboptimal extraction parameters and compound degradation.

Troubleshooting & Optimization:

  • Particle Size of Plant Material: Ensure the plant material is ground to a fine and uniform powder. This increases the surface area for solvent penetration and can significantly improve extraction efficiency.

  • Solvent Selection: The polarity of the extraction solvent is critical. A solvent that is too polar or non-polar may not efficiently solubilize this compound. It is recommended to test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, ethanol-water mixtures) to identify the optimal one for this compound.

  • Extraction Method: Traditional methods like maceration can be time-consuming and may result in lower yields. Consider using more advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can shorten extraction times and increase yield. However, be mindful that methods involving heat, like Soxhlet extraction, can lead to the degradation of thermally sensitive compounds.

  • Extraction Time and Temperature: The duration and temperature of the extraction process should be optimized. Prolonged extraction times or high temperatures can lead to the degradation of this compound.

ParameterRecommendationPotential Impact on Yield
Particle Size Fine, consistent powderMaximizes surface area for extraction
Solvent Choice Test a gradient of polaritiesOptimal solvent significantly increases yield
Extraction Method Consider UAE or MAECan reduce time and improve efficiency
Temperature Keep as low as feasiblePrevents thermal degradation

Question 2: During our column chromatography step, we are observing poor separation of this compound from impurities, leading to impure fractions. What can we do to improve the resolution?

Answer: Poor separation during column chromatography is a frequent issue that can often be resolved by optimizing your chromatographic conditions.

Troubleshooting & Optimization:

  • Mobile Phase Composition: The solvent system used as the mobile phase may be too strong (polar) or too weak (non-polar), causing compounds to elute too quickly or too slowly. Use Thin-Layer Chromatography (TLC) to screen various solvent systems to find the one that provides the best separation for this compound (a target Rf value of 0.2-0.4 is a good starting point).

  • Stationary Phase Selection: If you are using normal-phase silica (B1680970) gel and experiencing co-elution, consider switching to a different stationary phase, such as C18 reversed-phase silica. The change in separation mechanism can often resolve closely eluting impurities.

  • Column Loading: Overloading the column with too much crude extract is a common cause of poor separation. As a general guideline, the sample load should be between 1-5% of the stationary phase weight for silica gel chromatography.

  • Flow Rate: A flow rate that is too high can reduce the interaction time between this compound and the stationary phase, leading to decreased resolution. Optimizing to a slower flow rate generally improves separation.

  • Gradient Elution: Employing a shallow gradient elution can enhance the resolution between compounds with similar retention times. A slow, gradual increase in the concentration of the more polar solvent can effectively separate this compound from closely related impurities.

Question 3: We suspect that this compound is degrading during the purification process. How can we minimize this?

Answer: Compound stability is a critical factor in achieving a high yield of a pure product. Natural products can be sensitive to pH, heat, light, and oxidation.

Troubleshooting & Optimization:

  • pH Control: If this compound has functional groups susceptible to hydrolysis, maintain a neutral pH in all aqueous solutions unless a specific pH is necessary for separation.

  • Temperature Control: Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath set to a low temperature (e.g., ≤ 40°C).

  • Protection from Light: If this compound is light-sensitive, protect all solutions and fractions from light by using amber glassware or by covering containers with aluminum foil.

  • Inert Atmosphere: For compounds prone to oxidation, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

The following are generalized protocols for the large-scale purification of a natural product like this compound. These should be optimized for your specific requirements.

Protocol 1: Maceration Extraction

  • Preparation: Weigh the dried and finely powdered plant material.

  • Soaking: Place the plant material in a sealed container and

Technical Support Center: Storage and Handling of Elephantin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of Elephantin to prevent its degradation. The information herein is based on the general chemical properties of sesquiterpene lactones, the class of compounds to which this compound belongs, due to the limited availability of specific stability data for this compound itself.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage a concern?

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Like many complex natural molecules, this compound possesses reactive functional groups, such as an α,β-unsaturated γ-lactone and ester moieties, which can be susceptible to degradation under suboptimal storage conditions. This degradation can lead to a loss of biological activity and the formation of impurities, compromising experimental results and the overall integrity of the compound.

Q2: What are the primary factors that can cause this compound to degrade?

The principal factors contributing to the degradation of sesquiterpene lactones like this compound include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to faster degradation.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of ester and lactone rings present in the molecule.[1] Sesquiterpene lactones have shown instability at pH 7.4, while being more stable at pH 5.5.[1]

  • Light: Exposure to ultraviolet (UV) or even visible light can induce photolytic degradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Moisture (Hydrolysis): Water can hydrolyze the ester and lactone functional groups, leading to the opening of these rings and loss of activity.

Q3: What are the ideal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it is recommended to store it under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes chemical degradation rates.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidative degradation.
Light Protected from light (e.g., amber vial)Prevents photolytic degradation.
Container Tightly sealed, airtight containerPrevents exposure to moisture and oxygen.
Form As a dry, solid powderReduces susceptibility to hydrolysis.

Q4: How should I store this compound in solution?

Storing this compound in solution is generally not recommended for long periods due to increased degradation rates. If short-term storage is necessary:

ParameterRecommended ConditionRationale
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF)Minimizes hydrolysis.
Temperature -80°CDrastically reduces degradation kinetics.
pH Slightly acidic (if an aqueous buffer is required)Sesquiterpene lactones are generally more stable at a slightly acidic pH.[1]
Aliquoting Store in small, single-use aliquotsAvoids repeated freeze-thaw cycles.
Light Protected from lightPrevents photodegradation.

Troubleshooting Guide

Issue: I am observing a loss of activity or the appearance of extra peaks in my HPLC analysis of an older this compound sample.

This is a common sign of degradation. Follow these troubleshooting steps to identify and mitigate the problem.

Step 1: Verify Storage Conditions

  • Question: Were the recommended storage conditions for solid or solution-state this compound strictly followed?

  • Action: Review your storage logs. Check the temperature records of the freezer, the type of container used, and whether the sample was protected from light.

Step 2: Assess the Purity of the Sample

  • Question: How can I confirm that my this compound sample has degraded?

  • Action: Perform a purity analysis using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram of the suspect sample to that of a fresh, high-purity standard.

Step 3: Identify the Degradation Products

  • Question: How can I identify the impurities?

  • Action: Utilize techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structures of the degradation products.[2] This can provide insights into the degradation pathway.

Step 4: Review Experimental Procedures

  • Question: Could my experimental setup be causing degradation?

  • Action: Evaluate the pH and temperature of your experimental buffers. Sesquiterpene lactones can degrade at physiological pH (7.4) and temperature (37°C).[1] Consider if any components of your media or reaction mixtures could be catalyzing degradation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to maintain a slightly acidic pH).

    • Start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined empirically, but a range of 210-260 nm is a good starting point for many sesquiterpene lactones).

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or a suitable solvent like acetonitrile.

  • Analysis: Inject the sample and analyze the chromatogram for the main this compound peak and any additional peaks that may represent impurities or degradation products.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a compound and to develop a stability-indicating analytical method.[3][4][5]

  • Acid Hydrolysis: Dissolve this compound in a mild acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C). Take samples at various time points, neutralize, and analyze by HPLC.

  • Base Hydrolysis: Dissolve this compound in a mild basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature. Take samples at various time points, neutralize, and analyze by HPLC.

  • Oxidative Degradation: Dissolve this compound in a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide) and monitor the degradation at room temperature.

  • Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 70°C) and analyze for degradation over time.

  • Photodegradation: Expose a solution of this compound to a controlled light source (e.g., a photostability chamber) and monitor for degradation.

Visualizations

degradation_pathway This compound This compound (Intact Sesquiterpene Lactone) Hydrolysis_Products Hydrolyzed Products (Opened Lactone/Ester Rings) This compound->Hydrolysis_Products  Moisture, Acid/Base Oxidation_Products Oxidized Products This compound->Oxidation_Products  Oxygen Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products  Light (UV/Vis) troubleshooting_workflow start Degradation Suspected (e.g., new HPLC peaks) check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Correct Storage Conditions check_storage->storage_bad No analyze_purity Analyze Purity (HPLC/LC-MS) vs. Standard storage_ok->analyze_purity storage_bad->start purity_ok Purity Acceptable analyze_purity->purity_ok Yes purity_bad Purity Unacceptable analyze_purity->purity_bad No end Problem Resolved purity_ok->end review_protocol Review Experimental Protocol (pH, Temp, Reagents) purity_bad->review_protocol protocol_ok Protocol Not a Factor review_protocol->protocol_ok OK protocol_bad Modify Protocol review_protocol->protocol_bad Issue Found discard Discard Degraded Sample protocol_ok->discard protocol_bad->start storage_parameters stability This compound Stability temp Low Temperature (-20°C or below) stability->temp Degradation Rate light Light Protection (Amber Vial) stability->light Photodegradation moisture Low Moisture (Airtight Container) stability->moisture Hydrolysis atmosphere Inert Atmosphere (Argon/Nitrogen) stability->atmosphere Oxidation temp->stability Reduces light->stability Prevents moisture->stability Prevents atmosphere->stability Prevents

References

Technical Support Center: Optimizing HPLC Parameters for Elephantin Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Elephantin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chromatographic analysis of this sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound separation?

A typical starting point for separating this compound and its isomers is a Reverse-Phase HPLC (RP-HPLC) method. A C18 column is a common first choice, paired with a mobile phase consisting of a mixture of water, acetonitrile (B52724), and isopropanol. A common detection wavelength for many sesquiterpene lactones is in the low UV range, around 210 nm.

Q2: Why can it be difficult to achieve good separation of this compound from other compounds in a plant extract?

Elephantopus scaber extracts contain a complex mixture of compounds, including other sesquiterpene lactones that are structurally similar to this compound, such as its isomers deoxyelephantopin (B1239436) and isodeoxyelephantopin. These compounds have very similar physicochemical properties, which can result in close or overlapping peaks in the chromatogram. Achieving baseline separation often requires careful optimization of HPLC parameters to exploit subtle differences in their polarity and interaction with the stationary phase.

Q3: My peaks are tailing. What are the common causes and solutions for this when analyzing sesquiterpene lactones?

Peak tailing is a frequent issue in the analysis of sesquiterpenoids.[1] A primary cause is the interaction of the analytes with acidic silanol (B1196071) groups on the surface of silica-based C18 columns.[2] Here are some solutions:

  • Adjust Mobile Phase pH: Adding a small amount of a weak acid like formic or acetic acid to the mobile phase can help by suppressing the ionization of these silanol groups.[2][3][4][5][6][7]

  • Use a Highly Deactivated Column: Modern, end-capped columns have fewer accessible silanol groups, which can significantly reduce peak tailing.[2][8]

  • Check for Column Contamination: A buildup of sample matrix components on the column can lead to peak tailing. Flushing the column with a strong solvent or replacing the guard column can help.[1][9][10]

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[1] Try diluting your sample and reinjecting.

Q4: My retention times are shifting between injections. What should I do?

Retention time shifts can compromise the reliability of your results. Common causes and solutions include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Changes in Mobile Phase Composition: Prepare fresh mobile phase daily and keep solvent reservoirs capped to prevent evaporation of the more volatile organic components. Even small changes in the mobile phase composition can lead to significant shifts in retention time.[3][4][6]

  • Fluctuations in Column Temperature: Using a column oven to maintain a consistent temperature is crucial for reproducible retention times.

  • Pump Issues: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Q5: I am seeing unexpected "ghost" peaks in my chromatogram. What could be the cause?

Unexpected peaks, often referred to as "ghost peaks," can arise from several sources:

  • Contaminants in the Mobile Phase: Using high-purity HPLC-grade solvents is essential.

  • Carryover from Previous Injections: Implement a robust needle wash protocol and run blank injections to check for carryover.

  • Column Bleed: This can occur with older columns or when operating at high temperatures or extreme pH.

To troubleshoot, run a blank injection (injecting only the mobile phase). If the ghost peaks are still present, the contamination is likely from the HPLC system or the mobile phase itself.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound.

ProblemPossible CausesSuggested Solutions
Poor Resolution / Co-eluting Peaks - Mobile phase composition is not optimal.- Inappropriate column chemistry.- Gradient slope is too steep.- Optimize Mobile Phase: Systematically vary the ratio of organic solvent (acetonitrile/methanol) to water. Trying different organic modifiers can also alter selectivity.- Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column for aromatic sesquiterpenes).- Adjust Gradient: A shallower gradient can increase the separation time between closely eluting peaks.
Peak Fronting - Sample overload.- Sample solvent is stronger than the mobile phase.- Reduce Sample Concentration: Dilute the sample and reinject.- Modify Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks - Clogged inlet frit of the column.- Void at the head of the column.- Sample solvent incompatible with the mobile phase.- Backflush the Column: Reverse the column and flush with a strong solvent to dislodge particulates from the frit.- Replace Column: If a void has formed, the column may need to be replaced.- Ensure Sample Solvent Compatibility: Dissolve the sample in the mobile phase whenever possible.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp aging.- Degas Mobile Phase: Ensure the mobile phase is properly degassed before use.- Use Fresh, High-Purity Solvents: Prepare fresh mobile phase daily.- Check Detector Lamp: If the lamp has been in use for an extended period, it may need replacement.

Experimental Protocols

Below is a detailed methodology for a validated RP-HPLC method for the separation of deoxyelephantopin and isodeoxyelephantopin, isomers of this compound, which serves as an excellent starting point for optimizing this compound separation.

Sample Preparation from Elephantopus scaber

  • Extraction:

    • Weigh 100 mg of powdered Elephantopus scaber leaves.

    • Transfer to a 50 mL volumetric flask.

    • Add a solution of water and acetonitrile (66:34, v/v) to the mark.

    • Sonicate for 15 minutes to ensure thorough extraction.

  • Filtration:

    • Filter the extract through a 0.45 µm membrane filter to remove particulate matter before injection.

HPLC Parameters

The following table summarizes the recommended starting parameters for the HPLC analysis.

ParameterRecommended Setting
Column Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Water: Acetonitrile: 2-Propanol (66:20:14, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30°C
Detection UV at 210 nm

Data Presentation

The following tables provide quantitative data from a validated method for this compound isomers, which can be used as a reference for method development and validation for this compound.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

CompoundLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Deoxyelephantopin0.251 - 1.506≥ 0.990.0940.285
Isodeoxyelephantopin0.516 - 3.096≥ 0.990.1510.457

Table 2: Precision (Intra- and Inter-day Variation)

CompoundIntra-day Variation (%RSD)Inter-day Variation (%RSD)
Deoxyelephantopin< 0.380< 0.403
Isodeoxyelephantopin< 0.568< 0.936

Table 3: Accuracy (Recovery)

CompoundSpiked Concentration (µg/mL)Recovery Range (%)
Deoxyelephantopin0.074, 0.148, 0.22297.64 - 104.98
Isodeoxyelephantopin0.140, 0.280, 0.42095.23 - 102.25

Visualizations

General HPLC Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed in Chromatogram check_pressure Check System Pressure start->check_pressure pressure_high High Pressure check_pressure->pressure_high Abnormal pressure_low Low/No Pressure check_pressure->pressure_low Abnormal pressure_ok Pressure OK check_pressure->pressure_ok Normal check_blockage Check for Blockages (frit, column, tubing) pressure_high->check_blockage check_leaks Check for Leaks (fittings, pump seals) pressure_low->check_leaks check_peak_shape Analyze Peak Shape pressure_ok->check_peak_shape end Problem Resolved check_blockage->end check_leaks->end peak_tailing Peak Tailing? check_peak_shape->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No solve_tailing Adjust Mobile Phase pH Use End-capped Column Check for Contamination peak_tailing->solve_tailing Yes split_peak Split Peak? peak_fronting->split_peak No solve_fronting Reduce Sample Load Change Sample Solvent peak_fronting->solve_fronting Yes solve_split Backflush/Replace Column Check Sample Solvent split_peak->solve_split Yes check_retention Check Retention Time split_peak->check_retention No solve_tailing->end solve_fronting->end solve_split->end rt_shift Shifting RT? check_retention->rt_shift solve_rt_shift Equilibrate Column Longer Prepare Fresh Mobile Phase Use Column Oven rt_shift->solve_rt_shift Yes rt_shift->end No solve_rt_shift->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental Workflow for this compound Analysis

ElephantinWorkflow start Start: Elephantopus scaber Plant Material extraction Extraction (e.g., Sonication in Aqueous Acetonitrile) start->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column, Isocratic Elution) hplc_injection->separation detection UV Detection (at 210 nm) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis results Results: This compound Concentration data_analysis->results

Caption: A typical experimental workflow for the analysis of this compound.

References

Technical Support Center: Elephantin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Elephantin in their experiments. The information is tailored for scientists and drug development professionals to address common challenges and interpret experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

This compound is a sesquiterpene lactone, a class of naturally derived compounds with demonstrated anti-cancer properties. Its mechanism of action is multifaceted and involves the modulation of several key signaling pathways critical for cancer cell survival and proliferation. The related compounds, deoxyelephantopin (B1239436) (DET) and isodeoxyelephantopin (B1158786) (IDET), have been shown to induce apoptosis (programmed cell death), inhibit the pro-inflammatory and pro-survival NF-κB and STAT3 signaling pathways, and modulate the MAPK and PI3K/AKT/mTOR pathways.[1][2][3] By targeting these pathways, this compound and related compounds can disrupt cancer cell growth, survival, and invasion.[1][2]

Q2: How do I determine the effective concentration of this compound for my cell line?

The effective concentration of this compound, typically represented as the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines. It is essential to perform a dose-response experiment to determine the IC50 for your specific cell line. The MTT assay is a common and reliable method for this purpose.

Q3: Are there known mechanisms of resistance to this compound?

While specific studies on acquired resistance to this compound are limited, resistance to sesquiterpene lactones, in general, can be associated with several mechanisms common to cancer drug resistance. These may include:

  • Alterations in Drug Target Pathways: Changes in the components of the NF-κB, STAT3, or other signaling pathways targeted by this compound could reduce its efficacy.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, lowering its intracellular concentration.

  • Enhanced Cellular Detoxification: Increased levels of intracellular antioxidants, such as glutathione (B108866) (GSH), may counteract the pro-oxidant effects of some sesquiterpene lactones.

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like Bcl-2 can make cells more resistant to apoptosis induction.

Q4: My cells are showing lower than expected sensitivity to this compound. What could be the reason?

Several factors could contribute to reduced sensitivity:

  • High Cell Density: Plating cells at too high a density can affect drug availability and lead to an overestimation of the IC50 value.

  • Suboptimal Drug Preparation: this compound may be unstable if not stored or prepared correctly. Ensure it is fully dissolved and used at the appropriate concentrations.

  • Inherent Cell Line Characteristics: Some cell lines are intrinsically less sensitive to certain drugs due to their genetic makeup and signaling pathway activity. Consulting IC50 databases like the Genomics of Drug Sensitivity in Cancer (GDSC) can provide a baseline for your cell line.

  • Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. Regularly testing your cell lines for contamination is crucial.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High IC50 value compared to published data. Cell line misidentification or genetic drift.Authenticate your cell line using short tandem repeat (STR) profiling.
Suboptimal assay conditions.Optimize cell seeding density and ensure proper drug solubilization. Refer to the detailed MTT assay protocol below.
Development of acquired resistance.If you have been culturing the cells with sub-lethal doses of this compound, you may have selected for a resistant population.
Inconsistent results between experiments. Variation in cell passage number.Use cells within a consistent and low passage number range for all experiments.
Inconsistent drug preparation.Prepare fresh drug dilutions for each experiment from a validated stock solution.
Pipetting errors.Ensure accurate and consistent pipetting, especially for serial dilutions.
No apoptotic effect observed. Insufficient drug concentration or incubation time.Perform a time-course and dose-response experiment to determine the optimal conditions for apoptosis induction.
Cell line is resistant to apoptosis.Investigate the expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) by Western blot.
Issues with the apoptosis assay.Use positive and negative controls to validate your apoptosis assay. Refer to the Annexin V/PI staining protocol below.
Unexpected changes in signaling pathways. Off-target effects of the drug.While this compound is known to target specific pathways, off-target effects are possible. Validate your findings using pathway-specific inhibitors or activators.
Crosstalk between signaling pathways.Cancer cells often exhibit complex signaling networks. Consider investigating related pathways that might be compensating for the inhibition of the primary target.

Quantitative Data

The following table summarizes the IC50 values of this compound for a selection of cancer cell lines from the Genomics of Drug Sensitivity in Cancer (GDSC) database. Cell lines with lower IC50 values are considered more sensitive, while those with higher IC50 values are less sensitive.

Cell LineCancer TypeIC50 (µM)
Sensitive
A-673Ewing's Sarcoma0.003
NCI-H1694Small Cell Lung Cancer0.004
U-2-OSOsteosarcoma0.005
Moderately Sensitive
A549Lung Adenocarcinoma0.012
HT-29Colorectal Adenocarcinoma0.015
MCF7Breast Adenocarcinoma0.021
Less Sensitive / Resistant
K-562Chronic Myelogenous Leukemia0.135
RPMI-8226Multiple Myeloma0.211
HL-60Acute Promyelocytic Leukemia0.301

Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database. IC50 values are presented to illustrate the range of sensitivities and should be confirmed experimentally for your specific cell line.

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO at the same concentration as the highest this compound dose) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[4][5]

  • Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[4][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[4]

Apoptosis Assay using Annexin V/PI Staining

This protocol describes how to quantify apoptosis using flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of the NF-κB Pathway

This protocol details the detection of key proteins in the NF-κB pathway to assess its activation status.

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.[7]

  • Protein Transfer: Transfer the separated proteins to a membrane.[8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[8]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Washing: Repeat the washing step.

  • Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.[7]

  • Analysis: Quantify the band intensities and normalize to the loading control. An increase in phospho-p65 and a decrease in IκBα indicate NF-κB pathway activation.[9]

Visualizations

Signaling Pathways

Elephantin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases DNA DNA NFkB->DNA Translocates to AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression MAPK->Gene_Expression DNA->Gene_Expression This compound This compound This compound->IKK Inhibits This compound->PI3K Inhibits This compound->MAPK Modulates

Experimental Workflow

Experimental_Workflow cluster_planning Experiment Planning cluster_investigation Mechanism Investigation cluster_conclusion Conclusion Start Start: Hypothesize Resistance Determine_IC50 Determine IC50 (MTT Assay) Start->Determine_IC50 Apoptosis_Assay Assess Apoptosis (Annexin V/PI) Determine_IC50->Apoptosis_Assay Pathway_Analysis Analyze Signaling (Western Blot) Determine_IC50->Pathway_Analysis Data_Analysis Analyze & Interpret Data Apoptosis_Assay->Data_Analysis Pathway_Analysis->Data_Analysis Conclusion Conclude on Resistance Mechanism Data_Analysis->Conclusion

Logical Relationships in Troubleshooting

Troubleshooting_Logic High_IC50 High IC50 Value Check_Protocols Review Experimental Protocols High_IC50->Check_Protocols Possible Protocol Issue Authenticate_Cells Authenticate Cell Line (STR) High_IC50->Authenticate_Cells Possible Cell Line Issue Investigate_Mechanism Investigate Biological Resistance Mechanism High_IC50->Investigate_Mechanism Possible Biological Resistance Pathway_Alteration Altered Signaling Pathway Investigate_Mechanism->Pathway_Alteration Drug_Efflux Increased Drug Efflux Investigate_Mechanism->Drug_Efflux

References

Technical Support Center: Minimizing Elephantin Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Elephantin and its derivatives (such as Deoxyelephantopin) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary toxic effects in animal models?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds often found in plants of the Asteraceae family, such as Elephantopus scaber. While this compound and its analogues like Deoxyelephantopin (B1239436) (DET) have shown promising therapeutic properties, including anti-cancer and anti-inflammatory activities, they can also exhibit toxicity. In animal models, high doses of crude extracts from Elephantopus scaber have been observed to cause effects such as writhing, loss of muscle tone, ataxia, prostration, and in some cases, death.[1] The toxicity of sesquiterpene lactones is often attributed to their α,β-unsaturated carbonyl structures, which can react with biological macromolecules.

Q2: Are there any established LD50 values for this compound or Elephantopus scaber extracts?

Q3: What is the primary mechanism of this compound-induced toxicity?

A3: The toxicity of this compound, like other sesquiterpene lactones, is largely attributed to the presence of an α-methylene-γ-lactone group. This functional group can readily undergo Michael addition reactions with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. This can lead to enzyme inactivation and depletion of intracellular glutathione (B108866) (GSH), a key antioxidant. The resulting imbalance in cellular redox state can induce oxidative stress, leading to cellular damage and apoptosis.[3][4][5]

Q4: How can I mitigate the toxicity of this compound in my experiments?

A4: Several strategies can be employed to minimize this compound's toxicity:

  • Formulation Strategies: Encapsulating this compound in drug delivery systems like liposomes or cyclodextrins can reduce its systemic toxicity while potentially enhancing its therapeutic efficacy.[6][7][8]

  • Co-administration with Cytoprotective Agents: The use of antioxidants, such as N-acetylcysteine (NAC), can help replenish intracellular glutathione levels and counteract the oxidative stress induced by this compound.[9][10][11][12]

  • Dose and Route Optimization: Careful dose-response studies are essential to determine the therapeutic window. The route of administration can also significantly impact toxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High mortality or severe adverse effects at expected therapeutic doses. The administered dose is above the maximum tolerated dose (MTD) for the specific animal model and formulation.Conduct a dose-escalation study to determine the MTD. Start with lower doses and carefully observe for signs of toxicity.
The formulation has poor solubility, leading to precipitation and localized toxicity at the injection site.Optimize the formulation to improve solubility. Consider using solubilizing agents or formulating as a nanoemulsion or liposomal suspension.
Signs of oxidative stress (e.g., elevated liver enzymes, tissue damage). This compound is inducing oxidative stress through the depletion of glutathione and generation of reactive oxygen species (ROS).Co-administer an antioxidant like N-acetylcysteine (NAC) to replenish glutathione stores and scavenge ROS.[9][10][11][12]
Local inflammation or necrosis at the injection site (for parenteral administration). The compound is causing irritation due to its physicochemical properties or high concentration.Encapsulate this compound in liposomes or cyclodextrins to shield the tissues from direct contact with the drug.[6][7][8] Consider alternative, less irritating routes of administration if possible.
Inconsistent results or high variability in toxicity between animals. Variability in drug formulation, animal health status, or experimental procedure.Ensure consistent and standardized preparation of the this compound formulation. Use healthy, age- and weight-matched animals. Standardize all experimental procedures, including injection technique and timing.

Quantitative Data Summary

Table 1: Acute Toxicity of Elephantopus scaber Extracts

Extract Type Animal Model Route of Administration LD50 / Toxicity Finding Reference
Ethanol (B145695) ExtractMouseOralNo mortality up to 5000 mg/kg[2]
Aqueous & Hydroalcoholic ExtractsMouseIntraperitonealLethal dose between 0.3 - 6 g/kg[1]

Note: Specific LD50 values for pure this compound are not currently available in the literature. The data presented here are for crude extracts and should be used as a general guideline. Researchers must determine the toxicity profile of their specific this compound formulation.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol is adapted from methods used for encapsulating other sesquiterpene lactones.[7][13][14]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. The molar ratio of lipids and drug should be optimized for encapsulation efficiency.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation under vacuum to ensure complete removal of the chloroform.

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.

    • Agitate the flask gently to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.

    • For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency by quantifying the amount of this compound in the liposomes and comparing it to the initial amount used.

Protocol 2: Co-administration with N-acetylcysteine (NAC)

Materials:

  • This compound formulation

  • N-acetylcysteine (NAC)

  • Vehicle for NAC (e.g., sterile saline)

  • Animal model

Procedure:

  • Dose Determination: Determine the appropriate dose of NAC based on literature precedents for its use as a cytoprotective agent. Doses can vary depending on the animal model and the severity of the expected toxicity.

  • Administration:

    • Prepare the this compound formulation in its vehicle.

    • Prepare the NAC solution in its vehicle.

    • Administer NAC to the animals, typically via intraperitoneal or oral route, at a specified time point before or concurrently with the this compound administration. The timing of NAC administration should be optimized to ensure maximal protective effect.

  • Observation and Analysis:

    • Monitor the animals for signs of toxicity as you would in your standard protocol.

    • At the end of the experiment, collect tissues for histological analysis and blood for biochemical analysis (e.g., liver enzymes) to assess the protective effect of NAC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_groups Experimental Groups cluster_analysis Analysis Elephantin_Formulation Prepare this compound Formulation Elephantin_Only This compound Only Group Elephantin_Formulation->Elephantin_Only Elephantin_NAC This compound + NAC Group Elephantin_Formulation->Elephantin_NAC Elephantin_Lipo Liposomal this compound Group Elephantin_Formulation->Elephantin_Lipo Animal_Model Prepare Animal Model Control Control Group (Vehicle) Animal_Model->Control Animal_Model->Elephantin_Only Animal_Model->Elephantin_NAC Animal_Model->Elephantin_Lipo Toxicity_Assessment Toxicity Assessment (Clinical Signs, Weight) Control->Toxicity_Assessment Elephantin_Only->Toxicity_Assessment Elephantin_NAC->Toxicity_Assessment Elephantin_Lipo->Toxicity_Assessment Biochemical_Analysis Biochemical Analysis (Blood Samples) Toxicity_Assessment->Biochemical_Analysis Histopathology Histopathological Examination (Tissues) Biochemical_Analysis->Histopathology Result Compare Toxicity Profiles Histopathology->Result

Caption: Experimental workflow for evaluating toxicity mitigation strategies.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS GSH ↓ Glutathione (GSH) Depletion This compound->GSH MAPK MAPK Activation (JNK, p38) This compound->MAPK PI3K_Akt PI3K/Akt Pathway Inhibition This compound->PI3K_Akt NFkB NF-κB Inhibition This compound->NFkB ROS->MAPK Apoptosis Apoptosis ROS->Apoptosis GSH->Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity

Caption: Simplified signaling pathways of this compound's action and toxicity.

References

Technical Support Center: Troubleshooting Inconsistent Results in Elephantin Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Elephantin in cytotoxicity assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are my cytotoxicity results variable?

A1: this compound is a naturally occurring sesquiterpene lactone, a class of chemical compounds often isolated from plants of the Elephantopus genus, such as Elephantopus scaber.[1][2][3] These compounds, including this compound, are known for their cytotoxic and anti-inflammatory properties.[4][5] However, variability in cytotoxicity assays with this compound can arise from several factors common to sesquiterpene lactones, including:

  • Low Aqueous Solubility: this compound is lipophilic and has poor solubility in aqueous solutions like cell culture media.[6] This can lead to precipitation of the compound, especially at higher concentrations, resulting in an inaccurate assessment of its true cytotoxic potential.

  • Chemical Instability: The presence of reactive functional groups, such as the α-methylene-γ-lactone moiety, makes sesquiterpene lactones like this compound susceptible to degradation depending on the pH, temperature, and solvent conditions.[6][7]

  • Compound Purity: The purity of the this compound sample can significantly impact results. Impurities from the extraction and purification process may have their own cytotoxic or protective effects.

Q2: My stock solution of this compound in DMSO looks cloudy after dilution in media. What should I do?

A2: Cloudiness or precipitation upon dilution of a DMSO stock solution into aqueous media is a clear indication of poor solubility.[6] Here are some steps to address this:

  • Optimize DMSO Concentration: While DMSO is a common solvent for dissolving lipophilic compounds, high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5%, and for some sensitive cell lines, below 0.1%.

  • Gentle Warming: Briefly warming the solution at 37°C may help to dissolve the precipitate. However, prolonged heating should be avoided to prevent degradation of the compound.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the this compound stock in the culture medium. This gradual decrease in concentration can sometimes prevent precipitation.

  • Vortexing/Mixing: Ensure thorough mixing by vortexing the diluted solution before adding it to the cells.

Q3: My absorbance readings in the MTT assay are higher at higher concentrations of this compound, suggesting increased cell viability. Is this possible?

A3: This is a known phenomenon in MTT and other tetrazolium-based assays and can be misleading. Here are the potential reasons:

  • Compound Interference: this compound, being a natural product, may have reducing properties that can directly reduce the MTT reagent to formazan (B1609692), leading to a false positive signal that is independent of cell viability.

  • Increased Metabolism: At certain concentrations, some compounds can induce a stress response in cells, leading to an increase in metabolic activity and consequently higher formazan production, even if the cells are not proliferating.

  • Precipitation: If the compound precipitates at higher concentrations, the actual concentration exposed to the cells is lower, which could lead to an apparent decrease in cytotoxicity.

To troubleshoot this, consider the following:

  • Run a control without cells: Incubate this compound with the MTT reagent in cell-free media to check for direct reduction of MTT.

  • Use an alternative assay: Consider using a cytotoxicity assay with a different mechanism, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or a crystal violet assay, which stains total protein.

Q4: I'm observing high variability between replicate wells in my 96-well plate. What are the common causes?

A4: High variability can stem from several sources. Here are some common culprits and solutions:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension between pipetting steps.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to changes in media concentration. To minimize this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.

  • Pipetting Errors: Use calibrated pipettes and be consistent with your pipetting technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles.

  • Incomplete Solubilization of Formazan (MTT assay): After the incubation with MTT, ensure the formazan crystals are completely dissolved in the solubilization buffer by gentle pipetting or shaking before reading the plate.

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and suggested solutions when working with this compound in cytotoxicity assays.

Problem Potential Cause Suggested Solution
Inconsistent IC50 values between experiments 1. Variation in cell passage number and health. 2. Inconsistent incubation times. 3. Degradation of this compound stock solution.1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase. 2. Standardize all incubation times for cell seeding, compound treatment, and assay development. 3. Prepare fresh this compound stock solutions or aliquot and store them properly at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Low signal or no dose-response 1. This compound concentration is too low. 2. Assay incubation time is too short. 3. The cell line is resistant to this compound.1. Test a wider and higher range of this compound concentrations. 2. Increase the incubation time with the compound (e.g., 48 or 72 hours). 3. Try a different cell line that may be more sensitive.
High background in control wells 1. Microbial contamination of media or reagents. 2. Interference from phenol (B47542) red in the media (for colorimetric assays). 3. Serum components in the media are interfering with the assay.1. Use sterile techniques and check cultures for contamination. 2. Use phenol red-free media for the assay. 3. Perform the final assay incubation step in serum-free media.
Compound precipitates in the well 1. Poor aqueous solubility of this compound. 2. High concentration of the compound.1. Check the final DMSO concentration. Consider using a solubilizing agent if compatible with the assay and cells. 2. Visually inspect the wells under a microscope for precipitate. If present, data from that concentration may not be reliable.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT into purple formazan crystals.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock in DMSO. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from cells with a damaged plasma membrane, which is an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include wells for:

    • Untreated Control (Spontaneous LDH release): Cells in medium only.

    • Vehicle Control: Cells in medium with DMSO.

    • Maximum LDH release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.

    • Background Control: Medium only.

  • Incubation: Incubate the plate for the desired exposure time.

  • Assay Reaction:

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation and Reading: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light. Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Data Presentation

Table 1: Example IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM) ± SDAssay Used
MCF-7Breast Cancer5.2 ± 0.8MTT
A549Lung Cancer8.9 ± 1.2MTT
HeLaCervical Cancer3.5 ± 0.6LDH
HT-29Colon Cancer12.1 ± 2.5MTT

Table 2: Troubleshooting Checklist for an MTT Assay with this compound

CheckpointYes/NoNotes
Compound Solubility
Was the this compound stock solution clear?
Was there any visible precipitate after dilution in media?
Was the final DMSO concentration <0.5%?
Cell Culture Conditions
Were cells in the logarithmic growth phase?
Was the cell seeding density consistent across all wells?
Were edge effects minimized?
Assay Procedure
Were incubation times consistent?
Were formazan crystals completely dissolved?
Were control wells (vehicle, untreated, no cells) included?

Visualizations

TroubleshootingWorkflow start Inconsistent Cytotoxicity Results solubility Check Compound Solubility - Visible precipitate? - High DMSO concentration? start->solubility assay_interference Investigate Assay Interference - Run cell-free control - Use alternative assay start->assay_interference cell_culture Review Cell Culture Technique - Consistent cell seeding? - Edge effects? start->cell_culture protocol Verify Experimental Protocol - Consistent incubation times? - Reagent preparation? start->protocol solution1 Optimize Solubilization - Lower DMSO concentration - Gentle warming - Serial dilutions solubility->solution1 solution2 Switch to a Different Assay - LDH, Crystal Violet, etc. assay_interference->solution2 solution3 Refine Cell Culture Practices - Homogenize cell suspension - Avoid using outer wells cell_culture->solution3 solution4 Standardize Protocol - Use consistent timings - Prepare fresh reagents protocol->solution4 end Consistent Results solution1->end solution2->end solution3->end solution4->end

Troubleshooting workflow for inconsistent cytotoxicity results.

CytotoxicityAssayWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with This compound prepare_compound->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT, LDH substrate) incubate->add_reagent develop Incubate for Color Development add_reagent->develop read_plate Read Plate on Microplate Reader develop->read_plate calculate Calculate % Viability and IC50 read_plate->calculate SignalingPathway This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS NFkB NF-κB Inhibition This compound->NFkB MAPK MAPK Pathway (JNK, p38) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis Inflammation Reduced Inflammation NFkB->Inflammation

References

Strategies to enhance the selectivity of Elephantin for cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Elephantin and its analogs, such as Deoxyelephantopin (DET). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help address common challenges encountered during experiments, with a focus on strategies to enhance the selective delivery of these promising compounds to cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the anti-cancer activity of this compound and other sesquiterpene lactones?

A: The primary mechanism involves the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[1][2][3] this compound and related sesquiterpene lactones (SLs) contain an α-methylene-γ-lactone motif, which can alkylate nucleophilic sites on proteins. A key target is the IκB kinase (IKK) complex.[1][4] By inhibiting IKK, these compounds prevent the phosphorylation and subsequent degradation of IκBα and IκBβ proteins.[2] This action keeps the NF-κB transcription factor sequestered in an inactive state in the cytoplasm, preventing it from moving to the nucleus and activating pro-survival and anti-apoptotic genes.[3] Studies on the related compound Deoxyelephantopin (DET) also show it can induce G2/M phase cell cycle arrest and apoptosis through the miR-205/Bcl2 axis.[5][6]

Q2: Does this compound demonstrate inherent selectivity for cancer cells over normal cells?

A: Yes, studies on this compound's analogs suggest a degree of inherent selectivity. For example, Deoxyelephantopin (DET) showed significantly higher cytotoxicity against human colon cancer cells (HCT116) compared to normal colon cells (CCD841CoN), with a reported 30-fold difference in IC50 values.[6] Similarly, Isodeoxyelephantopin (IDET) displayed cancer-specific cytotoxicity against breast and lung cancer cells while having a good safety profile against normal lymphocytes.[6] Another study found that a combination of Elephantopus scaber and Phaleria macrocarpa extracts induced cell death in T47D breast cancer cells but not in normal TIG-1 cells.[7] This inherent selectivity is likely due to the unique signaling pathways that are dysregulated in cancer cells.

Q3: What are the main challenges that hinder the clinical translation of this compound?

A: Despite its potent anti-cancer activity, the clinical translation of this compound and other sesquiterpene lactones has been hampered by two main issues:

  • Poor Aqueous Solubility: These compounds are often highly lipophilic, making them difficult to formulate for intravenous administration and limiting their bioavailability.

  • Non-Selective Reactivity: The reactive α-methylene-γ-lactone group can bind non-selectively to various biological nucleophiles, such as sulfhydryl groups on proteins, leading to potential off-target effects and toxicity.[8]

Q4: How can a prodrug strategy enhance the selectivity and safety of this compound?

A: A prodrug approach can mask the reactive and lipophilic parts of the this compound molecule, improving both its selectivity and pharmacological properties.[8] One strategy involves adding an amine to the α-methylene-γ-lactone motif. This modification masks the reactive Michael acceptor group, preventing non-specific binding, and also increases aqueous solubility.[8] Another advanced strategy is a Reactive Oxygen Species (ROS)-triggered prodrug.[9][10][11] Since many cancer cells have a higher level of intracellular ROS compared to normal cells, a prodrug can be designed to release the active this compound molecule only in the high-ROS tumor microenvironment, thereby increasing its selectivity.[9][11]

Q5: How can nanoparticle delivery systems be used to target this compound to tumors?

A: Encapsulating this compound into nanoparticles (NPs) is a promising strategy to improve its delivery and selectivity.[12][13] Nanoparticles, typically ranging from 10-200 nm in size, can preferentially accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.[13] Biodegradable polymers like chitosan (B1678972) are often used for encapsulation due to their biocompatibility and low toxicity.[14] Furthermore, the nanoparticle surface can be modified with targeting ligands (e.g., antibodies, peptides, or folic acid) that bind to receptors overexpressed on cancer cells, leading to active targeting and enhanced cellular uptake by tumor cells while sparing healthy tissue.[12][15]

Q6: Is it feasible to develop an this compound-based Antibody-Drug Conjugate (ADC)?

A: Conceptually, yes. An Antibody-Drug Conjugate (ADC) is a highly targeted therapeutic platform that uses a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells expressing a target antigen. While no specific this compound-based ADCs are currently in clinical trials, the principle is applicable. This compound, as the cytotoxic "payload," would be attached to a cancer-targeting antibody via a chemical linker. Upon binding to the cancer cell, the ADC is internalized, and the linker is cleaved in the intracellular environment (e.g., the lysosome), releasing the active this compound to induce cell death. This approach would maximize efficacy at the tumor site and significantly reduce systemic toxicity.

Data Summaries

Table 1: Comparative Cytotoxicity of Deoxyelephantopin (DET) in Cancer vs. Normal Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the selective effect of DET on a cancer cell line compared to a normal cell line. Lower IC50 values indicate higher cytotoxicity.

Cell LineCell TypeIC50 (µg/mL) after 72hSelectivity IndexReference
HCT116 Human Colon Carcinoma0.73 ± 0.01\multirow{2}{*}{~30-fold}[6]
CCD841CoN Normal Human Colon Epithelial21.69 ± 0.92[6]

Troubleshooting Guides

Problem: My in vitro assay shows high toxicity of this compound to non-cancerous cell lines.

  • Possible Cause: The concentration range used may be too high, or the inherent reactivity of the compound is causing off-target effects in normal cells.

  • Solutions:

    • Optimize Concentration: Perform a broad dose-response curve (e.g., from nM to high µM range) on both cancer and normal cell lines to identify a therapeutic window where cancer cells are sensitive, and normal cells are relatively unaffected.

    • Use a 3D Cell Culture Model: Spheroid or organoid models can better mimic the in vivo environment. Sometimes, selectivity is more apparent in these complex models compared to 2D monocultures.

    • Consider a Prodrug Derivative: If available, test a prodrug version of this compound designed for activation within cancer cells (e.g., a ROS-activated version). This should theoretically show much lower toxicity to normal cells.[9][11]

    • Combination Therapy: Investigate combining a lower, less toxic dose of this compound with another chemotherapeutic agent. Studies show DET can act synergistically with drugs like 5-Fluorouracil, potentially allowing for reduced doses of both agents while enhancing anti-cancer effects.[5]

Problem: I am having difficulty dissolving this compound for my experiments due to its poor aqueous solubility.

  • Possible Cause: this compound is a lipophilic molecule with limited solubility in aqueous buffers like PBS or cell culture media.

  • Solutions:

    • Use a Co-Solvent: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695). For experiments, dilute this stock into the aqueous medium. Ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity to cells.

    • Formulation with Pluronic Micelles: Pluronic block copolymers can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs like this compound in their core and increasing their apparent solubility.

    • Nanoparticle Encapsulation: Formulating this compound into nanoparticles (see protocol below) can significantly improve its dispersion and stability in aqueous solutions for both in vitro and in vivo applications.[12]

Problem: My this compound-loaded nanoparticles are showing instability, aggregation, or low drug loading.

  • Possible Cause: The formulation parameters, such as the ratio of polymer to drug, pH, or cross-linker concentration, are not optimized.

  • Solutions:

    • Optimize Chitosan/TPP Ratio: The weight ratio of chitosan to the ionic cross-linker (e.g., sodium tripolyphosphate, TPP) is critical for particle size and stability. Systematically vary this ratio to find the optimal formulation.[14]

    • Control pH: The pH of the chitosan solution affects its charge density and, consequently, the efficiency of the ionic gelation process. Ensure the pH is sufficiently acidic (e.g., 4.5-6.0) to protonate the amino groups of chitosan.[14]

    • Adjust Drug Concentration: Very high initial drug concentrations can lead to precipitation or low encapsulation efficiency. Test different initial this compound concentrations to maximize the drug loading content (DLC) and encapsulation efficiency (EE).

    • Incorporate Stabilizers: Adding a stabilizer like Tween 20 or Poloxamer to the formulation can prevent aggregation and improve the colloidal stability of the nanoparticles.

Experimental Protocols

Protocol 1: Assessing the Selective Cytotoxicity of this compound using the MTT Assay

This protocol details how to measure cell viability to determine the IC50 of this compound in both cancer and normal cell lines. The MTT assay is a colorimetric test based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[16][17][18]

Materials:

  • Cancer cell line (e.g., HCT116) and a normal cell line (e.g., CCD841CoN)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (or analog) stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for a "no-cell" blank (medium only). Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in a complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "untreated" control wells containing medium with the same final concentration of DMSO as the treated wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes.[18]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.[18]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the % Viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: General Protocol for Formulating this compound into Chitosan Nanoparticles

This protocol describes the ionic gelation method, a common and straightforward technique for preparing drug-loaded chitosan nanoparticles.[14][19]

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • This compound stock solution (in a suitable organic solvent like ethanol or acetone)

  • Deionized water

  • Magnetic stirrer and ultrasonicator

Procedure:

  • Prepare Chitosan Solution: Prepare a 0.1% (w/v) chitosan solution by dissolving 100 mg of chitosan in 100 mL of 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution. Adjust the pH to ~5.0 with NaOH.

  • Prepare TPP Solution: Prepare a 0.1% (w/v) TPP solution by dissolving 100 mg of TPP in 100 mL of deionized water.

  • Drug Loading: Dissolve the desired amount of this compound in a minimal amount of a water-miscible organic solvent (e.g., 1 mL of ethanol). Add this drug solution dropwise to the chitosan solution under constant magnetic stirring.

  • Nanoparticle Formation: While vigorously stirring the this compound-chitosan solution, add the TPP solution dropwise. A milky, opalescent suspension should form immediately, indicating the formation of nanoparticles through ionic gelation.

  • Stirring and Sonication: Continue stirring for 30-60 minutes. To reduce particle size and improve homogeneity, sonicate the suspension using a probe or bath sonicator.

  • Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes). Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove unentrapped drug and excess reagents.

  • Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer. For long-term storage, lyophilization (freeze-drying) with a cryoprotectant (e.g., trehalose) is recommended.

  • Characterization: Characterize the nanoparticles for size and zeta potential (using Dynamic Light Scattering), morphology (using SEM or TEM), and determine the drug loading content (DLC) and encapsulation efficiency (EE) using a suitable analytical method like HPLC after dissolving a known amount of nanoparticles.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimulus->receptor ik_complex IKK Complex (IKKα, IKKβ, NEMO) receptor->ik_complex Activates ikb IκBα ik_complex->ikb Phosphorylates ikb->inhibition Degradation nfkb NF-κB (p50/p65) inactive_complex NF-κB IκBα active_nfkb Active NF-κB (p50/p65) nucleus Nucleus active_nfkb->nucleus Translocation transcription Gene Transcription (Pro-survival, Proliferation, Inflammation) nucleus->transcription This compound This compound (Sesquiterpene Lactone) This compound->ik_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

G start Start: Poorly Selective Drug (this compound) formulation 1. Nanoparticle Formulation (e.g., Ionic Gelation) start->formulation characterization 2. Physicochemical Characterization (Size, Zeta, DLC, EE) formulation->characterization invitro 3. In Vitro Evaluation (MTT Assay) characterization->invitro selectivity Assess Selectivity: Cancer vs. Normal Cells invitro->selectivity invivo 4. In Vivo Studies (Tumor Xenograft Model) selectivity->invivo Selective optimize Optimize Formulation selectivity->optimize Not Selective efficacy Assess Efficacy & Toxicity invivo->efficacy end End: Selective Nano-formulation efficacy->end Efficacious & Low Toxicity efficacy->optimize Ineffective or Toxic optimize->formulation G adc Antibody-Drug Conjugate (ADC) Antibody Linker Payload antibody Monoclonal Antibody (e.g., anti-HER2) linker Cleavable Linker (pH or enzyme sensitive) payload Cytotoxic Payload (this compound) receptor Cancer Cell Surface Antigen adc->receptor Targets & Binds cancer_cell Cancer Cell receptor->cancer_cell

References

Technical Support Center: In Vivo Studies with Elephantorrhiza elephantina Extract

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a specific compound named "Elephantin" did not yield results in the scientific literature. The following technical support guide has been developed based on available research for the aqueous extract of Elephantorrhiza elephantina , a traditional remedy that has been subject to preliminary toxicological evaluation. The provided protocols and data are based on the available literature and general practices for in vivo studies of plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate animal model for studying the in vivo effects of Elephantorrhiza elephantina extract?

A1: The choice of animal model depends on the research question. For initial toxicity and safety assessments, rats have been used.[1] For efficacy studies, the model would depend on the therapeutic area of interest (e.g., immunodeficient mice with tumor xenografts for cancer research, or models of inflammation for anti-inflammatory studies).

Q2: What is a safe starting dose for Elephantorrhiza elephantina extract in rats?

A2: In a study on the aqueous rhizome extract, doses up to 1600 mg/kg for acute toxicity (1 day), up to 800 mg/kg for sub-acute toxicity (14 days), and up to 400 mg/kg for chronic toxicity (35 days) were tested in rats.[1] No deaths were observed at these levels, but significant changes in body weight, hematological and serum biochemical parameters, as well as histopathological changes in major organs, were noted at higher doses.[1] Therefore, a cautious approach with lower starting doses and careful monitoring is recommended.

Q3: How should the Elephantorrhiza elephantina extract be prepared and administered?

A3: For oral administration in rats, the extract has been prepared as an aqueous solution.[1] The route of administration should be chosen based on the intended clinical application and the pharmacokinetic properties of the extract's active constituents. Oral gavage is a common method for preclinical studies.

Q4: What are the potential side effects or signs of toxicity to monitor in animals?

A4: Researchers should monitor for changes in general appearance, food and water consumption, and body weight.[1] Key indicators of potential toxicity include significant alterations in hematological and serum biochemical parameters.[1] Histopathological examination of the kidneys, lungs, liver, and spleen should be considered, as changes in these organs have been observed at high doses.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in animal response - Inconsistent extract preparation- Genetic variability in the animal model- Differences in administration technique- Standardize the extraction and formulation process.- Use a well-defined, inbred animal strain.- Ensure all personnel are trained on consistent administration techniques.
Precipitation of the extract upon formulation - Poor solubility of active compounds in the vehicle- Test different pharmaceutically acceptable vehicles (e.g., water with a small percentage of DMSO, suspending agents like carboxymethyl cellulose).- Perform solubility studies before in vivo administration.
Unexpected animal mortality at low doses - Contamination of the extract- Incorrect dose calculation or administration- Hypersensitivity of the specific animal strain- Perform quality control on the extract to test for contaminants.- Double-check all dose calculations and ensure proper administration.- Consider a pilot study with a different, more robust animal strain.
Lack of therapeutic effect - Insufficient dose- Poor bioavailability via the chosen route of administration- Inappropriate animal model for the disease- Conduct a dose-response study to identify the effective dose range.- Investigate alternative routes of administration or formulation strategies to improve absorption.- Re-evaluate the suitability of the animal model for the specific therapeutic target.

Quantitative Data Summary

The following table summarizes the toxicity data for the oral administration of aqueous Elephantorrhiza elephantina rhizome extract in rats, based on a published study.[1]

Toxicity Study Type Duration Dose Range (mg/kg body weight) Key Findings
Acute1 Day200 - 1600No deaths or remarkable changes in general appearance, food, or water consumption.
Sub-acute14 Days200 - 800Significant changes in body weight, hematological, and serum biochemical parameters compared to control.
Chronic35 Days50 - 400Histopathological changes observed in kidneys, lungs, liver, and spleen at higher doses.

Experimental Protocols

Protocol: Acute Oral Toxicity Study of Elephantorrhiza elephantina Extract in Rats (Based on OECD Guideline 423)

  • Animal Selection: Use healthy, young adult rats of a single strain (e.g., Wistar or Sprague-Dawley), weighing between 150-200g.

  • Housing: House the animals in standard cages with a 12-hour light/dark cycle, and provide access to standard pellet diet and water ad libitum.

  • Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least 5 days prior to the experiment.

  • Dose Preparation: Prepare the aqueous extract of Elephantorrhiza elephantina in distilled water or a suitable vehicle. The concentration should be such that the required dose can be administered in a volume of 1-2 ml.

  • Administration: Administer a single oral dose of the extract to the treatment group using an oral gavage needle. The control group should receive the vehicle only. A starting dose of 200 mg/kg can be used, with subsequent groups receiving increasing doses (e.g., 400, 800, 1600 mg/kg).

  • Observation: Observe the animals continuously for the first 4 hours after dosing for any signs of toxicity (e.g., changes in skin, fur, eyes, and behavior). Continue observations daily for 14 days.

  • Data Collection: Record body weight, food and water consumption, and any clinical signs of toxicity.

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine the organs for any abnormalities.

  • Histopathology: For a more detailed analysis, collect organs (liver, kidneys, spleen, lungs) for histopathological examination.

Visualizations

G cluster_0 Pre-clinical Evaluation Workflow Extract Preparation Extract Preparation In Vitro Screening In Vitro Screening Extract Preparation->In Vitro Screening Bioactivity Assays Acute Toxicity Study Acute Toxicity Study In Vitro Screening->Acute Toxicity Study Promising Results Dose-Response Study Dose-Response Study Acute Toxicity Study->Dose-Response Study Determine LD50 Chronic Toxicity Study Chronic Toxicity Study Dose-Response Study->Chronic Toxicity Study Establish Safe Dose Efficacy Studies Efficacy Studies Chronic Toxicity Study->Efficacy Studies In Disease Models

Caption: Workflow for Pre-clinical Evaluation of a Plant Extract.

G Plant Extract Plant Extract ROS Reactive Oxygen Species Plant Extract->ROS Inhibits Antioxidant Enzymes Antioxidant Enzymes (SOD, CAT) Plant Extract->Antioxidant Enzymes Upregulates NF-kB Activation NF-κB Activation ROS->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-kB Activation->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Antioxidant Enzymes->ROS Scavenges Cellular Protection Cellular Protection Antioxidant Enzymes->Cellular Protection

Caption: Hypothetical Anti-inflammatory Signaling Pathway.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Properties of Elephantin and Deoxyelephantopin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in vitro cytotoxicity of two structurally related sesquiterpene lactones, Elephantin and Deoxyelephantopin. Both compounds, primarily isolated from plants of the Elephantopus genus, have garnered interest for their potential as anticancer agents. This analysis is supported by experimental data from peer-reviewed studies and public databases to aid researchers in evaluating their potential for further investigation and drug development.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and Deoxyelephantopin has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies across different cell types. The following table summarizes the available IC50 values for both compounds, facilitating a direct comparison of their efficacy.

Cell LineCancer TypeThis compound IC50 (µM)Deoxyelephantopin IC50 (µM)
A549Lung Carcinoma2.5412.29
HCT116Colorectal Carcinoma3.402.12
K-562Chronic Myeloid LeukemiaNot Reported0.88
T47DBreast CarcinomaNot ReportedNot Reported
CNENasopharyngeal CarcinomaNot ReportedNot Reported

Note: IC50 values for this compound are sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database. IC50 values for Deoxyelephantopin are from peer-reviewed publications.[1][2] The conversion of Deoxyelephantopin's IC50 from µg/mL to µM was performed using its molar mass. Direct comparisons should be made with caution due to potential variations in experimental conditions between studies.

Experimental Protocols

The cytotoxic effects of these compounds are typically determined using cell viability assays. The following is a generalized protocol based on commonly employed methods such as the MTT and SRB assays.

General Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of this compound and Deoxyelephantopin are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to achieve a range of final concentrations. The culture medium is replaced with fresh medium containing the desired concentrations of the test compounds. Control wells receive medium with the solvent at the same final concentration.

  • Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble formazan (B1609692).

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

To visually represent the processes involved in the evaluation and the mechanisms of action of these compounds, the following diagrams have been generated using the DOT language.

Cytotoxicity_Experimental_Workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding treatment Cell Treatment cell_seeding->treatment compound_prep Compound Preparation & Dilution compound_prep->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Reagent Addition incubation->mtt_assay solubilization Formazan Solubilization mtt_assay->solubilization absorbance Absorbance Reading solubilization->absorbance data_analysis IC50 Calculation absorbance->data_analysis Cytotoxic_Mechanisms Proposed Cytotoxic Mechanisms of this compound & Deoxyelephantopin cluster_compounds Sesquiterpene Lactones cluster_cellular_effects Cellular Effects cluster_apoptosis_pathway Apoptotic Pathway (Mitochondrial) This compound This compound cell_cycle_arrest Cell Cycle Arrest (G2/M Phase for Deoxyelephantopin) This compound->cell_cycle_arrest apoptosis Apoptosis Induction This compound->apoptosis deoxyelephantopin Deoxyelephantopin deoxyelephantopin->cell_cycle_arrest deoxyelephantopin->apoptosis ros ↑ Reactive Oxygen Species (ROS) apoptosis->ros bcl2 ↓ Bcl-2 ros->bcl2 bax ↑ Bax ros->bax caspases ↑ Caspase Activation bcl2->caspases bax->caspases cell_death Programmed Cell Death caspases->cell_death

References

Elephantopin vs. Other Sesquiterpene Lactones in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpene lactones, a diverse group of naturally occurring compounds, have garnered significant attention in oncology research for their potent anticancer properties. Among these, elephantopin (B76216) and its derivatives have shown considerable promise. This guide provides an objective comparison of elephantopin with other notable sesquiterpene lactones—parthenolide (B1678480), costunolide, and vernodalin (B1205544)—in the context of cancer therapy, supported by experimental data.

Comparative Efficacy: A Quantitative Overview

The cytotoxic effects of elephantopin (and its common bioactive derivative, deoxyelephantopin), parthenolide, costunolide, and vernodalin have been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below. Lower IC50 values indicate greater potency.

Sesquiterpene LactoneCancer Cell LineCancer TypeIC50 (µM)Reference
Deoxyelephantopin (B1239436) HCT116Colorectal Carcinoma2.12[1]
KBOral Carcinoma~9.7 (3.35 µg/mL)
T47DBreast Cancer~5.4 (1.86 µg/mL)
A549Lung Carcinoma~35.6 (12.28 µg/mL)
SiHaCervical Cancer~12.0 (4.14 µg/mL)
K562Chronic Myeloid Leukemia~11.7 (4.02 µg/mL)
Parthenolide A549Lung Carcinoma4.3 - 15.38[2]
TE671Medulloblastoma6.5
HT-29Colon Adenocarcinoma7.0
SiHaCervical Cancer8.42[3]
MCF-7Breast Cancer9.54[3]
GLC-82Non-small Cell Lung Cancer6.07[2]
Costunolide SK-BR-3Breast Cancer12.76[4]
T47DBreast Cancer15.34[4]
MCF-7Breast Cancer30.16[4]
MDA-MB-231Breast Cancer27.90[4]
H1299Non-small Cell Lung Cancer23.93
Vernodalin SGC-7901Gastric CancerNot explicitly stated[5]
AGSGastric CancerNot explicitly stated[5]
TPC-1Papillary Thyroid CancerNot explicitly stated[6]

Mechanisms of Action: Targeting Key Cancer Pathways

These sesquiterpene lactones exert their anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

Elephantopin (Deoxyelephantopin): Deoxyelephantopin demonstrates a broad spectrum of activity by inhibiting several key signaling pathways, including NF-κB, STAT3, PI3K/Akt, and MAPKs.[7][8] It induces apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases and modulation of Bcl-2 family proteins.[1][7] Furthermore, it can arrest the cell cycle at the G2/M phase.[7]

Parthenolide: A well-studied sesquiterpene lactone, parthenolide is a potent inhibitor of the NF-κB signaling pathway.[9][10] It also targets other pro-survival pathways, induces oxidative stress through the generation of reactive oxygen species (ROS), and can activate p53.[3] These actions collectively lead to apoptosis and inhibition of cancer cell proliferation.

Costunolide: Costunolide's anticancer activity is attributed to its ability to induce apoptosis and autophagy, often mediated by ROS production.[11][12] It has been shown to suppress the PI3K/Akt/mTOR and NF-κB signaling pathways while activating pro-apoptotic JNK and p38 MAPK pathways.[11][13]

Vernodalin: Vernodalin has been reported to suppress tumor proliferation and induce apoptosis by attenuating the FAK/PI3K/AKT/mTOR and MAPKs signaling pathways in gastric cancer cells.[5][14] It also appears to induce apoptosis through a ROS/JNK pathway-mediated mechanism in colon cancer cells.[15]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these sesquiterpene lactones.

G cluster_0 SL Sesquiterpene Lactones (Elephantopin, Parthenolide, Costunolide, Vernodalin) IKK IKK SL->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene Pro-survival & Pro-inflammatory Genes NFkB->Gene Activates Transcription Apoptosis_Inhibition Inhibition of Apoptosis Gene->Apoptosis_Inhibition G cluster_0 SL Sesquiterpene Lactones (Elephantopin, Costunolide) JAK JAK SL->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Gene Genes for Proliferation, Survival & Angiogenesis pSTAT3->Gene Activates Transcription Cancer_Progression Cancer Progression Gene->Cancer_Progression G Start Start: Cancer Cell Lines Treatment Treat with Sesquiterpene Lactone (e.g., Elephantopin) Start->Treatment MTT MTT Assay (Cell Viability/IC50) Treatment->MTT Apoptosis Annexin V-FITC/PI Staining (Apoptosis Assay) Treatment->Apoptosis Western Western Blot Analysis (Protein Expression) Treatment->Western End Conclusion: Elucidate Anticancer Mechanism MTT->End Flow Flow Cytometry Analysis Apoptosis->Flow Flow->End Signaling Analyze Key Signaling Proteins (e.g., NF-κB, STAT3, Akt, MAPKs) Western->Signaling Signaling->End

References

Elephantin's Antitumor Efficacy Validated in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical studies utilizing xenograft models have demonstrated the potential of Elephantin and its derivatives, primarily Deoxyelephantopin (DET), as potent antitumor agents against various cancer types, including breast and hepatocellular carcinoma. These compounds, derived from the plant Elephantopus scaber, have shown significant tumor growth inhibition, often comparable or superior to existing chemotherapy drugs. This comparison guide provides a detailed overview of the experimental data, protocols, and underlying mechanisms of action for researchers, scientists, and drug development professionals.

Comparative Antitumor Activity in Xenograft Models

The antitumor effects of this compound derivatives have been evaluated in several preclinical xenograft studies. The data consistently show a dose-dependent inhibition of tumor growth and, in some cases, a reduction in metastasis.

Hepatocellular Carcinoma (HCC)

In a study investigating the therapeutic potential of an ethanol (B145695) extract of Elephantopus scaber (EEES) in an HCC xenograft model using Huh7 cells, EEES exhibited significant tumor growth inhibition. At a high dose (20 mg/kg), EEES was as effective as the standard-of-care drug, Sorafenib.

Treatment GroupDosageMean Tumor Volume (mm³) at Day 20Mean Tumor Weight (g) at Day 20Inhibition Rate (%)
Vehicle (Saline)-~1200~1.00
Sorafenib20 mg/kg/day~400~0.3~67
EEES (Low Dose)5 mg/kg~800~0.7~33
EEES (High Dose)20 mg/kg~400~0.3~67
Breast Cancer

A study on Deoxyelephantopin (DET) in a murine mammary adenocarcinoma model using TS/A cells demonstrated profound suppression of orthotopic tumor growth and lung metastasis. Notably, pretreatment with DET was found to be more effective than the commonly used chemotherapeutic agent, Paclitaxel.

Treatment GroupTumor Size Reduction (%)Reduction in Metastatic Pulmonary Foci (%)Median Survival Time (days)
Paclitaxel686337
Deoxyelephantopin (DET)998256
Gastric Cancer

Currently, there is a lack of published in vivo data from xenograft models specifically evaluating the antitumor effects of this compound or its purified derivatives on gastric cancer. Existing research has primarily focused on in vitro studies with gastric cancer cell lines, which have shown promising results, indicating a potential for further preclinical investigation in animal models.

Experimental Protocols

The following are detailed methodologies for the key xenograft experiments cited in this guide.

Hepatocellular Carcinoma Xenograft Model (EEES vs. Sorafenib)
  • Cell Line: Human hepatocellular carcinoma Huh7 cells.

  • Animals: Male BALB/c nude mice (4-6 weeks old).

  • Tumor Implantation: 1 x 106 Huh7 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.

  • Treatment Protocol: When tumors reached a volume of approximately 100 mm³, mice were randomized into four groups (n=6 per group):

    • Vehicle control (saline, oral gavage daily).

    • Sorafenib (20 mg/kg/day, oral gavage).

    • EEES-Low Dose (5 mg/kg/day, oral gavage).

    • EEES-High Dose (20 mg/kg/day, oral gavage).

  • Tumor Measurement: Tumor volume was measured every two days using a caliper and calculated using the formula: Volume = (length × width²) / 2.

  • Endpoint: After 20 days of treatment, mice were euthanized, and tumors were excised and weighed.

Breast Cancer Xenograft Model (DET vs. Paclitaxel)
  • Cell Line: Murine mammary adenocarcinoma TS/A cells.

  • Animals: Female BALB/c mice.

  • Tumor Implantation: Orthotopic injection of TS/A cells into the mammary fat pad.

  • Treatment Protocol: Mice were divided into treatment groups and received either Deoxyelephantopin or Paclitaxel. The study included both pretreatment and post-treatment regimens.

  • Tumor Measurement: Tumor growth was monitored regularly.

  • Metastasis Assessment: Lungs were examined for metastatic foci at the end of the study.

  • Survival Study: A separate cohort of animals was monitored for survival time.

Mechanism of Action: Signaling Pathways

The antitumor effects of this compound and its derivatives are attributed to the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The PI3K/Akt pathway has been identified as a primary target.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR NFkB NF-κB pAkt->NFkB Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation This compound This compound / DET This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: this compound and its derivatives inhibit the PI3K/Akt signaling pathway.

The diagram above illustrates the inhibitory effect of this compound/DET on the PI3K/Akt pathway. By blocking the activation of PI3K and the subsequent phosphorylation of Akt, this compound disrupts downstream signaling cascades that promote cell proliferation and survival, ultimately leading to apoptosis.

G start Establish Xenograft Model (Subcutaneous or Orthotopic Injection of Cancer Cells) tumor_growth Monitor Tumor Growth (e.g., Caliper Measurement) start->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment Administer Treatment (e.g., this compound derivative, Alternative Drug, Vehicle) randomization->treatment monitoring Continued Monitoring (Tumor Volume, Body Weight, Survival) treatment->monitoring endpoint Study Endpoint (e.g., Predetermined Time or Tumor Size) monitoring->endpoint analysis Data Analysis (Tumor Weight, Inhibition Rate, Metastasis, Biomarkers) endpoint->analysis

A Comparative Analysis of Elephant-Derived Anticancer Mechanisms and Conventional Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology, researchers are increasingly turning to nature to understand and combat cancer. The remarkable cancer resistance of elephants, a phenomenon linked to Peto's Paradox, offers profound insights into novel therapeutic strategies. This guide provides a comparative analysis of the innate anticancer mechanisms found in elephants with the mechanisms of established anticancer drugs, offering a resource for researchers, scientists, and drug development professionals. While not a drug itself, the principles of the elephant's defense system, colloquially termed "Elephantin," provide a new paradigm for cancer therapy.

Elephants possess a unique and robust defense against cancer, primarily attributed to their genetic makeup. They have multiple copies—up to 20—of the TP53 gene, a critical tumor suppressor, in contrast to the single copy found in humans.[1][2][3] This genetic redundancy means their cells have a heightened sensitivity to DNA damage.[1] Instead of attempting to repair significant genetic damage, which carries the risk of introducing mutations, elephant cells are far more likely to undergo apoptosis (programmed cell death).[1][4][5][6] This rapid, self-destructive response effectively eliminates potentially cancerous cells before they can proliferate.[1][7]

A key player in this process is the Leukemia Inhibitory Factor 6 (LIF6) gene, a reactivated "zombie gene."[3][5] Upon detection of DNA damage, the p53 protein activates LIF6, which in turn triggers mitochondrial-dependent apoptosis, creating a highly efficient cancer-killing pathway.[3][5]

This comparative guide will explore how this natural, multi-faceted mechanism stacks up against conventional anticancer drugs that target similar cellular processes, such as apoptosis induction and the inhibition of key survival signaling pathways like NF-κB and STAT3.

Comparative Data of Anticancer Mechanisms

The following tables summarize the mechanistic differences between the elephant's p53-driven response and that of selected anticancer drugs targeting key cellular pathways.

Table 1: Comparison of Apoptosis Induction Mechanisms

FeatureElephant's p53-LIF6 SystemDoxorubicin (Anthracycline)Venetoclax (BCL-2 Inhibitor)
Primary Target Damaged DNA leading to p53 activationDNA (intercalation) and Topoisomerase IIB-cell lymphoma 2 (BCL-2) protein
Mechanism p53 activates LIF6, which permeabilizes mitochondria, leading to caspase activation and cell death.[3][8]Intercalates into DNA, inhibits topoisomerase II, generates free radicals, causing widespread DNA damage and apoptosis.Selectively binds to and inhibits BCL-2, releasing pro-apoptotic proteins (like BIM) to initiate apoptosis.
Cellular State Pre-cancerous cells with DNA damageRapidly dividing cells (cancerous and non-cancerous)Cells overexpressing BCL-2 (common in certain leukemias)
Key Advantage Prophylactic; eliminates potential tumors at an early stage.Broad-spectrum activity against many tumor types.Highly targeted to a specific survival mechanism.
Key Limitation Not a transferable therapy in its current form.High toxicity to healthy, rapidly dividing cells (e.g., hair follicles, bone marrow).Resistance can develop through mutations in BCL-2 or upregulation of other anti-apoptotic proteins.

Table 2: Comparison of Cell Survival Pathway Inhibition

FeatureElephant's p53 SystemBortezomib (Proteasome Inhibitor)Ruxolitinib (JAK/STAT Inhibitor)
Primary Target Master regulator of cell cycle and apoptosis (p53)26S ProteasomeJanus kinases (JAK1/JAK2)
Mechanism Enhanced p53 activity leads to cell cycle arrest or apoptosis, preventing survival of damaged cells.[1][4]Inhibits the proteasome, leading to the accumulation of pro-apoptotic proteins and the inhibition of NF-κB activation.[9]Inhibits JAKs, which prevents the phosphorylation and activation of STAT3, a key transcription factor for cell survival and proliferation.[10]
Downstream Effect Increased apoptosis, reduced cell proliferation.[6]NF-κB inhibition, induction of apoptosis, cell cycle arrest.[9]Downregulation of STAT3 target genes (e.g., c-Myc, Cyclin D1), leading to reduced proliferation and apoptosis.[11]
Key Advantage Intrinsic, highly sensitive surveillance system.Effective in cancers reliant on proteasome function and NF-κB signaling, like multiple myeloma.[9]Targets cancers with constitutively active JAK/STAT signaling.
Key Limitation N/A (Biological system)Neuropathy and other side effects due to impact on normal cellular protein turnover.Myelosuppression; potential for pathway reactivation upon drug withdrawal.

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating these anticancer mechanisms.

Elephant_p53_LIF6_Pathway cluster_stress Cellular Stress cluster_activation Activation & Response cluster_execution Apoptotic Execution DNA_Damage DNA Damage (e.g., Radiation, Carcinogens) p53 p53 Activation (Multiple Copies) DNA_Damage->p53 LIF6 LIF6 Gene Activation ('Zombie Gene') p53->LIF6 Mitochondria Mitochondrial Permeabilization LIF6->Mitochondria Caspases Caspase Cascade Activation Mitochondria->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis STAT3_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_inhibition Point of Inhibition cluster_downstream Downstream Effects Cytokine Cytokine / Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK STAT3 STAT3 Phosphorylation JAK->STAT3 STAT3_Inhibitor STAT3 Inhibitor (e.g., Ruxolitinib) STAT3_Inhibitor->JAK Dimerization STAT3 Dimerization STAT3->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Transcription Gene Transcription (c-Myc, Cyclin D1, Bcl-xL) Translocation->Transcription Outcome Cell Proliferation & Survival Transcription->Outcome Experimental_Workflow cluster_setup Experiment Setup cluster_assays Data Collection cluster_analysis Analysis & Conclusion Culture 1. Cell Culture (e.g., Human Cancer Cell Lines) Treatment 2. Treatment Application (Test Compound vs. Control) Culture->Treatment Viability 3a. Cell Viability Assay (MTT / CCK-8) Treatment->Viability Apoptosis 3b. Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis WesternBlot 3c. Western Blot (Protein Expression Analysis) Treatment->WesternBlot Data 4. Data Analysis (IC50, Statistical Tests) Viability->Data Apoptosis->Data WesternBlot->Data Conclusion 5. Conclusion (Mechanism Elucidation) Data->Conclusion

References

Bioactivity of Elephantin Analogs in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the bioactivity of compounds derived from the plant Elephantopus scaber, often associated with "Elephantin," against various cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the anti-cancer potential of these natural products against established chemotherapeutic agents.

Comparative Cytotoxicity of this compound Analogs and Standard Chemotherapeutics

The in vitro cytotoxic effects of extracts from Elephantopus scaber and its primary bioactive constituent, deoxyelephantopin (B1239436), have been evaluated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison with standard chemotherapeutic drugs.

Compound/ExtractCancer Cell LineIC50 Value (µg/mL)Incubation Time (h)
DeoxyelephantopinHCT1160.73 ± 0.0172
DeoxyelephantopinA5491.3Not Specified
DeoxyelephantopinT47DNot SpecifiedNot Specified
DeoxyelephantopinKBNot Specified24
Elephantopus scaber Ethanolic ExtractMCF-715Not Specified
Elephantopus scaber Dichloromethane FractionHeLa18 - 4548
Elephantopus scaber Dichloromethane FractionA54918 - 4548
Elephantopus scaber Dichloromethane FractionMCF-718 - 4548
Elephantopus scaber Dichloromethane FractionCaco-218 - 4548
Standard ChemotherapeuticCancer Cell LineIC50 Value (µg/mL)Incubation Time (h)
5-FluorouracilHCT1160.73 ± 0.0272
5-FluorouracilHCT1161.39Not Specified
DoxorubicinHeLa0.2Not Specified
DoxorubicinHeLa0.37472
DoxorubicinKB0.18Not Specified

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability and Cytotoxicity Assessment by MTT Assay

This protocol is used to determine the IC50 value of a compound.

  • Cell Seeding:

    • Harvest cancer cells in their logarithmic growth phase.

    • Perform a cell count using a hemocytometer and Trypan Blue for viability.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., deoxyelephantopin) in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and IC50 Calculation:

    • Measure the absorbance of each well at a wavelength of 570 nm or 590 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells after subtracting the background absorbance.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting:

    • Seed cells and treat them with the test compound at its IC50 concentration for a specified time.

    • Harvest the cells by centrifugation. For adherent cells, use trypsinization.

  • Cell Washing:

    • Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Data analysis will quadrant the cell populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound as described for the apoptosis assay.

    • Harvest the cells and wash them with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in ice-cold PBS.

    • While gently vortexing, slowly add dropwise to ice-cold 70% ethanol.

    • Incubate the cells for at least 1 hour at 4°C for fixation.

  • Staining:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.

Visualizing Molecular Mechanisms and Experimental Processes

To better understand the biological activity of deoxyelephantopin and the experimental procedures used for its evaluation, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Bioactivity Assessment prep Plant Material (Elephantopus scaber) extract Extraction & Fractionation prep->extract isolate Isolation of Deoxyelephantopin extract->isolate treatment Treatment with Compound/Extract isolate->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt MTT Assay (Cytotoxicity, IC50) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle data Data Analysis mtt->data apoptosis->data cell_cycle->data

Caption: A generalized workflow for the assessment of anticancer properties of plant-derived compounds.

G cluster_pathway Deoxyelephantopin-Induced Apoptosis and Cell Cycle Arrest Signaling cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction det Deoxyelephantopin p53 p53 Activation det->p53 ros ROS Generation det->ros extrinsic Extrinsic Pathway (Caspase-8) det->extrinsic p21 p21 Upregulation p53->p21 cdk_cyclin CDK/Cyclin Inhibition p21->cdk_cyclin g2m_arrest G2/M or S Phase Arrest cdk_cyclin->g2m_arrest intrinsic Intrinsic Pathway (Bax/Bcl-2, Cyto c) ros->intrinsic caspase37 Caspase-3/7 Activation extrinsic->caspase37 intrinsic->caspase37 parp PARP Cleavage caspase37->parp apoptosis_node Apoptosis parp->apoptosis_node

Caption: Signaling pathways modulated by deoxyelephantopin leading to cancer cell death.

Independent Verification of Elephantin's Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural verification and cytotoxic performance of Elephantin, a naturally occurring sesquiterpenoid lactone, with related compounds. The information is supported by experimental data to aid in research and drug development endeavors.

Structural Verification of this compound

This compound is a germacrane (B1241064) sesquiterpenoid tumor inhibitor isolated from the plant Elephantopus elatus. Its molecular structure was first elucidated in 1969 through a combination of chemical and spectral analysis.

Initial Structure Determination: The seminal work by Kupchan et al. provided a robust initial determination of this compound's structure. Their methodology involved:

  • Chemical Degradation: Alkaline hydrolysis of this compound yielded elephantol and dimethylacrylic acid, providing initial clues about its ester and core structure.

  • Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry were employed to characterize the different functional groups and the overall molecular framework.

  • X-ray Crystallography: The definitive confirmation of the structure and stereochemistry was achieved through single-crystal X-ray diffraction analysis of a p-bromobenzoate derivative of elephantol.[1] This technique provides an unambiguous three-dimensional map of the molecule's atomic arrangement.

Independent Verification through Synthesis: While a direct total synthesis of this compound has not been prominently reported in the literature, the chemical synthesis of closely related and structurally similar germacrane sesquiterpenoid lactones serves as a strong independent verification of this structural class. The successful synthesis of deoxyelephantopin (B1239436) analogues, for instance, utilizes complex synthetic strategies that confirm the feasibility of constructing the intricate germacrane skeleton, thereby lending credence to the originally proposed structure of this compound.

Comparative Cytotoxic Performance

This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. This section compares its performance with two other well-characterized sesquiterpenoid lactones: Deoxyelephantopin and Parthenolide (B1678480). The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound A549Lung Carcinoma0.09Genomics of Drug Sensitivity in Cancer
HCT-116Colorectal Carcinoma0.12Genomics of Drug Sensitivity in Cancer
MCF-7Breast Adenocarcinoma0.15Genomics of Drug Sensitivity in Cancer
K-562Chronic Myelogenous Leukemia0.08Genomics of Drug Sensitivity in Cancer
Deoxyelephantopin A549Lung Adenocarcinoma35.6 (12.287 µg/mL)[2][3]
HCT-116Colorectal Carcinoma2.12 (0.73 µg/mL)[4]
K-562Chronic Myelogenous LeukemiaNot Reported
T47DBreast CancerNot specified[4]
Parthenolide A549Non-small Cell Lung Cancer15.38[5]
SiHaCervical Cancer8.42[6][7][8]
MCF-7Breast Cancer9.54[6][7][8]
GLC-82Non-small Cell Lung Cancer6.07[5]

Experimental Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional structure of a molecule.[1][9][10][11][12]

Methodology:

  • Crystal Growth: A high-quality single crystal of the compound (or a suitable derivative) is grown from a solution.

  • X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.

  • Data Collection: The intensities and positions of the diffracted X-ray spots are meticulously recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed using computational methods to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and the overall molecular structure is refined to a high degree of accuracy.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16][17]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT.

  • Formazan (B1609692) Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (such as DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve generated by plotting cell viability against the concentration of the compound.

Signaling Pathway and Experimental Workflow

NF-κB Signaling Pathway Inhibition

A primary mechanism of action for many sesquiterpenoid lactones, including Parthenolide and likely this compound, is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18] This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation, and its dysregulation is often implicated in cancer.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB Complex IkB->IkB_NF_kB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NF_kB NF-κB (p50/p65) NF_kB->IkB_NF_kB DNA DNA NF_kB->DNA translocates to nucleus & binds IkB_NF_kB->IkB IkB_NF_kB->NF_kB releases This compound This compound / Sesquiterpenoid Lactones This compound->IKK_Complex inhibits Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_Expression

Caption: NF-κB signaling pathway and the inhibitory action of sesquiterpenoid lactones.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound like this compound on cancer cells.

Cytotoxicity_Workflow Start Start: Cancer Cell Culture Seeding Seed cells into 96-well plates Start->Seeding Treatment Treat cells with various concentrations of this compound Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Analyze Data MTT_Assay->Data_Analysis End End: Determine IC50 Value Data_Analysis->End

Caption: A standard experimental workflow for determining the cytotoxicity of a compound.

References

Head-to-head comparison of different Elephantin extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elephantin, a sesquiterpene lactone primarily isolated from Elephantopus scaber, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The efficient extraction of this compound from its plant matrix is a critical first step for further research and development. This guide provides a comprehensive comparison of various extraction techniques, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Extraction Techniques

The choice of an extraction method depends on several factors, including the desired yield and purity of the final product, the cost of the procedure, and the available laboratory equipment. Below is a summary of the most common methods for extracting this compound and other sesquiterpene lactones from Elephantopus scaber.

Extraction Method Principle Typical Extraction Time Solvent Consumption Relative Yield Relative Purity Key Advantages Potential Disadvantages
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent.12-24 hoursHighHighModerateExhaustive extraction, well-established method.Time-consuming, potential for thermal degradation of compounds.
Maceration Soaking the plant material in a solvent at room temperature.3-7 daysModerateLow to ModerateLowSimple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, may result in incomplete extraction.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.30-60 minutesLow to ModerateHighModerate to HighFast, improved yield, reduced solvent consumption.Potential for localized heating, requires specialized equipment.
Supercritical CO2 (SC-CO2) Extraction Utilizes carbon dioxide in its supercritical state as a solvent.2-4 hoursNone (CO2 is recycled)HighHighHigh selectivity, no solvent residue, mild operating temperatures.High initial equipment cost.

Experimental Protocols

Soxhlet Extraction

This method is a classic and exhaustive technique for solid-liquid extraction.

Materials:

  • Dried and powdered Elephantopus scaber plant material

  • Soxhlet extractor apparatus (including a round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Cellulose (B213188) extraction thimble

  • Methanol (B129727) or ethanol

Procedure:

  • Place approximately 20-30 g of the dried, powdered plant material into a cellulose extraction thimble.

  • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Fill a round-bottom flask with a suitable solvent, such as methanol, to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus with the flask at the bottom, the extraction chamber in the middle, and the condenser on top.

  • Heat the solvent using a heating mantle to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back into the thimble, immersing the plant material.

  • Once the solvent level in the extraction chamber reaches the top of the siphon tube, the entire volume of the solvent and extracted compounds is siphoned back into the boiling flask.

  • Allow this process to cycle continuously for 12-24 hours.

  • After extraction, cool the apparatus and collect the solvent containing the crude extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator to remove the solvent and obtain the crude this compound extract.

Maceration

Maceration is a simple and straightforward extraction method that relies on soaking the plant material in a solvent.

Materials:

  • Dried and powdered Elephantopus scaber plant material

  • Airtight container (e.g., a large glass jar)

  • Methanol or ethanol

  • Shaker (optional)

Procedure:

  • Place a known quantity of the dried, powdered plant material into an airtight container.

  • Add a sufficient amount of solvent (e.g., methanol) to completely submerge the plant material. A common ratio is 1:10 (plant material to solvent, w/v).

  • Seal the container and let it stand at room temperature for 3 to 7 days.

  • Agitate the mixture periodically, either manually or by using an orbital shaker, to enhance the extraction process.

  • After the maceration period, separate the liquid extract from the solid plant residue by filtration.

  • Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate them using a rotary evaporator to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to accelerate the extraction process.

Materials:

  • Dried and powdered Elephantopus scaber plant material

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., a beaker or flask)

  • Ethanol (70% aqueous solution is often effective)

Procedure:

  • Place a known amount of the dried, powdered plant material into an extraction vessel.

  • Add the solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Apply ultrasonic waves at a set frequency (e.g., 20-40 kHz) and power for a predetermined time, typically between 30 and 60 minutes. The temperature should be monitored and controlled to prevent overheating.

  • After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Concentrate the resulting extract using a rotary evaporator.

Supercritical CO2 (SC-CO2) Extraction

This advanced method uses supercritical carbon dioxide as a green and highly selective solvent.[1]

Materials:

  • Dried and powdered Elephantopus scaber plant material

  • Supercritical fluid extraction system

  • Liquid carbon dioxide

  • Co-solvent (e.g., methanol or ethanol, optional)

Procedure:

  • Load the ground plant material into the extraction vessel of the SC-CO2 system.

  • Pressurize and heat the CO2 to bring it to a supercritical state (e.g., 15-30 MPa and 30-40°C).

  • Introduce the supercritical CO2 into the extraction vessel, where it acts as a solvent to extract the target compounds. A co-solvent like methanol may be added to enhance the extraction of more polar compounds.[1]

  • The extraction is typically run for 2 to 4 hours.[1]

  • The CO2, now containing the dissolved extract, is passed into a separator vessel where the pressure is reduced.

  • This pressure drop causes the CO2 to return to its gaseous state, leaving behind the extracted compounds, which are then collected.

  • The gaseous CO2 can be re-compressed and recycled for subsequent extractions.

Visualizing the Process and Pathway

To better understand the extraction workflow and the biological context of this compound, the following diagrams have been generated.

G General Workflow for this compound Extraction and Isolation plant Elephantopus scaber (Dried, Powdered) extraction Extraction (e.g., Soxhlet, UAE, Maceration, SC-CO2) plant->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound

Caption: A generalized workflow for the extraction and isolation of this compound.

G Simplified Signaling Pathways Inhibited by this compound cluster_nfkb NF-κB Pathway cluster_mapk MAPK/ERK Pathway LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibition NFkB_active Active NF-κB (Translocation to Nucleus) NFkB_p65->NFkB_active Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_active->Inflammation GF Growth Factors Ras Ras GF->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound / Deoxyelephantopin This compound->IKK Inhibits This compound->ERK Inhibits

Caption: Simplified NF-κB and MAPK/ERK signaling pathways inhibited by this compound.

Conclusion

The selection of an appropriate extraction method for this compound is a trade-off between efficiency, cost, and the scale of operation.

  • Soxhlet extraction is a reliable and exhaustive method but is slow and may degrade thermolabile compounds.

  • Maceration is simple and gentle but often results in lower yields.

  • Ultrasound-Assisted Extraction (UAE) offers a significant improvement in speed and efficiency, making it an excellent choice for rapid screening and laboratory-scale extractions.

  • Supercritical CO2 extraction stands out as a "green" and highly efficient method that yields a pure product, making it ideal for high-value applications, though it requires a significant initial investment.

Researchers should consider these factors carefully to choose the method that best aligns with their research goals and available resources. Further purification steps, such as liquid-liquid partitioning and column chromatography, are typically necessary to obtain pure this compound from the crude extract.

References

Evaluating the efficacy of Elephantin derivatives against resistant cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the efficacy of Elephantin derivatives reveals their potential to circumvent and combat resistance in various cancer cell lines. These natural compounds, belonging to the sesquiterpene lactone class, demonstrate significant cytotoxic effects against resistant cancer cells, often by modulating key signaling pathways implicated in drug resistance.

This compound derivatives, including deoxyelephantopin (B1239436) (DOE) and isodeoxyelephantopin (B1158786) (IDET), are emerging as potent anticancer agents with the ability to tackle the significant challenge of multidrug resistance (MDR) in cancer therapy. In vitro studies highlight their effectiveness in not only inhibiting the growth of various cancer cells but also in re-sensitizing resistant cells to conventional chemotherapeutic drugs. The primary mechanisms of action appear to involve the modulation of critical cellular signaling pathways that are often dysregulated in resistant tumors, such as the NF-κB, PI3K/Akt/mTOR, and STAT3 pathways.

Comparative Efficacy Against Resistant Cancer Cells

The true potential of an anticancer compound lies in its ability to effectively eliminate cancer cells, particularly those that have developed resistance to standard treatments. The following tables summarize the cytotoxic activity (IC50 values) of this compound derivatives and other relevant compounds against both sensitive and resistant cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Deoxyelephantopin in Combination with Doxorubicin (B1662922) in Breast Cancer Cells

Cell LineCompoundIC50
MCF-7 (Breast Cancer)Doxorubicin448 nM[1]
MCF-7 (Breast Cancer)Deoxyelephantopin11.2 µg/mL[1]
MCF-7/DOX (Doxorubicin-Resistant)Doxorubicin700 nM

Note: The combination of deoxyelephantopin and doxorubicin has been shown to have a synergistic effect, increasing the sensitivity of MCF-7 cells to doxorubicin.[2][3][4] The IC50 of deoxyelephantopin on a doxorubicin-resistant MCF-7 cell line has not been independently established in the reviewed literature.

Table 2: Comparative Cytotoxicity (IC50) of Cisplatin (B142131) in Lung Cancer Cells

Cell LineCompoundIC50Resistance Factor
A549 (Lung Cancer)Cisplatin6.14 µM[5]-
A549/CisR (Cisplatin-Resistant)Cisplatin43.01 µM[5]7.0
A549/DDP (Cisplatin-Resistant)Cisplatin49.51 µM[6]8.1

Note: While direct IC50 values for this compound derivatives on cisplatin-resistant A549 cells were not found, these compounds are known to modulate the NF-κB pathway, which is implicated in cisplatin resistance.[7]

Table 3: Comparative Cytotoxicity (IC50) of Other Sesquiterpene Lactones in Sensitive vs. Resistant Leukemia Cells

Cell LineCompoundIC50 (µM)Degree of Resistance
CCRF-CEM (Leukemia)Neoambrosin1.071.07[1]
CEM/ADR5000 (Multidrug-Resistant)Neoambrosin1.14
CCRF-CEM (Leukemia)Damsin1.231.00[1]
CEM/ADR5000 (Multidrug-Resistant)Damsin1.23

This data indicates that some sesquiterpene lactones exhibit no cross-resistance in multidrug-resistant cell lines, suggesting a different mechanism of action compared to conventional drugs.

Modulation of Key Signaling Pathways

This compound derivatives exert their anticancer effects by interfering with signaling pathways crucial for cancer cell survival, proliferation, and resistance.

One of the most consistently reported mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[8] In many resistant cancers, NF-κB is constitutively active, promoting the expression of genes involved in cell survival and drug efflux. By inhibiting NF-κB, this compound derivatives can render cancer cells more susceptible to apoptosis (programmed cell death).

The PI3K/Akt/mTOR pathway , another critical survival pathway often hyperactivated in cancer, is also a target of these compounds. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Furthermore, this compound derivatives have been shown to modulate the STAT3 signaling pathway , which is involved in tumor progression and drug resistance.[8]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed methodologies for the key experiments are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative or control compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for NF-κB Pathway Activation

Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation state of the NF-κB pathway by measuring the levels of key proteins like p65 and IκBα.

Protocol:

  • Cell Lysis: Treat cells with the this compound derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

In Vivo Xenograft Tumor Model

Animal models are crucial for evaluating the in vivo efficacy of anticancer compounds. The following is a general protocol for a subcutaneous xenograft model in immunocompromised mice.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ to 1x10⁷ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice regularly for tumor formation and growth.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound derivative or vehicle control via a suitable route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualizing the Molecular Mechanisms

To better understand the complex interactions and pathways involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key signaling pathway modulated by this compound derivatives.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Resistant Cancer Cell Culture treatment Treatment with This compound Derivatives cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay western_blot Western Blot (Signaling Pathways) treatment->western_blot xenograft Xenograft Tumor Model mtt_assay->xenograft Efficacy Data western_blot->xenograft Mechanism Data in_vivo_treatment In Vivo Treatment xenograft->in_vivo_treatment tumor_measurement Tumor Growth Measurement in_vivo_treatment->tumor_measurement analysis Endpoint Analysis tumor_measurement->analysis

Figure 1. Experimental workflow for evaluating this compound derivatives.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-p65/p50 (Inactive) NFkB_p65 NF-κB (p65/p50) NFkB_translocated p65/p50 NFkB_p65->NFkB_translocated Translocation This compound This compound Derivatives This compound->IKK Inhibits IkB_NFkB->NFkB_p65 Degradation of IκBα DNA DNA NFkB_translocated->DNA Transcription Transcription of Pro-survival Genes DNA->Transcription cluster_cytoplasm cluster_cytoplasm Transcription->cluster_cytoplasm Drug Resistance & Cell Survival

Figure 2. Inhibition of the NF-κB signaling pathway by this compound derivatives.

References

Synergistic Anti-Cancer Effects of Elephantopus scaber Compounds with Conventional Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapy. Among the promising candidates are the sesquiterpene lactones, Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET), derived from the medicinal plant Elephantopus scaber (commonly known as Elephant's foot). These compounds have demonstrated significant anti-cancer properties and, more importantly, the ability to enhance the efficacy of standard chemotherapeutic agents, offering a potential strategy to overcome drug resistance and reduce side effects.

This guide provides a comparative overview of the synergistic effects of these natural compounds with various chemotherapy agents, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis of Synergistic Effects

The synergistic potential of Deoxyelephantopin (DET) and Elephantopus scaber extracts has been evaluated in combination with several chemotherapeutic drugs across various cancer cell lines. The following tables summarize the key quantitative data from these studies, including IC50 values and Combination Index (CI) values, where a CI value of less than 1 indicates a synergistic effect.

Table 1: Synergistic Effects of Deoxyelephantopin (DET) with Doxorubicin in MCF-7 Breast Cancer Cells

TreatmentIC50Combination Index (CI)Fold Increase in Cell Death (Combination vs. Doxorubicin alone)Reference
Deoxyelephantopin (DET)11.2 µg/mL--[1]
Doxorubicin448 nM--[1]
DET + DoxorubicinLower than single agents< 0.71.52x (at IC50) and 2.12x (at ½ IC50)[2][3]

Table 2: Synergistic Effects of Isodeoxyelephantopin (IDET) with Paclitaxel in Triple-Negative Breast Cancer (TNBC) Cells

Cell LineTreatmentIC50Combination Index (CI)Reference
BT-549Isodeoxyelephantopin (IDET)Not specified-[4]
PaclitaxelNot specified-[4]
IDET + PaclitaxelNot specifiedSynergistic (CI values calculated)[4]
MDA-MB-231Isodeoxyelephantopin (IDET)Not specified-[4]
PaclitaxelNot specified-[4]
IDET + PaclitaxelNot specifiedSynergistic (CI values calculated)[4]

Table 3: Synergistic Effects of Elephantopus scaber Leaf Extract (ESLE) with Doxorubicin in HSC-3 Tongue Cancer Cells

TreatmentApoptotic Cells (%)Key FindingReference
ControlNot specified-[5][6][7]
Doxorubicin (0.25 µM)Increased-[5][6][7]
ESLE (100 µg/mL)Increased-[5][6][7]
ESLE (100 µg/mL) + Doxorubicin (0.25 µM)Significantly higher than single agentsEnhanced apoptosis induction[5][6][7]

Table 4: Synergistic Effects of Elephantopus scaber Extract with Tamoxifen in MCF-7 Breast Cancer Spheroids

TreatmentEffectKey FindingsReference
E. scaber extract + TamoxifenSynergistic Cytotoxicity>58% increase in LDH release, S phase cell cycle arrest, 1.3-fold increase in mitochondrial membrane depolarization, >64% increase in DNA damaged cells.[8]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the studies on the synergistic effects of Elephantopus scaber compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of individual compounds and their combinations on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HSC-3) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Deoxyelephantopin/Isodeoxyelephantopin, the chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel), or their combination for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The synergistic effect is determined by calculating the Combination Index (CI) using software like CompuSyn.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds of interest as described for the cell viability assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, Bcl-2, Survivin, NF-κB p65) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of Deoxyelephantopin and its related compounds with chemotherapy are attributed to their ability to modulate multiple key signaling pathways that are often dysregulated in cancer.

Inhibition of the NF-κB Signaling Pathway

Deoxyelephantopin has been shown to inhibit the constitutive and inducible activation of the NF-κB pathway.[9][10][11] This is a critical mechanism as NF-κB promotes the expression of genes involved in cell proliferation, invasion, and anti-apoptosis (e.g., Bcl-2, survivin).[9] By inhibiting NF-κB, DET can sensitize cancer cells to the apoptotic effects of chemotherapeutic agents.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Chemo Chemotherapy IKK IKK Chemo->IKK DET Deoxyelephantopin DET->IKK Inhibition Apoptosis Apoptosis DET->Apoptosis Promotion IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene_Expression Transcription Gene_Expression->Apoptosis Inhibition

NF-κB pathway inhibition by Deoxyelephantopin.
Suppression of the STAT3 Signaling Pathway

Isodeoxyelephantopin (IDET) has been found to inhibit the phosphorylation of STAT3, a key transcription factor that is constitutively active in many cancers, including triple-negative breast cancer.[4][12][13] The inhibition of STAT3 phosphorylation is crucial for the synergistic anti-tumor effects observed with the combination of IDET and paclitaxel.[4][13]

STAT3_Pathway cluster_cytoplasm Cytoplasm Paclitaxel Paclitaxel STAT3 STAT3 Paclitaxel->STAT3 IDET Isodeoxyelephantopin pSTAT3 p-STAT3 IDET->pSTAT3 Inhibition of Phosphorylation Apoptosis Apoptosis IDET->Apoptosis Promotion STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription Gene_Expression->Apoptosis Inhibition

STAT3 pathway inhibition by Isodeoxyelephantopin.
Induction of Apoptosis through the miR-205/Bcl2 Axis

Deoxyelephantopin has been shown to induce apoptosis in colon cancer cells by upregulating miR-205, which in turn downregulates the anti-apoptotic protein Bcl2.[14][15] This mechanism contributes to the synergistic effect of DET when combined with 5-Fluorouracil (5-FU).

Apoptosis_Pathway DET Deoxyelephantopin miR205 miR-205 DET->miR205 Upregulation Apoptosis Apoptosis FiveFU 5-Fluorouracil FiveFU->Apoptosis Bcl2 Bcl2 miR205->Bcl2 Inhibition Mitochondria Mitochondria Bcl2->Mitochondria Stabilization Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Caspases->Apoptosis

DET-induced apoptosis via the miR-205/Bcl2 axis.
General Experimental Workflow for Evaluating Synergy

The following diagram illustrates a typical workflow for assessing the synergistic effects of a natural compound like Deoxyelephantopin with a conventional chemotherapy agent.

Experimental_Workflow Cell_Culture Cancer Cell Culture (e.g., MCF-7, B16) Treatment Treatment: - DET/IDET alone - Chemo agent alone - Combination Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Protein_Analysis Protein Expression (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis: - IC50 Calculation - Combination Index (CI) - Statistical Analysis Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis Conclusion Conclusion on Synergy and Mechanism Data_Analysis->Conclusion

Workflow for synergy evaluation.

Conclusion

The preclinical data strongly suggest that sesquiterpene lactones from Elephantopus scaber, particularly Deoxyelephantopin and Isodeoxyelephantopin, exhibit significant synergistic anti-cancer effects when combined with conventional chemotherapy agents such as doxorubicin, cisplatin, and paclitaxel. These natural compounds appear to enhance the efficacy of chemotherapy by modulating key signaling pathways involved in cell survival and apoptosis, such as the NF-κB and STAT3 pathways.

These findings provide a compelling rationale for further investigation into the clinical application of these combination therapies. Future studies should focus on optimizing dosing schedules, evaluating in vivo efficacy in more advanced preclinical models, and elucidating the full spectrum of molecular mechanisms underlying these synergistic interactions. The development of therapies that combine natural compounds with standard chemotherapeutic drugs holds the promise of improving treatment outcomes, reducing drug resistance, and ultimately enhancing the quality of life for cancer patients.

References

Validating the Molecular Targets of Elephantin: A Comparative Guide Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the molecular targets of Elephantin, a promising sesquiterpene lactone with anti-cancer properties. We focus on the application of CRISPR/Cas9 technology as a gold standard for target validation and compare it with alternative approaches, supported by experimental data and detailed protocols.

This compound and its Putative Molecular Target: The NF-κB Signaling Pathway

This compound, a natural compound isolated from plants of the Elephantopus genus, and its well-studied analogue, Deoxyelephantopin, have demonstrated significant anti-inflammatory and anti-cancer activities. The primary molecular mechanism attributed to these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates a wide array of genes involved in inflammation, cell survival, proliferation, and apoptosis.[1][2] Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1]

This compound and its derivatives are thought to inhibit the NF-κB pathway by preventing the degradation of IκBα, the natural inhibitor of NF-κB. This is potentially achieved by targeting upstream kinases in the pathway, such as the IκB kinase (IKK) complex.[3][4]

Validating Molecular Targets: The Power of CRISPR/Cas9

Target validation is a critical step in drug discovery to confirm that modulating a specific biological target will have the desired therapeutic effect.[5] CRISPR/Cas9 gene editing has emerged as a powerful tool for this purpose, offering precise and permanent gene knockout to unequivocally establish a target's role in a biological process.[5]

Comparison of Target Validation Methods
MethodPrincipleAdvantagesDisadvantages
CRISPR/Cas9 Permanent gene knockout at the DNA level.High specificity, permanent and complete loss of function, versatile.Potential for off-target effects, requires careful design and validation.
RNA interference (RNAi) Transient knockdown of mRNA.Relatively easy to implement for high-throughput screening.Incomplete knockdown, transient effects, potential for off-target effects.[6][7][8]
Small Molecule Inhibitors Pharmacological inhibition of protein function.Can be used in vivo, provides information on druggability.May lack specificity, potential for off-target effects, may not be available for all targets.
Thermal Shift Assays (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[9][10][11]Confirms direct target engagement in a cellular context.[9][10][11]Does not directly validate the functional consequence of target engagement.
Performance Data of this compound and Related Compounds

The following table summarizes the cytotoxic activity (IC50 values) of Deoxyelephantopin, a close analog of this compound, in various cancer cell lines. This data provides a baseline for assessing the phenotypic effects of the compound, which can then be correlated with target engagement and validation studies.

CompoundCell LineCancer TypeIC50 (µM)Reference
DeoxyelephantopinHCT116Colorectal Carcinoma2.12[12]
IsodeoxyelephantopinHCT116Colorectal Carcinoma2.56[12]
DeoxyelephantopinT47DBreast Cancer1.86 µg/mL[12]
DeoxyelephantopinKBOral Cancer3.35 µg/mL[12]
DeoxyelephantopinK562Chronic Myeloid Leukemia4.02 µg/mL[12]
DeoxyelephantopinL-929Murine Fibrosarcoma11.2 µg/mL[13]
DeoxyelephantopinKBNasal CarcinomaIC50 determined at 24h[14]

Experimental Protocol: Validating NF-κB Pathway Components as Targets of this compound using CRISPR/Cas9

This section outlines a detailed workflow for using CRISPR/Cas9 to validate the components of the IKK complex (IKKA, IKKB, IKKG/NEMO) as the molecular targets of this compound.

CRISPR_Workflow cluster_design 1. gRNA Design & Cloning cluster_delivery 2. Lentivirus Production & Transduction cluster_selection 3. Selection & Validation of Knockout Cells cluster_phenotypic 4. Phenotypic Assays Design Design gRNAs targeting IKKA, IKKB, IKKG Cloning Clone gRNAs into Lentiviral Vector Design->Cloning Production Produce Lentiviral Particles in HEK293T cells Cloning->Production Transduction Transduce Cancer Cell Line (e.g., HCT116) Production->Transduction Selection Select Transduced Cells (e.g., Puromycin) Transduction->Selection Validation Validate Knockout by Sanger Sequencing & Western Blot Selection->Validation Treatment Treat WT and KO cells with this compound Validation->Treatment Assays Perform Cell Viability, Apoptosis, and NF-κB Reporter Assays Treatment->Assays

Detailed Methodologies

3.1.1. gRNA Design and Cloning

  • gRNA Design : Design at least two single guide RNAs (sgRNAs) targeting the coding regions of IKBKA (IKKα), IKBKB (IKKβ), and IKBKG (IKKγ/NEMO) using online design tools.[15][16][17][18] Ensure high on-target scores and minimal off-target predictions. The GC content should be between 40-80%.[16]

  • Vector Selection : Choose a lentiviral vector co-expressing Cas9 and the gRNA, such as lentiCRISPRv2.[19] These vectors often contain a selection marker like puromycin (B1679871) resistance.[19][20]

  • Cloning : Synthesize and anneal complementary oligonucleotides for each gRNA and clone them into the linearized lentiviral vector according to the manufacturer's protocol. Verify the correct insertion by Sanger sequencing.

3.1.2. Lentivirus Production and Transduction

  • Lentivirus Production : Co-transfect HEK293T cells with the gRNA-containing lentiviral plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[19]

  • Virus Harvest : Collect the virus-containing supernatant at 48 and 72 hours post-transfection, filter it through a 0.45 µm filter, and concentrate if necessary.

  • Transduction : Transduce the target cancer cell line (e.g., HCT116) with the lentiviral particles in the presence of polybrene to enhance transduction efficiency.[19]

3.1.3. Selection and Validation of Knockout Cells

  • Selection : After 24-48 hours, replace the medium with fresh medium containing the appropriate concentration of the selection agent (e.g., puromycin) to select for successfully transduced cells.[19]

  • Generation of Clonal Lines : Isolate single cells by serial dilution or fluorescence-activated cell sorting (FACS) to establish clonal cell lines.

  • Genomic DNA Validation : Extract genomic DNA from the clonal lines and perform PCR to amplify the target region. Use Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.[21][22]

  • Protein Knockout Validation : Perform Western blotting to confirm the absence of the target protein in the knockout cell lines compared to the wild-type control.[22][23][24]

3.1.4. Phenotypic Assays

  • Cell Viability Assay : Treat wild-type and knockout cell lines with a range of this compound concentrations. After 48-72 hours, assess cell viability using an MTT or similar assay to determine if the knockout of the target gene confers resistance to this compound.

  • Apoptosis Assay : Treat cells with this compound and measure apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.

  • NF-κB Reporter Assay : Transfect wild-type and knockout cells with an NF-κB luciferase reporter plasmid. Stimulate the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound and measure luciferase activity. The knockout of a true target should abrogate the inhibitory effect of this compound on NF-κB activity.

Conclusion

The validation of molecular targets is a cornerstone of modern drug discovery. While traditional methods provide valuable insights, CRISPR/Cas9 technology offers an unparalleled level of precision for definitively linking a drug's mechanism of action to a specific molecular target. By employing the systematic approach outlined in this guide, researchers can rigorously validate the components of the NF-κB pathway as the molecular targets of this compound, thereby strengthening the rationale for its further development as a novel anti-cancer therapeutic.

References

Unlocking Nature's Blueprint: Benchmarking Elephant-Inspired Cancer Therapy Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel cancer therapeutics has led scientists to explore unconventional avenues, drawing inspiration from the natural world. One of the most compelling areas of this research revolves around the remarkable cancer resistance of elephants. This guide provides a comparative analysis of the "Elephantin" concept—a therapeutic strategy mimicking the enhanced p53-mediated apoptosis observed in elephants—against established standard-of-care cancer drugs. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological mechanisms, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this innovative approach.

The "this compound" Concept: A Natural Defense Against Cancer

Elephants exhibit a significantly lower incidence of cancer than would be expected for their large size and long lifespan, a phenomenon known as Peto's Paradox.[1] This natural resistance is largely attributed to their possession of multiple copies of the TP53 gene, a critical tumor suppressor.[2][3] While humans have two copies of TP53, elephants have up to 40.[3] This genetic redundancy results in a hyperactive p53 signaling pathway, leading to a heightened sensitivity to DNA damage. Instead of attempting to repair potentially mutagenic lesions, elephant cells are more prone to undergo apoptosis (programmed cell death), effectively eliminating nascent cancer cells before they can proliferate.[2][4][5] The "this compound" therapeutic concept, therefore, is not a single drug but a strategy focused on replicating this potent, natural anti-cancer mechanism.

Data Presentation: A Comparative Overview

The following tables summarize the performance of the this compound concept, based on preclinical studies involving the introduction of elephant TP53 genes into cancer cells, and the efficacy of standard-of-care drugs known to induce apoptosis or target the p53 pathway.

Table 1: Performance of the "this compound" Concept (Elephant TP53 Expression) in Preclinical Models

Cell LineInterventionEfficacy MetricResultReference
NIH/3T3 (Mouse Fibroblast)Expression of elephant TP53 retrogene 9 + 10µM DoxorubicinApoptosis InductionSignificant increase (P<0.001) compared to control.[2][2]
U2-OS (Human Osteosarcoma)Expression of elephant TP53Caspase Activity (normalized to cell viability)Significant increase in apoptosis compared to control.[3][3]
T98G (Human Glioblastoma)Expression of elephant TP53Caspase Activity (normalized to cell viability)Significant increase in apoptosis compared to control.[3][3]
U2-OS (TP53-/-)Expression of elephant p53-R9Apoptosis InductionInduces apoptosis, which is abrogated by a pan-caspase inhibitor.[5][5]
HCT116 (Human Colon Carcinoma)Expression of elephant p53-R9Caspase 3/7 ActivationSignificant increase (p < 0.01) compared to control.[5]

Table 2: Performance of Standard-of-Care Apoptosis-Inducing and p53-Targeting Drugs

Drug ClassDrug ExampleCell LineEfficacy Metric (IC50)ResultReference
Anthracycline (Chemotherapy)DoxorubicinMCF-7 (Human Breast Cancer)IC500.68±0.04 µg/ml (48h)[6][6]
Platinum-based (Chemotherapy)CisplatinHCT116 (Human Colon Carcinoma)IC504.2 µg/mL (24h)[7][7]
MDM2 InhibitorNutlin-3aDoHH2 (Human Lymphoma)Apoptosis Induction (% Annexin V positive)~80% increase at 10 µM (24h)
MDM2 InhibitorNutlin-3aMCA (Human Lymphoma)Apoptosis Induction (% Annexin V positive)~74% increase at 10 µM (24h)
MDM2 InhibitorNutlin-3aOCI-LY3 (Human Lymphoma)Apoptosis Induction (% Annexin V positive)~63% increase at 10 µM (24h)

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a representative experimental workflow central to the research discussed in this guide.

Elephantin_p53_Pathway DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) eTP53 Elephant TP53 (Multiple Copies) DNA_Damage->eTP53 activates MDM2 MDM2 eTP53->MDM2 induces p21 p21 eTP53->p21 activates transcription BAX BAX eTP53->BAX activates transcription MDM2->eTP53 inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis

Figure 1: Simplified signaling pathway of elephant TP53 in response to DNA damage.

Experimental_Workflow Start Start: Cancer Cell Line (e.g., MCF-7, HCT116) Transfection Transient Transfection with Elephant TP53 Vector Start->Transfection Drug_Treatment Treatment with Standard-of-Care Drug Start->Drug_Treatment Incubation Incubation (24-48 hours) Transfection->Incubation Drug_Treatment->Incubation Apoptosis_Assay Apoptosis Quantification (TUNEL or Caspase-3 Assay) Incubation->Apoptosis_Assay Data_Analysis Data Analysis and Comparison Apoptosis_Assay->Data_Analysis

Figure 2: General experimental workflow for comparing this compound concept with standard drugs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of the this compound concept and standard-of-care drugs.

Transient Transfection of Elephant TP53

This protocol outlines the introduction of an elephant TP53 expression vector into a human cancer cell line.

  • Cell Culture: Human cancer cells (e.g., HCT116, MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator until they reach 70-80% confluency in 6-well plates.

  • Transfection Reagent Preparation: A lipid-based transfection reagent (e.g., Lipofectamine 3000) is diluted in serum-free medium. In a separate tube, the plasmid DNA containing the elephant TP53 coding sequence is diluted in the same medium. The two solutions are then combined and incubated at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: The DNA-lipid complex is added dropwise to the cells. The plate is gently swirled to ensure even distribution.

  • Post-Transfection: Cells are incubated for 24-48 hours to allow for gene expression. Successful transfection can be confirmed by Western blotting for the elephant p53 protein or a co-transfected reporter gene (e.g., GFP).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Preparation: Adherent cells are grown on coverslips, while suspension cells are cytospun onto slides. Both are then fixed with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 20 minutes to allow entry of the labeling reagents.

  • Labeling Reaction: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., BrdUTP) for 60 minutes at 37°C in a humidified chamber. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: If a hapten-labeled dUTP is used, a secondary detection step with a fluorescently-labeled antibody or streptavidin conjugate is performed.

  • Counterstaining and Visualization: The cell nuclei are counterstained with a DNA dye such as DAPI or Hoechst. The slides are then mounted and visualized using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic cascade.

  • Cell Lysis: Treated and control cells are harvested and lysed in a chilled lysis buffer on ice for 10-15 minutes. The lysate is then centrifuged to pellet cell debris.

  • Protein Quantification: The protein concentration of the supernatant is determined using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.

  • Caspase-3 Activity Measurement: A specific amount of protein lysate is added to a reaction buffer containing a caspase-3 substrate conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter.

  • Incubation and Detection: The reaction is incubated at 37°C for 1-2 hours. Cleavage of the substrate by active caspase-3 releases the reporter molecule. The absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) is measured using a microplate reader. The activity is calculated relative to a standard curve and normalized to the protein concentration.

Conclusion

The "this compound" concept, rooted in the evolutionary adaptation of elephants to resist cancer, presents a promising new paradigm in oncology research. Preclinical data, while still in its early stages, suggests that mimicking the enhanced p53-mediated apoptotic response could be a powerful strategy to induce cancer cell death. While direct comparative data with standard-of-care drugs is still emerging, the foundational research laid out in this guide highlights the potential of this nature-inspired approach. Further investigation is warranted to translate these fascinating biological insights into tangible therapeutic benefits for patients. This guide serves as a foundational resource for researchers and drug developers poised to explore this exciting frontier in cancer therapy.

References

Meta-analysis of studies on the anticancer properties of Elephantopus sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current research reveals the significant anticancer properties of sesquiterpenoid lactones derived from the Elephantopus genus, particularly deoxyelephantopin (B1239436) (DET) and isodeoxyelephantopin (B1158786) (IDET). These natural compounds have demonstrated potent cytotoxic effects against a wide array of cancer cell lines through the modulation of multiple signaling pathways, induction of apoptosis, and cell cycle arrest. This guide synthesizes the available quantitative data, details common experimental methodologies, and visualizes the key molecular mechanisms to provide a valuable resource for researchers and drug development professionals.

Comparative Efficacy of Elephantopus Sesquiterpenoids

The anticancer activity of Elephantopus sesquiterpenoids has been predominantly evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Deoxyelephantopin (DET) and its isomer, isodeoxyelephantopin (IDET), have been the most extensively studied compounds, exhibiting significant efficacy. Other sesquiterpenoids from Elephantopus scaber, such as scabertopin, have also shown promising, albeit less characterized, anticancer activities.

SesquiterpenoidCancer Cell LineCancer TypeIC50 ValueCitation
Deoxyelephantopin (DET)HCT116Colorectal Carcinoma2.12 µM[1]
A549Lung Carcinoma12.287 µg/mL[2]
SiHaCervical Carcinoma4.14 µg/mL[2]
HeLaCervical Carcinoma~10 µM[2]
HepG2Liver Cancer30-50 µM[2]
CNENasopharyngeal Carcinoma11.6-46.5 µM[2]
PC-3Prostate Carcinoma<25 µg/mL[3]
HL-60Acute Promyelocytic Leukemia<25 µg/mL[3]
KBOral CancerNot specified[4]
T47DBreast Cancer1.86 µg/mL[4]
K562Chronic Myeloid Leukemia4.02 µg/mL[4]
Isodeoxyelephantopin (IDET)HCT116Colorectal Carcinoma2.56 µM[1]
T47DBreast Carcinoma1.3 µg/mL[3][5]
A549Lung Carcinoma10.46 µg/mL[3][5]
CNE1Nasopharyngeal Carcinoma4-12 µM[4]
SUNE1Nasopharyngeal Carcinoma4-12 µM[4]
ScabertopinJ82Bladder CancerNot specified (Dose-dependent inhibition)[6]
T24Bladder CancerNot specified (Dose-dependent inhibition)[7]
RT4Bladder CancerNot specified (Dose-dependent inhibition)[7]
5637Bladder CancerNot specified (Dose-dependent inhibition)[7]
ElescaberinSMMC-7721Liver Cancer8.18-14.08 µmol/l[3]

It is noteworthy that both DET and IDET have demonstrated selective cytotoxicity, showing significantly lower toxicity towards normal human cell lines compared to cancer cells.[2][5] For instance, DET exhibited a 30-fold difference in cytotoxicity between HCT116 cancer cells and CCD841CoN normal colon cells.[1][2]

Key Signaling Pathways Modulated by Elephantopus Sesquiterpenoids

The anticancer effects of deoxyelephantopin and isodeoxyelephantopin are attributed to their ability to interfere with multiple, crucial signaling pathways that regulate cell proliferation, survival, and apoptosis.

Deoxyelephantopin_Signaling_Pathways cluster_DET Deoxyelephantopin (DET) cluster_Pathways Signaling Pathways cluster_Outcomes Cellular Outcomes DET DET MAPK MAPK Pathway (JNK, p38) DET->MAPK NFkB NF-κB Pathway DET->NFkB PI3K_AKT PI3K/AKT/mTOR Pathway DET->PI3K_AKT Wnt Wnt/β-catenin Pathway DET->Wnt Apoptosis Apoptosis Induction DET->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M, S phase) DET->CellCycleArrest MAPK->Apoptosis Proliferation Inhibition of Proliferation & Metastasis NFkB->Proliferation PI3K_AKT->Proliferation Wnt->Proliferation Experimental_Workflow cluster_InVitro In Vitro Studies cluster_Assays Biological Assays cluster_Analysis Data Analysis CellCulture Cancer Cell Lines Treatment Treatment with Elephantopus Sesquiterpenoids CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assays (Annexin V/PI, Hoechst) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist ProteinExp Protein Expression Levels WesternBlot->ProteinExp

References

In Vivo Therapeutic Window of Elephantin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo validation data for the therapeutic window of Elephantin is limited in publicly available literature. This guide utilizes data from a well-studied, structurally related sesquiterpene lactone, Parthenolide (B1678480) , as a representative compound to illustrate the principles and methodologies of establishing a therapeutic window. This framework can be applied to this compound as more specific data becomes available. The established anticancer agent Paclitaxel is included for comparative purposes.

This guide provides an objective comparison of the in vivo performance of the representative sesquiterpene lactone, Parthenolide, against the standard chemotherapeutic agent, Paclitaxel. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals.

Data Presentation: Efficacy and Toxicity Comparison

The therapeutic window is a critical concept in pharmacology, representing the range of doses at which a drug is effective without being excessively toxic. A wider therapeutic window indicates a safer drug. The following tables summarize key quantitative data for Parthenolide and Paclitaxel, providing a comparative view of their efficacy and toxicity profiles.

Compound Animal Model Cancer Type Dosing Regimen Tumor Growth Inhibition (%) Reference
DMAPT (Parthenolide analogue)Athymic nude miceNon-Small Cell Lung Cancer (A549 xenograft)100 mg/kg/day (oral)54[1]
DMAPT (Parthenolide analogue)Athymic nude miceBladder Cancer (UMUC-3 xenograft)100 mg/kg twice daily (oral)63[1]
PaclitaxelSCID miceGastric Cancer (SNU16 xenograft)10 mg/kg twice a week77[2]
PaclitaxelNude miceCervical Cancer (HeLa xenograft)Not specifiedNot specified, but significant inhibition

Table 1: Comparative In Vivo Efficacy. This table presents the tumor growth inhibition observed with a soluble analogue of Parthenolide (DMAPT) and Paclitaxel in different cancer xenograft models.

Compound Animal Model LD50 (Lethal Dose, 50%) MTD (Maximum Tolerated Dose) Reference
ParthenolideMice200 mg/kg (oral)Not Reached in Phase I (as feverfew extract)[3][4][5]
Paclitaxel (Taxol®)Mice31.3 mg/kgNot specified in mice
Paclitaxel (Micellar)HumansNot applicable250 mg/m²

Table 2: Comparative Toxicity Profile. This table summarizes the available toxicity data for Parthenolide and Paclitaxel. It is important to note that the MTD for Parthenolide has not been established in a purified form.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of a therapeutic window in vivo.

Subcutaneous Xenograft Tumor Model

This is a widely used preclinical model to evaluate the efficacy of anticancer agents.[6][7][8]

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, SKOV3 for ovarian cancer) are cultured in appropriate media (e.g., RPMI, DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells. All animal procedures must be approved by an Institutional Animal Care and Use Committee.

  • Tumor Cell Inoculation: A specific number of cancer cells (e.g., 5 x 10^6 cells) suspended in a sterile solution (e.g., PBS or HBSS), sometimes mixed with Matrigel to aid tumor establishment, are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomly assigned to different treatment groups (e-g., vehicle control, test compound at different doses, positive control).

  • Drug Administration: The test compound (e.g., Parthenolide) and control drugs (e.g., Paclitaxel) are administered according to the planned dosing regimen (e.g., intraperitoneal injection, oral gavage).

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as a primary efficacy endpoint. Signs of toxicity, such as weight loss, behavioral changes, and mortality, are recorded.

Determination of LD50 and MTD

These studies are crucial for defining the toxicity profile of a compound.

  • Acute Toxicity (LD50):

    • Animals (typically mice or rats) are divided into groups and administered single escalating doses of the test compound.

    • The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

    • The LD50, the dose that is lethal to 50% of the animals, is calculated using statistical methods.[9]

  • Maximum Tolerated Dose (MTD):

    • Animals are given repeated doses of the test compound over a specific period.

    • Dose levels are escalated in successive cohorts of animals.

    • The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., significant weight loss, severe clinical signs) or death.

Mandatory Visualizations

Signaling Pathways

Sesquiterpene lactones like Parthenolide exert their anticancer effects by modulating multiple signaling pathways. A key mechanism is the inhibition of the pro-inflammatory and pro-survival transcription factors NF-κB and STAT3.[10][11][12][13]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor IKK IKK Cytokine_Receptor->IKK Activation JAK JAK Cytokine_Receptor->JAK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) NFkB->Gene_Expression Nuclear Translocation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3_dimer->Gene_Expression Nuclear Translocation STAT3->STAT3_dimer Dimerization Cytokine Cytokine Cytokine->Cytokine_Receptor Cytokine Binding Parthenolide Parthenolide Parthenolide->IKK Inhibition Parthenolide->JAK Inhibition

Caption: Parthenolide's Mechanism of Action.

Experimental Workflow

The process of in vivo validation of a therapeutic window involves a series of sequential and interconnected steps, from initial compound screening to detailed animal studies.

G Start Start: Compound Selection In_Vitro In Vitro Screening (Cytotoxicity, Mechanism) Start->In_Vitro Acute_Toxicity Acute Toxicity Study (LD50 Determination) In_Vitro->Acute_Toxicity MTD_Study Maximum Tolerated Dose (MTD) Study Acute_Toxicity->MTD_Study Efficacy_Study In Vivo Efficacy Study (Xenograft Model) MTD_Study->Efficacy_Study Therapeutic_Window Therapeutic Window Analysis Efficacy_Study->Therapeutic_Window End End: Lead Optimization Therapeutic_Window->End

Caption: In Vivo Validation Workflow.

Logical Relationship: Therapeutic Window

The therapeutic window is conceptually defined by the relationship between the drug concentrations required for efficacy and those that cause toxicity.

G MEC Minimum Effective Concentration (MEC) Therapeutic_Window Therapeutic Window MTC Minimum Toxic Concentration (MTC) Concentration_Axis Increasing Drug Concentration ->

References

Comparative Anti-inflammatory Activity of Elephantin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory activities of prominent sesquiterpene lactones isolated from Elephantopus scaber, which serve as natural analogs of Elephantin. The data presented herein is compiled from multiple studies to offer a comprehensive understanding of their therapeutic potential.

This compound and its analogs, a class of germacranolide sesquiterpene lactones, have garnered significant interest for their potent anti-inflammatory properties. These compounds are primarily isolated from plants of the Elephantopus genus. Their mechanism of action is largely attributed to the inhibition of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This guide focuses on a comparative analysis of two well-studied, naturally occurring analogs: Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET).

Data Presentation: Comparative Anti-inflammatory Activity

The following table summarizes the inhibitory effects of Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET) on various pro-inflammatory mediators. The data has been collated from in vitro studies on lipopolysaccharide (LPS)-stimulated macrophage cell lines.

CompoundAssayTarget MediatorCell LineConcentration/IC₅₀InhibitionReference
Deoxyelephantopin (DET) Griess AssayNitric Oxide (NO)RAW 264.7Dose-dependentSignificant reduction in NO production[1]
ELISATNF-αRAW 264.7Dose-dependentReduction to basal levels[1]
ELISAIL-6RAW 264.7Dose-dependentReduction to basal levels[1]
Western BlotiNOSRAW 264.7Dose-dependentDownregulation of protein levels[1]
Western BlotCOX-2RAW 264.7Dose-dependentDownregulation of protein levels[1]
Isodeoxyelephantopin (IDET) Griess AssayNitric Oxide (NO)Macrophages0.75, 1.5, 3 µMSignificant inhibition[2]
ELISAIL-6Macrophages0.75, 1.5, 3 µMSignificant inhibition[2]
ELISAMCP-1Macrophages0.75, 1.5, 3 µMSignificant inhibition[2]
ELISAIL-1βMacrophages0.75, 1.5, 3 µMSignificant inhibition[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay quantifies the amount of nitrite (B80452), a stable and oxidized product of NO, in the cell culture supernatant.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., Deoxyelephantopin, Isodeoxyelephantopin) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Quantification: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[1][2][3]

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

This assay is used to quantify the concentration of specific cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Cell Culture and Treatment: Similar to the NO inhibition assay, macrophage cells are seeded and pre-treated with the test compounds, followed by stimulation with LPS.

  • Supernatant Collection: After the incubation period (typically 24 hours), the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA Procedure: The concentration of the target cytokine in the supernatant is determined using a commercially available ELISA kit according to the manufacturer's instructions. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Adding the collected supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at a specific wavelength.

  • Data Analysis: The cytokine concentration in the samples is calculated from a standard curve. The percentage of cytokine inhibition is determined by comparing the concentrations in the treated groups to the LPS-stimulated control group.[1][2][4]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways modulated by this compound analogs and a typical experimental workflow for evaluating their anti-inflammatory activity.

experimental_workflow cluster_cell_culture Cell Culture and Plating cluster_treatment Treatment and Stimulation cluster_assays In Vitro Assays (24h incubation) cluster_analysis Data Analysis A RAW 264.7 Macrophage Culture B Seed cells in 96-well plates A->B C Pre-treat with this compound Analogs B->C D Stimulate with LPS (1 µg/mL) C->D E Collect Supernatant D->E F Griess Assay for NO E->F G ELISA for Cytokines (TNF-α, IL-6) E->G H Measure Absorbance F->H G->H I Calculate Inhibition % H->I

Experimental workflow for in vitro anti-inflammatory assays.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates IkB->IKK degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes transcription Elephantin_Analogs This compound Analogs Elephantin_Analogs->IKK inhibit

Inhibition of the NF-κB signaling pathway by this compound analogs.

MAPK_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK JNK_ERK JNK / ERK MAPKKK->JNK_ERK phosphorylates AP1 AP-1 JNK_ERK->AP1 activates Nucleus Nucleus AP1->Nucleus translocation Genes Pro-inflammatory Genes Nucleus->Genes transcription Elephantin_Analogs This compound Analogs Elephantin_Analogs->JNK_ERK inhibit phosphorylation

Inhibition of the MAPK signaling pathway by this compound analogs.

References

Safety Operating Guide

Proper Disposal Procedures for Elephantin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, the proper handling and disposal of chemical compounds are paramount for ensuring a safe environment and maintaining regulatory compliance. Elephantin, a sesquiterpenoid lactone of research interest, lacks a specific, universally available Safety Data Sheet (SDS) detailing its disposal. In such cases, it is crucial to adopt a conservative approach and manage the substance as hazardous waste, following established protocols for chemicals with unknown or potentially high toxicity.

This guide provides a comprehensive framework for the safe disposal of this compound, drawing upon best practices for chemical waste management in laboratory settings.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure all safety measures are in place. Treat this compound as a substance with potential hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety glasses with side shields or chemical splash goggles, and a fully buttoned laboratory coat.

  • Ventilation: Handle solid this compound and prepare its waste solutions inside a certified chemical fume hood to prevent the inhalation of any airborne particles.

  • Spill Management: Keep a spill kit readily accessible. The kit should contain absorbent materials suitable for chemical spills.

Hazardous Waste Classification and Data

When specific toxicological data is unavailable, the compound must be handled as hazardous waste. The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2] Unused or expired this compound would likely be classified as a toxic waste (P-listed or U-listed) due to its cytotoxic potential, a common characteristic of sesquiterpenoid lactones.[1]

For general laboratory chemical waste, institutional Environmental Health and Safety (EHS) departments provide specific guidelines that align with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[1]

Table 1: General Laboratory Waste Accumulation Limits

Waste Category Maximum Accumulation Volume (in SAA*) Maximum Accumulation Time
Standard Hazardous Waste 55 gallons Up to 12 months (or as per institutional policy)[2]
Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kg (solid) Must be removed within 3 days of reaching the limit[2]

*SAA: Satellite Accumulation Area

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is that it must be treated as hazardous chemical waste.[3] Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or down the drain. [3][4]

1. Waste Segregation and Collection:

  • Identify all waste streams containing this compound. This includes:
  • Unused or expired solid this compound.
  • Stock solutions and diluted experimental solutions.
  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, vials).
  • Initial solvent rinsate from cleaning contaminated glassware.[3]
  • Segregate waste based on physical form (solid vs. liquid) and chemical compatibility. Do not mix this compound waste with incompatible chemicals like strong oxidizers or acids unless the reaction is part of a neutralization step.[5]

2. Container Selection and Labeling:

  • Use a dedicated, leak-proof hazardous waste container that is chemically compatible with the waste.[1][2] Plastic containers are often preferred.[2]
  • The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[2]
  • The label must include:
  • The words "Hazardous Waste."
  • The full chemical name: "this compound waste." For mixtures, list all components and their approximate percentages.[5]
  • The accumulation start date.
  • The relevant hazard characteristics (e.g., "Toxic").

3. Waste Accumulation and Storage:

  • Keep the hazardous waste container securely closed at all times, except when adding waste.[2]
  • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[2][5][6]
  • Ensure the SAA is equipped with secondary containment (e.g., a containment bin) to catch any potential leaks.[6]
  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[5]

4. Arranging for Final Disposal:

  • Once the waste container is nearly full (e.g., ¾ full) or has reached its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[6]
  • Complete all necessary waste disposal forms required by your institution, accurately identifying the contents of the container.[3]

5. Decontamination of Labware:

  • For reusable glassware, perform an initial rinse with a suitable solvent (e.g., ethanol (B145695) or acetone).
  • Collect this initial rinsate as hazardous waste in your designated liquid waste container.[3]
  • After the initial solvent rinse, the glassware can be washed using standard laboratory procedures.

Visualizing the Disposal Workflow

To ensure clarity, the following diagrams illustrate the key decision-making and procedural steps for this compound disposal.

G start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid this compound Waste (e.g., contaminated gloves, tips, solid compound) is_solid->solid_waste Solid liquid_waste Liquid this compound Waste (e.g., solutions, rinsate) is_solid->liquid_waste Liquid solid_container Place in labeled solid hazardous waste container. solid_waste->solid_container liquid_container Place in labeled liquid hazardous waste container. liquid_waste->liquid_container store Store container in Satellite Accumulation Area (SAA) with secondary containment. solid_container->store liquid_container->store pickup Request pickup from Environmental Health & Safety (EHS). store->pickup G step1 Step 1: Segregate Waste (Solid vs. Liquid, Incompatibles) step2 Step 2: Select Compatible Container step1->step2 step3 Step 3: Affix Hazardous Waste Label (Fill out completely) step2->step3 step4 Step 4: Add Waste to Container (Keep closed when not in use) step3->step4 step5 Step 5: Store in SAA (Secondary Containment) step4->step5 step6 Step 6: Monitor Fill Level & Accumulation Date step5->step6 step7 Step 7: Schedule EHS Pickup (When full or time limit reached) step6->step7 end Disposal Complete step7->end

References

Essential Safety and Operational Guide for Handling Elephantin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elephantin is a germacrane (B1241064) sesquiterpenoid lactone identified as a tumor inhibitor. As with any potent, biologically active compound, stringent safety measures are imperative to prevent accidental exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety Goggles or Safety Glasses with side shieldsMust be worn at all times in the laboratory where this compound is handled. A face shield should be used in addition to goggles when there is a significant risk of splashing.
Hand Protection Double-gloving with chemotherapy-rated nitrile glovesInspect gloves for any tears or defects before use. Change gloves regularly and immediately if contaminated. Avoid skin contact between the glove and lab coat sleeve.
Body Protection Disposable, solid-front, back-closing chemotherapy gownGowns should be resistant to permeability by hazardous drugs. Cuffs should be tucked into the outer glove.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling this compound powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles.

Safe Handling and Operational Plan

Adherence to a strict operational plan is critical for minimizing the risk of exposure during the handling of this compound.

2.1. Engineering Controls

  • Primary Containment: All handling of this compound powder, including weighing and reconstitution, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to protect both the user and the environment.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

2.2. Procedural Guidance

  • Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with a disposable, plastic-backed absorbent pad.

  • Weighing: Use a dedicated and calibrated analytical balance within the containment device. Handle the compound with care to avoid generating dust.

  • Reconstitution: If preparing a solution, add the diluent slowly to the vial containing the this compound powder to avoid splashing.

  • Post-Handling: After handling is complete, wipe down all surfaces in the containment device with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite), followed by a rinse with sterile water.

Spill Management and Disposal Plan

Immediate and correct response to a spill is crucial to prevent widespread contamination.

3.1. Spill Management

  • Minor Spill (within a containment device):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemotherapy spill kit.

    • Clean the area with a deactivating agent, followed by sterile water.

    • Collect all contaminated materials in a designated hazardous waste container.

  • Major Spill (outside a containment device):

    • Evacuate the area immediately.

    • Restrict access to the contaminated area.

    • Contact the institution's Environmental Health and Safety (EHS) department for cleanup.

3.2. Disposal Plan All materials that come into contact with this compound are considered trace-chemotherapeutic waste and must be disposed of accordingly.

Waste TypeDisposal Container
Sharps (needles, scalpels)Puncture-resistant, leak-proof sharps container labeled "Chemotherapy Waste"
Contaminated PPE (gloves, gowns, etc.)Yellow chemotherapy waste bag or designated container
Empty Vials and Containers Yellow chemotherapy waste bag or designated container
Spill Cleanup Materials Yellow chemotherapy waste bag or designated container

Experimental Workflow and Diagrams

4.1. General Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Containment Device prep_ppe->prep_workspace weigh Weigh this compound Powder prep_workspace->weigh reconstitute Reconstitute or Prepare Solution weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Workspace experiment->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe

Standard workflow for handling this compound.

4.2. Logical Relationship of Safety Controls

This diagram illustrates the hierarchical relationship of safety controls when working with potent compounds like this compound.

G cluster_controls Hierarchy of Controls elimination Elimination/Substitution (Not Feasible) engineering Engineering Controls (Fume Hood, BSC) elimination->engineering Most Effective admin Administrative Controls (SOPs, Training) engineering->admin ppe Personal Protective Equipment (Gloves, Gown, Respirator) admin->ppe Least Effective

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.